molecular formula C20H32O5 B15623693 15(R)-Prostaglandin D2

15(R)-Prostaglandin D2

Cat. No.: B15623693
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-DFVNJMEGSA-N
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Description

15R-PGD2 is a prostanoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-DFVNJMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Potent Lipid Mediator: A Technical Guide to the Discovery and Synthesis of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(R)-Prostaglandin D2 (15(R)-PGD2) has emerged as a significant lipid mediator, primarily recognized for its potent and selective agonist activity at the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of its chemical synthesis, and the intricacies of its biological signaling. While not a naturally abundant prostaglandin (B15479496), the story of 15(R)-PGD2 is one of synthetic innovation driven by the quest for selective pharmacological tools to probe the function of the DP2 receptor in inflammatory and allergic diseases. This document details the key milestones in its synthesis, presents its biological activity in a quantitative format, and elucidates its signaling pathway, offering a comprehensive resource for researchers in the field.

Discovery and Historical Context

The discovery of this compound is not a tale of isolation from a natural source in abundance, but rather a narrative woven from the broader understanding of prostaglandin stereochemistry and the pharmacological exploration of the DP2 receptor.

Early Studies on Prostaglandin D2 and its Stereoisomers: Prostaglandin D2 (PGD2), the naturally occurring 15(S)-epimer, was identified as a major cyclooxygenase product in various tissues, including the brain and mast cells.[1][2] Early research focused on the biological activities of PGD2 and its metabolites.[3][4] The existence of stereoisomers of prostaglandins (B1171923), including those at the C-15 position, was recognized, and their separation and characterization became an area of interest for understanding structure-activity relationships.[5][6][7]

The Isoprostane Connection and Non-Enzymatic Formation: A significant conceptual leap came with the discovery of isoprostanes, prostaglandin-like compounds formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid.[1][8][9] This discovery opened the possibility that a variety of prostaglandin stereoisomers, including 15(R)-PGD2, could be formed in vivo, particularly under conditions of oxidative stress, independent of the cyclooxygenase pathway.[10]

Emergence as a Pharmacological Tool: The identification and characterization of the DP2 (CRTH2) receptor, a key player in allergic inflammation, created a demand for selective agonists to study its function.[11] While PGD2 activates both DP1 and DP2 receptors, researchers sought compounds with higher selectivity for DP2. This led to the synthesis and pharmacological evaluation of various PGD2 analogs, including its 15(R)-epimer. Preliminary reports indicated that 15(R)-PGD2 was a potent and selective agonist for the DP2 receptor, sparking further interest in its synthesis and biological characterization.[11]

Chemical Synthesis of this compound and its Analogs

The chemical synthesis of 15(R)-PGD2 and its metabolically stable analog, 15(R)-methyl-PGD2, represented a significant advancement in the field, providing researchers with crucial tools to investigate the DP2 receptor.

First Total Synthesis of this compound

In 2005, a group of researchers including Seongjin Kim and Joshua Rokach at the Florida Institute of Technology reported the first total synthesis of 15(R)-PGD2.[12][13] Their approach provided an efficient method for producing this important molecule.

Enantio- and Stereospecific Synthesis of 15(R)-methyl-Prostaglandin D2

Quantitative Biological Activity

The primary biological significance of 15(R)-PGD2 and its analogs lies in their potent and selective agonism of the DP2 (CRTH2) receptor. This activity is critical for their role in mediating inflammatory responses, particularly in the context of allergic diseases.

CompoundReceptorAssay TypeValueCell Type/SystemReference
15(R)-PGD2 DP2 (CRTH2)Chemotaxis EC501.7 nMHuman Eosinophils[10]
PGD2 DP2 (CRTH2)Binding Affinity (Ki)2.4 ± 0.2 nMRecombinant human CRTH2 in HEK293 cells[11]
DP2 (CRTH2)Chemotaxis EC5010 nMHuman Eosinophils[17]
15(R)-methyl-PGD2 DP2 (CRTH2)Chemotaxis EC501.7 nMHuman Eosinophils[17]
DP2 (CRTH2)CD11b Expression EC501.4 nMHuman Eosinophils[16]
DP2 (CRTH2)Actin Polymerization EC503.8 nMHuman Eosinophils[16]
15(S)-methyl-PGD2 DP2 (CRTH2)Chemotaxis EC50128 nMHuman Eosinophils[17]
DK-PGD2 DP2 (CRTH2)Binding Affinity (Ki)2.91 ± 0.29 nMRecombinant human CRTH2 in HEK293 cells[11]
15-deoxy-Δ12,14-PGJ2 DP2 (CRTH2)Binding Affinity (Ki)3.15 ± 0.32 nMRecombinant human CRTH2 in HEK293 cells[11]

Signaling Pathways

15(R)-PGD2 exerts its biological effects by binding to and activating the DP2 (CRTH2) receptor, a G protein-coupled receptor (GPCR). The DP2 receptor is coupled to an inhibitory G protein, Gαi.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 This compound DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to G_protein Gαiβγ DP2->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Activates PLC PLC G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Akt->Cellular_Response IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release ERK ERK DAG->ERK Activates Ca2_release->Cellular_Response ERK->Cellular_Response

Figure 1. Signaling pathway of this compound via the DP2 (CRTH2) receptor.

Experimental Protocols

General Workflow for the Synthesis of this compound Analogs

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of Chiral Side-Chain Synthon Start->Step1 Step2 Synthesis of Cyclopentenone Core Start->Step2 Step3 Olefin Cross-Metathesis (e.g., Grubbs' Catalyst) Step1->Step3 Step2->Step3 Step4 Functional Group Manipulations Step3->Step4 Step5 Deprotection Step4->Step5 Final_Product 15(R)-PGD2 or Analog Step5->Final_Product

Figure 2. Generalized workflow for the synthesis of 15(R)-PGD2 analogs.

Detailed Methodologies:

  • Synthesis of the Chiral Side-Chain Synthon: This typically involves asymmetric synthesis to establish the (R)-stereochemistry at the C-15 position.

  • Synthesis of the Cyclopentenone Core: The prostaglandin core structure is synthesized separately.

  • Olefin Cross-Metathesis: The chiral side-chain and the cyclopentenone core, each bearing a terminal alkene, are coupled using a ruthenium-based catalyst (e.g., Grubbs' catalyst).

  • Functional Group Manipulations: This may include reduction of ketones and other transformations to achieve the final prostaglandin structure.

  • Deprotection: Removal of protecting groups from hydroxyl and carboxyl functionalities to yield the final product.

Competitive Radioligand Binding Assay for DP2 (CRTH2) Receptor

This protocol describes a common method to determine the binding affinity of a test compound, such as 15(R)-PGD2, to the DP2 receptor.

Binding_Assay_Workflow Start Prepare Cell Membranes Expressing DP2 Receptor Step1 Incubate Membranes with Radiolabeled PGD2 ([³H]PGD2) and varying concentrations of Test Compound Start->Step1 Step2 Separate Bound and Free Radioligand via Filtration Step1->Step2 Step3 Quantify Bound Radioactivity using Scintillation Counting Step2->Step3 Step4 Data Analysis: Determine IC50 and Ki values Step3->Step4 Result Binding Affinity of Test Compound Step4->Result

Figure 3. Workflow for a competitive radioligand binding assay for the DP2 receptor.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human DP2 (CRTH2) receptor (e.g., HEK293 cells).

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled DP2 ligand (e.g., [³H]PGD2) and a range of concentrations of the unlabeled test compound (e.g., 15(R)-PGD2). Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The journey of this compound from a synthetically accessible stereoisomer to a widely used pharmacological tool underscores the importance of chemical synthesis in advancing our understanding of biological systems. Its high potency and selectivity for the DP2 (CRTH2) receptor have made it an invaluable asset for dissecting the role of this receptor in allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the key aspects of 15(R)-PGD2, from its discovery and synthesis to its biological function, serving as a valuable resource for researchers dedicated to unraveling the complexities of prostaglandin signaling and developing novel therapeutics for inflammatory disorders.

References

Endogenous Biosynthesis of 15(R)-Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a myriad of physiological and pathological processes. While the enzymatic biosynthesis of the 15(S)-stereoisomer of PGD2 is well-characterized, the origins of its 15(R)-epimer have remained more enigmatic. This technical guide provides an in-depth exploration of the endogenous biosynthesis of 15(R)-Prostaglandin D2. It contrasts the canonical enzymatic pathway of 15(S)-PGD2 with the proposed non-enzymatic, free-radical-catalyzed formation of 15(R)-PGD2 via the isoprostane pathway. This document details the signaling cascade of the DP2 (CRTH2) receptor, for which 15(R)-PGD2 is a potent agonist, and provides comprehensive experimental protocols for the extraction, separation, and quantification of PGD2 isomers. Quantitative data on prostaglandin levels are summarized to provide context for researchers. This guide is intended to be a valuable resource for those investigating the roles of PGD2 isomers in health and disease.

The Canonical Enzymatic Biosynthesis of 15(S)-Prostaglandin D2

The biosynthesis of the 15(S)-stereoisomer of Prostaglandin D2 is a well-established enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. This pathway is crucial for various biological functions, including the regulation of sleep and allergic responses.

The process begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Subsequently, cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2) and then to Prostaglandin H2 (PGH2). The final step in the synthesis of 15(S)-PGD2 is the isomerization of PGH2, a reaction catalyzed by two distinct Prostaglandin D synthases (PGDS):

  • Hematopoietic Prostaglandin D Synthase (H-PGDS): Primarily found in immune cells such as mast cells, dendritic cells, and Th2 cells.

  • Lipocalin-type Prostaglandin D Synthase (L-PGDS): Predominantly located in the brain and male genital organs.

Both H-PGDS and L-PGDS stereospecifically produce the 15(S) isomer of PGD2.

Enzymatic Biosynthesis of 15(S)-Prostaglandin D2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX PGH2 PGH2 PGG2->PGH2 COX 15(S)-Prostaglandin D2 15(S)-Prostaglandin D2 PGH2->15(S)-Prostaglandin D2 PGDS PLA2 Phospholipase A2 COX COX-1 / COX-2 PGDS H-PGDS / L-PGDS Isoprostane Pathway for this compound Arachidonic Acid Arachidonic Acid Peroxyl Radicals Peroxyl Radicals Arachidonic Acid->Peroxyl Radicals Free Radicals Bicyclic Endoperoxides Bicyclic Endoperoxides Peroxyl Radicals->Bicyclic Endoperoxides D2/E2-Isoprostanes D2/E2-Isoprostanes Bicyclic Endoperoxides->D2/E2-Isoprostanes Rearrangement This compound This compound D2/E2-Isoprostanes->this compound Isomerization FreeRadicals Free Radicals (Oxidative Stress) Rearrangement Rearrangement & Reduction DP2 (CRTH2) Receptor Signaling Pathway cluster_membrane Cell Membrane DP2_Receptor DP2 (CRTH2) Receptor G_Protein Gi/o DP2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG 15(R)-PGD2 This compound 15(R)-PGD2->DP2_Receptor ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) DAG->Cellular_Response Ca_Release->Cellular_Response

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways activated by 15(R)-Prostaglandin D2 (15(R)-PGD2), a potent lipid mediator implicated in various physiological and pathological processes, particularly in the context of allergic inflammation. This document details the molecular interactions, downstream signaling cascades, and provides methodologies for the study of these pathways.

Core Signaling Hub: The CRTH2 Receptor

The primary and most well-characterized cellular receptor for 15(R)-PGD2 is the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 or GPR44.[1][2][3] 15(R)-PGD2 is a potent and selective agonist for this G protein-coupled receptor (GPCR).[1][3] CRTH2 is highly expressed on type 2 helper T cells (Th2), eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s), highlighting its crucial role in the orchestration of type 2 inflammatory responses.[4][5]

Upon binding of 15(R)-PGD2, CRTH2 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, which is of the Gi/o subtype.[6][7] This initiates a cascade of intracellular events that ultimately mediate the biological effects of 15(R)-PGD2.

Quantitative Analysis of Ligand-Receptor Interactions

The potency and affinity of 15(R)-PGD2 and other related ligands for the CRTH2 receptor have been quantified in various studies. The following table summarizes key quantitative data, providing a comparative analysis for researchers in the field.

LigandParameterValueCell Type/SystemAssayReference
15(R)-methyl-PGD2 EC50 1.7 nM Human Eosinophils Chemotaxis [1]
PGD2EC5010 nMHuman EosinophilsChemotaxis[1]
15(S)-methyl-PGD2EC50128 nMHuman EosinophilsChemotaxis[1]
15(R)-PGD2PotencySimilar to PGD2Human Basophils and EosinophilsCD11b Expression[3]
11-deoxy-11-methylene PGD2IC50~2 µMHuman Eosinophils/BasophilsDP2 Antagonism[3]
PGD2Ki2.4 ± 0.2 nMRecombinant human CRTH2 in HEK293 cellsRadioligand Binding
13,14-dihydro-15-keto PGD2Ki2.91 ± 0.29 nMRecombinant human CRTH2 in HEK293 cellsRadioligand Binding
15-deoxy-Δ12,14-PGJ2Ki3.15 ± 0.32 nMRecombinant human CRTH2 in HEK293 cellsRadioligand Binding
CAY10471Ki9 ± 0.04 nMHuman DP2 receptors in HEK cellsRadioligand Binding[8]
RamatrobanKi28 nMMouse CRTH2 expressing cellsRadioligand Binding

Downstream Signaling Cascades

Activation of the Gi-coupled CRTH2 receptor by 15(R)-PGD2 initiates two primary signaling arms: the inhibition of adenylyl cyclase and the activation of phospholipase C.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The Gαi subunit, upon its dissociation from the Gβγ complex, directly inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Gβγ-Mediated Activation of Phospholipase C and Calcium Mobilization

The Gβγ subunit dimer translocates to the plasma membrane and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][9] This transient increase in intracellular calcium is a key event in many cellular responses, including chemotaxis and degranulation.

PI3K/Akt and MAPK Pathways

Downstream of these initial events, the signaling cascade can diverge to activate other important pathways. There is evidence that CRTH2 activation leads to the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[10] Furthermore, activation of CRTH2 has been shown to induce the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, specifically extracellular signal-regulated kinase (ERK) and p38.[2] These kinases go on to phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression and cellular function.

CRTH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGD2 15(R)-PGD2 CRTH2 CRTH2 (DP2/GPR44) PGD2->CRTH2 G_protein Gi/o Protein CRTH2->G_protein Activation G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release p38 p38 MAPK Ca2_release->p38 Activation ERK ERK Ca2_release->ERK Activation Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_release->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response p38->Cellular_Response ERK->Cellular_Response Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare CRTH2-expressing cell membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Buffer - Test Compound / Vehicle - [3H]-PGD2 - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate at RT for 2h Setup_Assay->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Quantify Add scintillation cocktail and count radioactivity Wash->Quantify Analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki Quantify->Analyze End End Analyze->End Chemotaxis_Assay_Workflow Start Start Isolate_Eosinophils Isolate human peripheral blood eosinophils Start->Isolate_Eosinophils Prepare_Assay Prepare 24-well plate: - Lower chamber: 15(R)-PGD2 - Upper chamber: Eosinophils Isolate_Eosinophils->Prepare_Assay Incubate Incubate at 37°C for 1h Prepare_Assay->Incubate Count_Cells Count migrated cells in the lower chamber Incubate->Count_Cells Analyze Analyze data: - Plot dose-response curve - Determine EC50 Count_Cells->Analyze End End Analyze->End

References

An In-depth Technical Guide to 15(R)-Prostaglandin D2 Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the more common Prostaglandin (B15479496) D2 (PGD2). It acts as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The interaction between 15(R)-PGD2 and the CRTH2 receptor is of significant interest to researchers in the fields of immunology, inflammation, and drug development, particularly for allergic diseases such as asthma. This technical guide provides a comprehensive overview of the binding kinetics of 15(R)-PGD2 to its receptor, including available quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

While extensive research has been conducted on the binding affinity of 15(R)-PGD2 to the CRTH2 receptor, it is important to note that specific kinetic rate constants, such as the association rate constant (k_on) and the dissociation rate constant (k_off), are not widely reported in the public domain. The majority of the available quantitative data is in the form of equilibrium dissociation constants (K_i) and functional potency (EC50) values, which are derived from radioligand binding assays and functional cellular assays, respectively.

Quantitative Data: Binding Affinities of Ligands to the CRTH2 Receptor

The following table summarizes the binding affinities (K_i) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands for the CRTH2 receptor. This data is crucial for understanding the structure-activity relationship and for the development of novel therapeutic agents targeting this receptor.

LigandBinding Affinity (K_i, nM)Functional Potency (EC50, nM)Cell Type/System
This compound Not Widely Reported1.7 (Chemotaxis)Human Eosinophils[2]
Prostaglandin D2 (PGD2)2.4 ± 0.21.8 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cells[3]
13,14-dihydro-15-keto PGD22.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[4]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[4]
Ramatroban28-Mouse CRTH2 expressing cells[1]
CAY104719 ± 0.04-Human DP2 expressing cells[1]

Signaling Pathways of the CRTH2 Receptor

Activation of the CRTH2 receptor by 15(R)-PGD2 initiates a signaling cascade through a Gαi/o protein-coupled pathway.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Concurrently, the signaling pathway triggers an increase in intracellular calcium concentrations ([Ca2+]).[6] These signaling events are central to the physiological responses mediated by CRTH2 activation, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[1]

CRTH2_Signaling_Pathway PGD2 15(R)-PGD2 CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binding G_protein Gαi/oβγ CRTH2->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation IP3 IP3 PLC->IP3 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Release Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Response Cellular Response (e.g., Chemotaxis) Ca2_cyto->Response Activation PKA->Response Modulation

Caption: Signaling cascade initiated by 15(R)-PGD2 binding to the CRTH2 receptor.

Experimental Protocols

Radioligand Binding Assay

This is the most common method used to determine the binding affinity (K_i) of a ligand for its receptor. The protocol involves a competitive binding experiment where a radiolabeled ligand and a non-labeled test compound compete for binding to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 cells).[1]

  • Radioligand: Tritiated prostaglandin D2 ([³H]PGD2).[1]

  • Test Compound: this compound or other compounds of interest.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[1]

  • Wash Buffer: Ice-cold binding buffer.

  • Glass Fiber Filters: To separate bound from free radioligand.[1]

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CRTH2 receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]PGD2, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare CRTH2-expressing cell membranes Mix Mix membranes, [³H]PGD2, and test compound in 96-well plate Membranes->Mix Radioligand Prepare [³H]PGD2 solution Radioligand->Mix TestCompound Prepare serial dilutions of 15(R)-PGD2 TestCompound->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Calculate Calculate IC50 and Ki values Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

General Procedure:

  • Chip Preparation: A sensor chip (e.g., CM5) is functionalized to capture the receptor. This can be achieved by immobilizing an antibody that specifically recognizes a tag on the receptor (e.g., a His-tag).

  • Receptor Immobilization: A solubilized preparation of the purified CRTH2 receptor is flowed over the chip surface, allowing it to be captured by the immobilized antibody.

  • Ligand Injection (Association): A solution containing 15(R)-PGD2 at a known concentration is injected over the sensor surface. The binding of the ligand to the receptor causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units, RU). The rate of this increase is related to the association rate constant (k_on).

  • Buffer Flow (Dissociation): The ligand solution is replaced with a continuous flow of buffer. The dissociation of the ligand from the receptor results in a decrease in the SPR signal. The rate of this decrease is related to the dissociation rate constant (k_off).

  • Regeneration: A regeneration solution is injected to remove any remaining bound ligand, preparing the surface for the next cycle.

  • Data Analysis: The sensorgram (a plot of RU versus time) is fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the k_on and k_off values. The equilibrium dissociation constant (K_d) can then be calculated as k_off / k_on.

SPR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data Data Analysis Chip Functionalize SPR chip with capture antibody Receptor Immobilize purified CRTH2 receptor Chip->Receptor Association Inject 15(R)-PGD2 (Association Phase) Receptor->Association Dissociation Flow buffer over chip (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Association->Sensorgram Regeneration Inject regeneration solution Dissociation->Regeneration Dissociation->Sensorgram Kinetics Fit data to kinetic model to determine kon, koff, and KD Sensorgram->Kinetics

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

The interaction of this compound with its receptor, CRTH2, is a key area of research for inflammatory and allergic conditions. While direct kinetic rate constants (k_on and k_off) are not extensively documented, the binding affinity and functional potency have been well-characterized through radioligand binding and cellular assays. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on targeting the 15(R)-PGD2/CRTH2 axis. Future studies employing techniques like Surface Plasmon Resonance will be invaluable in elucidating the precise kinetic parameters of this important receptor-ligand interaction.

References

The Physiological Role of 15(R)-Prostaglandin D2 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(R)-Prostaglandin D2 (15(R)-PGD2) is an isoprostane, a stereoisomer of the more common 15(S)-PGD2, that has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Unlike its counterpart PGD2, which signals through both the pro-inflammatory DP2 receptor and the anti-inflammatory DP1 receptor, 15(R)-PGD2 exhibits a strong preference for the DP2 receptor, making it a critical molecule in the orchestration of type 2 inflammatory responses.[3][4] This guide provides an in-depth technical overview of the physiological role of 15(R)-PGD2 in inflammation, with a focus on its synthesis, signaling pathways, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of immunology and inflammation.

Synthesis and Metabolism

Prostaglandin (B15479496) D2 (PGD2) is a major prostanoid produced by mast cells, Th2 lymphocytes, and dendritic cells at sites of allergic inflammation.[5][6] PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, with hematopoietic PGD2 synthase (hPGDS) being a key enzyme in its production.[6][7] While PGD2 is the primary product of this enzymatic pathway, 15(R)-PGD2 can be generated through oxidative stress.[3] PGD2 is rapidly metabolized in vivo to various products, some of which, like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), also exhibit biological activity, including both pro- and anti-inflammatory effects.[7][8][9] The relatively short half-life of PGD2 in vivo necessitates the study of its stable analogs and metabolites to fully understand its physiological roles.[10]

Signaling Pathways

15(R)-PGD2 exerts its biological effects primarily through the DP2 (CRTH2) receptor, a G protein-coupled receptor (GPCR).[1][3] The DP2 receptor is expressed on a variety of immune cells central to allergic inflammation, including eosinophils, basophils, and Th2 lymphocytes.[5][6]

Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade that leads to a range of pro-inflammatory cellular responses. This is in contrast to the DP1 receptor, which is coupled to adenylyl cyclase and typically mediates anti-inflammatory effects.[11] The signaling through DP2 is complex and can involve cross-talk with other receptors, such as the DP1 receptor, potentially forming heteromers that modulate intracellular signaling.[12]

Below is a diagram illustrating the simplified signaling pathway of 15(R)-PGD2.

15R_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response 15R_PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor 15R_PGD2->DP2 Binds G_protein Gi/o Protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC_activation->Degranulation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) PKC_activation->Cytokine_Release CD11b_Expression CD11b Upregulation PKC_activation->CD11b_Expression Chemotaxis_Workflow Start Start Isolate_Eos Isolate human eosinophils from peripheral blood Start->Isolate_Eos Prep_Chamber Prepare Boyden chamber with a porous membrane Isolate_Eos->Prep_Chamber Load_Cells Load isolated eosinophils into the upper chamber Prep_Chamber->Load_Cells Add_Chemo Add 15(R)-PGD2 or control to the lower chamber Load_Cells->Add_Chemo Incubate Incubate at 37°C for 1-2 hours Add_Chemo->Incubate Fix_Stain Fix and stain the membrane Incubate->Fix_Stain Count_Cells Count migrated cells under a microscope Fix_Stain->Count_Cells Analyze Analyze data and determine EC50 Count_Cells->Analyze End End Analyze->End

References

Technical Guide: The Role of 15(R)-Prostaglandin D2 in Allergic Response Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its pivotal role in the mechanisms of allergic inflammation. Prostaglandin (B15479496) D2 (PGD2) is a primary lipid mediator released by activated mast cells following allergen exposure and is central to orchestrating the allergic cascade.[1][2][3] It exerts its effects through a dual receptor system: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4][5] While these receptors often have opposing functions, the pro-inflammatory activities associated with allergic responses are predominantly mediated through CRTH2.

15(R)-PGD2, an isoprostane, has been identified as a potent and selective agonist for the CRTH2 receptor.[4][6] Its utility in research models is invaluable for dissecting the specific contributions of the CRTH2 signaling pathway to the recruitment and activation of key effector cells in allergy, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[7] This document details the biosynthesis of PGD2, its receptor signaling pathways, quantitative data on ligand potency, and key experimental protocols for studying its effects in allergic response models.

Biosynthesis and Metabolism of Prostaglandin D2

PGD2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX-1 and COX-2) enzymes, which convert it to the unstable intermediate Prostaglandin H2 (PGH2).[8] PGH2 is then isomerized to PGD2 by specific prostaglandin D synthases (PGDS), primarily hematopoietic PGDS (H-PGDS) in immune cells like mast cells.[9]

Once synthesized, PGD2 is rapidly metabolized into various products, including 9α,11β-PGF2 and members of the J-series prostaglandins (B1171923) (e.g., 15-deoxy-Δ12,14-PGJ2).[10] Its major urinary metabolite, tetranor-PGDM, serves as a reliable biomarker for in vivo mast cell activation and PGD2 production.[1][11]

CRTH2_Signaling cluster_effects Cellular Effects on Eosinophils, Basophils, Th2 Cells PGD2 PGD2 or 15(R)-PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gi Gαi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gi->Ca Promotes cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis & Migration Ca->Chemotaxis Activation Activation & Degranulation Ca->Activation Cytokines Type 2 Cytokine Release (IL-4, IL-5, IL-13) Ca->Cytokines InVivo_Workflow cluster_endpoints Analysis Metrics Sensitization Sensitization Day 0 & 7 (i.p. OVA + Alum) Challenge Challenge Days 14, 21, 28 (i.n. OVA) Sensitization->Challenge Analysis Endpoint Analysis (24-48h post-challenge) Challenge->Analysis Intervention Intervention (e.g., 15(R)-PGD2 or Antagonist) Intervention->Challenge Before each challenge BAL BAL Fluid: Cell Counts, Cytokines Analysis->BAL Histo Lung Histology: Inflammation, Mucus Analysis->Histo qPCR Gene Expression Analysis->qPCR

References

Downstream Gene Expression Changes from 15(R)-Prostaglandin D2 Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the more commonly studied 15(S)-PGD2. While PGD2 interacts with both DP1 and DP2 (also known as CRTH2) receptors, 15(R)-PGD2 and its methylated analogs are potent and selective agonists for the DP2 receptor. The activation of the DP2 receptor, a G-protein coupled receptor (GPCR), is predominantly associated with pro-inflammatory responses, particularly in the context of allergic diseases like asthma. This technical guide provides an in-depth overview of the downstream signaling and resultant gene expression changes following DP2 receptor stimulation, using data from PGD2-stimulated Type 2 Innate Lymphoid Cells (ILC2s) as a direct proxy for 15(R)-PGD2 activity. Detailed experimental protocols, quantitative gene expression data, and signaling pathway diagrams are provided to support further research and drug development efforts targeting this pathway.

Introduction to 15(R)-PGD2 and the DP2 Receptor

Prostaglandin D2 (PGD2) is a key lipid mediator derived from arachidonic acid, playing a dual role in inflammation through its interaction with two distinct receptors: DP1 and DP2. The DP1 receptor is coupled to a Gs protein, leading to increased intracellular cAMP and generally anti-inflammatory effects. In contrast, the DP2 receptor (CRTH2) is coupled to a Gi protein, which inhibits adenylyl cyclase, decreases cAMP levels, and promotes pro-inflammatory outcomes such as chemotaxis and activation of immune cells.[1][2]

The 15(R)-PGD2 epimer, along with synthetic analogs like 15(R)-methyl-PGD2, are highly selective and potent agonists for the DP2 receptor.[3] This selectivity makes them valuable tools for interrogating the specific downstream effects of DP2 activation. This receptor is primarily expressed on key immune cells involved in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and Type 2 Innate Lymphoid Cells (ILC2s).[1][4] Activation of DP2 on these cells triggers signaling cascades that culminate in altered gene expression, driving cellular functions like migration and cytokine production.[5]

The DP2 Receptor Signaling Pathway

As a Gi-coupled receptor, DP2 activation by a ligand such as 15(R)-PGD2 initiates a cascade of intracellular events. The dissociation of the Gi protein into its α and βγ subunits triggers multiple downstream pathways that can lead to the activation of key transcription factors. While the precise and complete pathways are cell-type specific, major conduits for Gi-coupled receptor signaling to the nucleus include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[6][7] These pathways are known to activate transcription factors such as NF-κB, AP-1, and members of the STAT family, which then translocate to the nucleus to regulate the expression of target genes.

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gi Gi Protein (α, βγ subunits) DP2->Gi Activation beta_gamma βγ Subunit Gi->beta_gamma alpha_i αi Subunit Gi->alpha_i PI3K PI3K beta_gamma->PI3K Ras Ras/Raf beta_gamma->Ras AC Adenylyl Cyclase alpha_i->AC Inhibition cAMP cAMP Akt Akt PI3K->Akt TFs Transcription Factors (e.g., NF-κB, AP-1, STATs) Akt->TFs Activation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->TFs Activation Gene Target Gene Expression TFs->Gene Regulation

Caption: DP2 receptor signaling cascade.

Gene Expression Changes Following DP2 Stimulation

The study identified a distinct set of differentially expressed genes (DEGs) upon stimulation. The results highlight an upregulation of pro-inflammatory genes and genes associated with cellular migration and immune responses. Conversely, inhibition of the DP2 receptor with an antagonist (fevipiprant) led to the downregulation of a suite of pro-inflammatory genes.[1][8]

Quantitative Summary of Differentially Expressed Genes

The following tables summarize the key differentially expressed genes identified in ILC2s following stimulation with PGD2, as reported by Gress et al. (2024).

Table 1: Upregulated Genes in ILC2s Stimulated with PGD2 (Data serves as a proxy for 15(R)-PGD2 stimulation)

Gene SymbolFull Gene Namelog2 Fold ChangeAdjusted p-valueImplicated Function
ARG2 Arginase 2> 0.58≤ 0.05Immune response regulation
SLC43A2 Solute Carrier Family 43 Member 2> 0.58≤ 0.05Transmembrane transport
LAYN Layilin> 0.58≤ 0.05Cell adhesion, migration
IGFLR1 IGF Like Family Receptor 1> 0.58≤ 0.05Signaling receptor
EPHX2 Epoxide Hydrolase 2> 0.58≤ 0.05Metabolic process
Other DEGs(14 total identified)> 0.58≤ 0.05Various

Source: Gress et al., 2024.[1][8] Note: Specific log2FC and p-values for each gene are available in the source publication's supplementary data.

Table 2: Downregulated Genes in ILC2s upon DP2 Antagonism (Fevipiprant) (Represents genes positively regulated by DP2 signaling)

Gene SymbolFull Gene Namelog2 Fold ChangeAdjusted p-valueImplicated Function
DUSP4 Dual Specificity Phosphatase 4< -0.58≤ 0.05MAPK signaling regulation
SPRED2 Sprouty Related EVH1 Domain 2< -0.58≤ 0.05Signal transduction inhibitor
DUSP6 Dual Specificity Phosphatase 6< -0.58≤ 0.05ERK pathway deactivation
ETV1 ETS Variant Transcription Factor 1< -0.58≤ 0.05Transcription, cell migration
ASB2 Ankyrin Repeat And SOCS Box Containing 2< -0.58≤ 0.05Protein ubiquitination
CD38 CD38 Molecule< -0.58≤ 0.05NAD+ metabolism, signaling
ADGRG1 Adhesion G Protein-Coupled Receptor G1< -0.58≤ 0.05Adhesion, signaling
DDIT4 DNA Damage Inducible Transcript 4< -0.58≤ 0.05mTOR signaling inhibitor
TRPM2 Transient Receptor Potential Cation Channel M2< -0.58≤ 0.05Calcium signaling, oxidative stress
CD69 CD69 Molecule< -0.58≤ 0.05Early activation marker

Source: Gress et al., 2024.[1][8] Note: These genes were downregulated when the DP2 receptor was blocked, indicating they are positively regulated by PGD2-DP2 signaling.

Experimental Protocols

The following protocols are adapted from the methodologies described by Gress et al. (2024) for the transcriptomic analysis of PGD2-stimulated ILC2s.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_culture Cell Culture & Stimulation cluster_sequencing RNA Sequencing cluster_analysis Data Analysis pbmc 1. Isolate PBMCs (from atopic asthma patients) macs 2. Deplete CD3+, CD14+, CD19+ (MACS) pbmc->macs facs 3. Sort ILC2s (FACS) macs->facs expand 4. Expand ILC2s in culture (10-14 days) facs->expand stim 5. Stimulate ILC2s (PGD2 or antagonist + PGD2) expand->stim rna_ext 6. Total RNA Extraction stim->rna_ext lib_prep 7. Library Preparation (Poly-A selection) rna_ext->lib_prep seq 8. Sequencing (Illumina Platform) lib_prep->seq qc 9. Quality Control & Alignment seq->qc deg 10. Differential Gene Expression (DESeq2) qc->deg pathway 11. Pathway Enrichment Analysis deg->pathway

Caption: Workflow for transcriptomic analysis.
Isolation and Culture of ILC2s

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of atopic asthma patients using density gradient centrifugation.

  • Magnetic Cell Sorting (MACS): To enrich for ILCs, lineage-positive cells (CD3+, CD14+, CD19+) were depleted from the PBMC population using magnetic beads.

  • Fluorescence-Activated Cell Sorting (FACS): The lineage-negative population was stained with a panel of antibodies. ILC2s were identified and sorted based on the following surface marker profile: Lin-, CD127+, CRTH2+, CD161+, and ST2+.

  • Cell Culture and Expansion: Sorted ILC2s were cultured for 10-14 days in RPMI 1640 medium supplemented with 10% FCS, penicillin/streptomycin, L-glutamine, sodium pyruvate, non-essential amino acids, and 2-mercaptoethanol. The culture medium was further supplemented with IL-2, IL-7, and IL-33 to promote ILC2 expansion and survival.

Cell Stimulation and RNA Extraction
  • Stimulation: Expanded ILC2s were plated and stimulated with PGD2 or its metabolites at a concentration of 100 nM for a specified period. For antagonist experiments, cells were pre-incubated with the selective DP2 antagonist fevipiprant (B1672611) (100 nM) for 30 minutes prior to the addition of PGD2.

  • RNA Isolation: Following stimulation, total RNA was extracted from the ILC2s using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.

RNA-Sequencing and Data Analysis
  • Library Preparation: RNA-seq libraries were prepared from total RNA using a poly(A) selection method to enrich for mRNA.

  • Sequencing: The prepared libraries were sequenced on an Illumina platform to generate raw sequencing reads.

  • Bioinformatic Analysis:

    • Raw sequencing reads were subjected to quality control.

    • Reads were aligned to the human reference genome.

    • Gene expression was quantified by counting the number of reads mapping to each gene.

    • Differential gene expression analysis was performed using the DESeq2 package in R. Genes with an adjusted p-value ≤ 0.05 and a |log2 Fold Change| ≥ 0.58 were considered significantly differentially expressed.

    • Gene set enrichment and pathway analysis were performed on the list of DEGs to identify significantly affected biological pathways.

Conclusion

Stimulation of the DP2 receptor by its selective agonist 15(R)-PGD2 initiates a Gi-mediated signaling cascade that results in significant changes in gene expression. Transcriptomic data from PGD2-stimulated ILC2s, which act through the same DP2 receptor, reveal a clear pro-inflammatory signature. Key upregulated genes are involved in immune response and cell migration, while genes positively regulated by the pathway include critical components of MAPK signaling and cellular activation markers. The detailed protocols and quantitative data presented in this guide provide a foundational resource for researchers investigating the role of the 15(R)-PGD2/DP2 axis in health and disease, and for professionals developing novel therapeutics targeting type 2 inflammation.

References

15(R)-Prostaglandin D2 as a selective DP2 receptor agonist.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical mediator in allergic and inflammatory responses, exerting its effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2)[1][2][3]. While both receptors are activated by PGD2, they trigger different downstream signaling pathways and physiological outcomes[4][5]. The DP2 receptor, highly expressed on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils, is a key player in the pathogenesis of allergic diseases like asthma[2][6]. 15(R)-Prostaglandin D2 (15(R)-PGD2), an isoprostane of PGD2, has emerged as a potent and selective agonist for the DP2 receptor, making it an invaluable tool for studying the biological functions of this receptor and for the development of novel therapeutics targeting inflammatory disorders[7][8][9]. This technical guide provides a comprehensive overview of 15(R)-PGD2, its interaction with the DP2 receptor, the subsequent signaling cascades, and detailed experimental protocols for its characterization.

Introduction to the PGD2/DP2 Signaling Axis

Prostaglandin D2 is the major cyclooxygenase product of arachidonic acid released by activated mast cells[6]. It plays a dual role in inflammation, mediated by its interaction with the DP1 and DP2 receptors[10].

  • DP1 Receptor: Activation of the DP1 receptor is coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory effects, including vasodilation and inhibition of platelet aggregation[1][4][11].

  • DP2 Receptor (CRTH2): In contrast, the DP2 receptor is coupled to Gi proteins. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, and a concomitant increase in intracellular calcium ([Ca2+]i) mobilization[2][5][11]. This signaling cascade promotes pro-inflammatory responses, including the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes[12][13].

The distinct and often opposing functions of the DP1 and DP2 receptors underscore the importance of selective agonists and antagonists to dissect their respective roles in health and disease.

This compound as a Selective DP2 Agonist

15(R)-PGD2 is a naturally occurring stereoisomer of PGD2. Research has demonstrated its high potency and selectivity as a DP2 receptor agonist[7][9]. Notably, a related synthetic compound, 15(R)-methyl-PGD2, which has the unnatural R-configuration at carbon 15, was found to be approximately five times more potent than PGD2 as a DP2 agonist[1]. This highlights the unique structure-activity relationship for DP2 receptor activation. 15(R)-PGD2's ability to potently activate the DP2 receptor with minimal activity at the DP1 receptor makes it an excellent research tool[7].

Quantitative Data: Ligand Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands at the DP2 receptor. This data is crucial for comparing the relative activities of different compounds and for designing experiments.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/SystemReference
Prostaglandin D2 (PGD2)2.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells / Human Eosinophils[1][8]
This compoundNot explicitly found1.7 (Chemotaxis)Human Eosinophils[1][8]
15(R)-methyl-PGD2Not explicitly found1.7 (CD11b expression)Human Eosinophils[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Not explicitly foundRecombinant human CRTH2 in HEK293 cells[8]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Not explicitly foundRecombinant human CRTH2 in HEK293 cells[8]
CAY10471 (Antagonist)9 ± 0.04Not applicableHuman DP2[8][14]
Ramatroban (Antagonist)28Not applicableMouse CRTH2 expressing cells[8]

DP2 Receptor Signaling Pathway

Upon binding of an agonist like 15(R)-PGD2, the DP2 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric Gi protein. The activated Gi protein dissociates into its Gαi and Gβγ subunits, which then modulate the activity of downstream effector proteins.

DP2_Signaling_Pathway cluster_membrane Plasma Membrane DP2 DP2 Receptor Gi Gi Protein (αβγ) DP2->Gi Activation G_alpha_i Gαi (active) Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) Ca2_plus Intracellular Ca2+ Increase PLC->Ca2_plus Stimulation Agonist 15(R)-PGD2 Agonist->DP2 Binding G_alpha_i->AC Inhibition G_beta_gamma->PLC Activation Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Modulation ATP ATP ATP->AC Ca2_plus->Cellular_Response Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Total, Non-specific, Test Compound) Prepare_Reagents->Plate_Setup Add_Radioligand Add [3H]-PGD2 Plate_Setup->Add_Radioligand Add_Membranes Add DP2 Receptor Membranes Add_Radioligand->Add_Membranes Incubate Incubate (60-90 min, RT) Add_Membranes->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Dry_Add_Scintillant Dry Filters and Add Scintillant Filter_Wash->Dry_Add_Scintillant Count_Radioactivity Count Radioactivity Dry_Add_Scintillant->Count_Radioactivity Analyze_Data Analyze Data (Calculate IC50 and Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End Calcium_Mobilization_Workflow Start Start Plate_Cells Plate DP2-expressing cells Start->Plate_Cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Incubate_Dye Incubate (30-60 min, 37°C) Load_Dye->Incubate_Dye Wash_Cells Wash cells to remove excess dye Incubate_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Compound Add test compound Measure_Baseline->Add_Compound Measure_Response Measure fluorescence over time Add_Compound->Measure_Response Analyze_Data Analyze Data (Calculate EC50) Measure_Response->Analyze_Data End End Analyze_Data->End Chemotaxis_Assay_Workflow Start Start Isolate_Cells Isolate immune cells Start->Isolate_Cells Prepare_Chamber Prepare chemotaxis chamber (Add compound to lower wells) Isolate_Cells->Prepare_Chamber Add_Cells Add cell suspension to upper wells Prepare_Chamber->Add_Cells Incubate_Chamber Incubate (1-2 hours, 37°C) Add_Cells->Incubate_Chamber Remove_Membrane Remove and process membrane Incubate_Chamber->Remove_Membrane Fix_Stain Fix and stain migrated cells Remove_Membrane->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells Analyze_Data Analyze Data (Determine EC50) Count_Cells->Analyze_Data End End Analyze_Data->End

References

The Role of 15(R)-Prostaglandin D2 in Eosinophil Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Their activation and recruitment to inflammatory sites are tightly regulated by a variety of mediators. Among these, prostaglandin (B15479496) D2 (PGD2) has emerged as a crucial player. This technical guide provides an in-depth analysis of the role of 15(R)-Prostaglandin D2 (15(R)-PGD2), a potent and selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, in eosinophil activation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms and functional consequences of 15(R)-PGD2-mediated eosinophil activation, along with detailed experimental protocols for its study.

This compound and its Receptor on Eosinophils

15(R)-PGD2 is a stereoisomer of the naturally occurring PGD2. It is a highly potent and selective agonist for the CRTH2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and T helper 2 (Th2) cells.[1][2] The interaction between 15(R)-PGD2 and CRTH2 is a key driver of eosinophil activation and trafficking in allergic inflammation.[3]

Receptor Binding and Potency

15(R)-PGD2 exhibits significantly higher potency in activating eosinophils compared to PGD2 and its other stereoisomer, 15(S)-PGD2. This enhanced activity is attributed to its selective and high-affinity binding to the CRTH2 receptor.[1]

Quantitative Data on Eosinophil Activation by 15(R)-PGD2

The following tables summarize the available quantitative data on the effects of 15(R)-PGD2 on various eosinophil functions.

Table 1: Potency of PGD2 Analogs in Eosinophil Chemotaxis

CompoundEC50 (nM) for ChemotaxisReference
15(R)-methyl-PGD21.7[1]
Prostaglandin D2 (PGD2)10[1]
15(S)-methyl-PGD2128[1]

Table 2: Rank Order of Potency of PGD2 Analogs in Stimulating CD11b Expression and Actin Polymerization in Eosinophils

Rank of PotencyCompound
115(R)-methyl-PGD2
2Prostaglandin D2 (PGD2)
317-phenyl-18,19,20-trinor-PGD2
415(S)-methyl-PGD2
516,16-dimethyl-PGD2
611-keto-fluprostenol
Data from Monneret et al. (2003)[1]

Table 3: Inhibitory Effects of CRTH2 Antagonists on PGD2-Induced Eosinophil Migration

AntagonistIC50 (nM)Target(s)Reference
Ramatroban (B1678793) (BAY u3405)~30 (for Ca2+ mobilization)CRTH2, TP[4]
FevipiprantSub-nanomolar potencyCRTH2[5]

Signaling Pathways in 15(R)-PGD2-Mediated Eosinophil Activation

The binding of 15(R)-PGD2 to the CRTH2 receptor initiates a cascade of intracellular signaling events. CRTH2 is coupled to the Gi/o family of G-proteins.[6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[2][6]

Downstream of these initial events, other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) such as ERK and p38, are likely involved in mediating the functional responses of eosinophils, although their direct activation by 15(R)-PGD2 requires further specific investigation.[7]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 15R_PGD2 15(R)-PGD2 CRTH2 CRTH2 (DP2 Receptor) 15R_PGD2->CRTH2 Binds G_protein Gαi/o | Gβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 PI3K PI3K Ca2->PI3K Actin Actin Polymerization Ca2->Actin MAPK MAPK (ERK, p38) PI3K->MAPK CD11b CD11b Expression PI3K->CD11b Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation Actin->Chemotaxis

Caption: CRTH2 Signaling Pathway in Eosinophils.

Functional Effects of 15(R)-PGD2 on Eosinophils

Activation of the CRTH2 receptor by 15(R)-PGD2 triggers a range of pro-inflammatory responses in eosinophils.

Chemotaxis

15(R)-PGD2 is a potent chemoattractant for eosinophils, inducing their directed migration towards a concentration gradient of the lipid mediator.[1] This effect is central to the recruitment of eosinophils to sites of allergic inflammation.

Upregulation of Adhesion Molecules

15(R)-PGD2 upregulates the expression of the adhesion molecule CD11b on the surface of eosinophils.[1] This enhances the ability of eosinophils to adhere to the endothelium and extravasate into tissues.

Degranulation

While direct quantitative dose-response data for 15(R)-PGD2-induced degranulation is limited, activation of CRTH2 by other agonists is known to promote the release of cytotoxic granule proteins from eosinophils, such as eosinophil-derived neurotoxin (EDN) and eosinophil peroxidase (EPX).[8] This degranulation contributes to tissue damage and inflammation in allergic diseases.

Cytokine Production

The direct effect of 15(R)-PGD2 on cytokine production by eosinophils is an area requiring further investigation. However, CRTH2 activation on other immune cells, such as Th2 cells and ILC2s, is known to induce the production of type 2 cytokines, including IL-4, IL-5, and IL-13.[5][9] It is plausible that eosinophils may also contribute to this cytokine milieu upon CRTH2 stimulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of 15(R)-PGD2 on eosinophil activation.

Isolation of Human Eosinophils from Peripheral Blood

Principle: Eosinophils are isolated from whole blood using negative selection, which depletes other leukocytes, leaving a highly purified and untouched eosinophil population.

Materials:

  • Anticoagulated (e.g., EDTA) whole blood

  • Ficoll-Paque PLUS

  • Red blood cell lysis buffer

  • Eosinophil isolation kit (negative selection, e.g., EasySep™ Human Eosinophil Isolation Kit)

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet.

  • Lyse red blood cells using a lysis buffer.

  • Wash the granulocyte pellet with PBS.

  • Isolate eosinophils using a negative selection kit according to the manufacturer's instructions.

  • Resuspend the purified eosinophils in RPMI 1640 with 10% FBS.

  • Assess purity and viability using flow cytometry and trypan blue exclusion, respectively.

Eosinophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of eosinophils across a porous membrane towards a chemoattractant.

Materials:

  • Purified human eosinophils

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

  • 15(R)-PGD2

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Add various concentrations of 15(R)-PGD2 or control medium to the lower wells of the Boyden chamber.

  • Place the polycarbonate filter over the lower wells.

  • Add 50 µL of the eosinophil suspension to the upper wells.

  • Incubate the chamber for 1-2 hours at 37°C in a humidified incubator.

  • Remove the filter and wipe off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the filter.

  • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

Chemotaxis_Workflow Start Start Isolate_Eos Isolate Eosinophils Start->Isolate_Eos Prep_Cells Prepare Eosinophil Suspension Isolate_Eos->Prep_Cells Load_Chamber Load Eosinophils into Upper Wells Prep_Cells->Load_Chamber Prep_Chamber Prepare Boyden Chamber (add chemoattractant) Prep_Chamber->Load_Chamber Incubate Incubate (1-2h, 37°C) Load_Chamber->Incubate Process_Filter Remove and Process Filter (wipe, fix, stain) Incubate->Process_Filter Quantify Quantify Migrated Cells (microscopy) Process_Filter->Quantify End End Quantify->End

Caption: Eosinophil Chemotaxis Assay Workflow.
Eosinophil Degranulation Assay (EDN ELISA)

Principle: This assay quantifies the amount of eosinophil-derived neurotoxin (EDN) released into the supernatant following stimulation, as a measure of degranulation.

Materials:

  • Purified human eosinophils

  • 15(R)-PGD2

  • Assay buffer (e.g., HBSS with 0.1% gelatin)

  • 96-well plates

  • Human EDN ELISA kit

  • Plate reader

Procedure:

  • Resuspend purified eosinophils in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Add 50 µL of the eosinophil suspension to each well of a 96-well plate.

  • Add 50 µL of various concentrations of 15(R)-PGD2 or control buffer to the wells.

  • Incubate for 1-4 hours at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Measure the concentration of EDN in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Implications for Drug Development

The pivotal role of the 15(R)-PGD2/CRTH2 axis in eosinophil activation makes it an attractive target for the development of novel therapeutics for allergic diseases. CRTH2 antagonists have the potential to inhibit eosinophil recruitment and activation, thereby reducing the inflammatory cascade in conditions like asthma and atopic dermatitis.

Several CRTH2 antagonists, such as ramatroban and fevipiprant, have been developed and investigated in clinical trials. These agents have shown promise in reducing eosinophilic inflammation and improving clinical outcomes in certain patient populations. Further research into the development of more potent and selective CRTH2 antagonists holds significant therapeutic potential.

Conclusion

This compound is a potent activator of eosinophils, acting through the CRTH2 receptor to induce a range of pro-inflammatory responses, including chemotaxis, upregulation of adhesion molecules, and likely degranulation and cytokine production. Understanding the intricate details of the 15(R)-PGD2/CRTH2 signaling pathway and its functional consequences is crucial for elucidating the mechanisms of allergic inflammation and for the rational design of novel therapeutic interventions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this important lipid mediator in eosinophil biology and allergic diseases.

References

An In-depth Technical Guide to the Interaction of 15(R)-Prostaglandin D2 with Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the well-characterized inflammatory mediator Prostaglandin (B15479496) D2 (PGD2). While structurally similar, 15(R)-PGD2 exhibits distinct and potent biological activities, primarily through its selective interaction with the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This guide provides a comprehensive technical overview of the current understanding of 15(R)-PGD2's interactions with other key inflammatory mediators. It delves into its signaling pathways, its interplay with other eicosanoids, and its functional consequences on various immune cells. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of molecular and cellular processes to aid in the research and development of novel therapeutics targeting inflammatory diseases.

15(R)-PGD2 and its Primary Receptor: The DP2 (CRTH2) Signaling Axis

15(R)-PGD2 is a potent and selective agonist for the DP2 receptor, a G protein-coupled receptor that plays a crucial role in type 2 inflammatory responses.[1][2] Unlike PGD2, which can also activate the DP1 receptor leading to anti-inflammatory effects, 15(R)-PGD2's activity is predominantly channeled through the pro-inflammatory DP2 pathway.[1][2]

Signaling Pathway

Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade through a pertussis toxin-sensitive Gi/o protein.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation, and cytokine production.[4]

Figure 1: 15(R)-PGD2 signaling pathway via the DP2 (CRTH2) receptor.

Quantitative Data: Receptor Binding and Functional Potency

The potency of 15(R)-PGD2 as a DP2 agonist is significantly higher than that of PGD2 and other related metabolites. The following table summarizes key quantitative data from various studies.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
15(R)-PGD2 DP2 (CRTH2)-1.7 (Chemotaxis)Human Eosinophils[1]
PGD2DP2 (CRTH2)2.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells, Human Eosinophils[1][5]
13,14-dihydro-15-keto PGD2 (DK-PGD2)DP2 (CRTH2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[5]
15-deoxy-Δ12,14-PGJ2DP2 (CRTH2)3.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[5]
15(S)-methyl-PGD2DP2 (CRTH2)-128 (Chemotaxis)Human Eosinophils[1]

Interaction with Other Inflammatory Mediators

The inflammatory milieu is a complex network of interacting molecules. 15(R)-PGD2's effects are often modulated by the presence of other inflammatory mediators, particularly other eicosanoids and cytokines.

Crosstalk with Leukotrienes

Leukotrienes, products of the 5-lipoxygenase pathway, are potent inflammatory mediators often co-released with prostaglandins (B1171923) during allergic responses. There is evidence of synergistic interactions between the PGD2/DP2 and cysteinyl leukotriene (CysLT) signaling pathways. The combination of PGD2 and leukotriene E4 (LTE4) has been shown to synergistically enhance TH2 cell responses, including adhesion, migration, survival, and the production of a diverse range of cytokines.[6] This suggests that the biological impact of 15(R)-PGD2 could be significantly amplified in environments rich in leukotrienes.

Modulation of Cytokine and Chemokine Release

Activation of the DP2 receptor by its agonists, including 15(R)-PGD2, on various immune cells leads to the production and release of a plethora of cytokines and chemokines.

  • Eosinophils and Basophils: 15(R)-PGD2 induces the expression of CD11b, actin polymerization, and migration in human eosinophils and basophils.[2]

  • T-helper 2 (Th2) cells: PGD2, acting through the DP2 receptor, promotes the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[7]

  • Innate Lymphoid Cells (ILC2s): PGD2 and its metabolites stimulate ILC2s in a DP2-dependent manner to produce IL-5 and IL-13.[8][9] The combination of PGD2 with IL-33 and IL-25 enhances cytokine production by ILC2s.[9]

  • Mast Cells: While mast cells are a primary source of PGD2, the role of DP2 on these cells is less clear, with some studies suggesting intracellular expression and function distinct from other immune cells.[3][10]

Experimental Protocols

Investigating the interactions of 15(R)-PGD2 requires a range of in vitro and in vivo experimental approaches. Below are representative protocols for key assays.

Competitive Radioligand Binding Assay for DP2 (CRTH2) Receptor

This assay is used to determine the binding affinity of unlabelled ligands, such as 15(R)-PGD2, to the DP2 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 cells expressing recombinant human DP2 (CRTH2) receptor.[5]

  • [3H]PGD2 (radioligand).[5]

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[5]

  • Unlabeled 15(R)-PGD2 and other competitor ligands.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a suspension of cell membranes in binding buffer.

  • In a 96-well plate, add the membrane suspension, a fixed concentration of [3H]PGD2, and varying concentrations of the unlabeled competitor ligand (e.g., 15(R)-PGD2).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific [3H]PGD2 binding against the logarithm of the competitor concentration.

  • Determine the concentration of the competitor that inhibits 50% of the specific binding (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - DP2-expressing cell membranes - [3H]PGD2 (Radioligand) - Unlabeled 15(R)-PGD2 start->prepare_reagents setup_assay Set up 96-well plate: Add membranes, [3H]PGD2, and varying concentrations of 15(R)-PGD2 prepare_reagents->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash measure Measure radioactivity with scintillation counter wash->measure analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measure->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Eosinophil Chemotaxis Assay

This assay measures the ability of 15(R)-PGD2 to induce the migration of eosinophils, a key functional response mediated by the DP2 receptor.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).

  • Chemoattractant (15(R)-PGD2) and control solutions.

  • Incubator (37°C, 5% CO2).

  • Microscope for cell counting.

Procedure:

  • Isolate eosinophils from human peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).

  • Resuspend the purified eosinophils in an appropriate buffer.

  • Place the chemoattractant solution (containing various concentrations of 15(R)-PGD2) in the lower wells of the chemotaxis chamber.

  • Place the microporous membrane over the lower wells.

  • Add the eosinophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for a specified time (e.g., 60-90 minutes).

  • After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields using a microscope.

Data Analysis:

  • Plot the number of migrated cells against the concentration of 15(R)-PGD2.

  • Determine the concentration of 15(R)-PGD2 that elicits a half-maximal chemotactic response (EC50).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the release of cytokines (e.g., IL-5, IL-13) from immune cells following stimulation with 15(R)-PGD2.

Materials:

  • Isolated immune cells (e.g., Th2 cells, ILC2s).

  • Cell culture medium and supplements.

  • 15(R)-PGD2 and other stimuli.

  • Commercially available ELISA kits for the specific cytokines of interest.

  • Microplate reader.

Procedure:

  • Culture the isolated immune cells in a multi-well plate.

  • Stimulate the cells with various concentrations of 15(R)-PGD2, alone or in combination with other inflammatory mediators (e.g., LTE4, IL-33).

  • Incubate the cells for a sufficient time to allow for cytokine production and release (e.g., 24-48 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with a capture antibody specific for the cytokine.

    • Adding the culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance of the colored product using a microplate reader.

Data Analysis:

  • Generate a standard curve using the known concentrations of the cytokine standards.

  • Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion

15(R)-PGD2 is a highly specific and potent agonist of the DP2 (CRTH2) receptor, positioning it as a key player in the orchestration of type 2 inflammatory responses. Its interactions with other inflammatory mediators, particularly leukotrienes and cytokines, create a complex and often synergistic network that drives the recruitment and activation of eosinophils, basophils, Th2 cells, and ILC2s. A thorough understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is critical for the development of targeted therapies for allergic diseases such as asthma and atopic dermatitis. The continued investigation into the nuanced roles of 15(R)-PGD2 and its signaling pathways will undoubtedly unveil new therapeutic opportunities for a range of inflammatory conditions.

References

15(R)-Prostaglandin D2: A Technical Guide to its Role in Asthma Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic asthma. While extensively studied, the specific contributions of its stereoisomers, such as 15(R)-Prostaglandin D2 (15(R)-PGD2), are an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of 15(R)-PGD2 and its involvement in asthma. It details the synthesis of PGD2, its signaling pathways through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), and its downstream effects on key inflammatory cells. This document summarizes quantitative data on receptor binding and cellular responses, outlines key experimental protocols, and presents visual diagrams of signaling cascades and experimental workflows to facilitate further research and drug development targeting this pathway.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. The underlying inflammation is often driven by a type 2 immune response, involving T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and mast cells. Mast cell activation during an allergic response leads to the release of a plethora of inflammatory mediators, with prostaglandin D2 (PGD2) being the most abundant cyclooxygenase product.[1][2]

PGD2 exerts its biological effects through two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] While DP1 signaling is often associated with anti-inflammatory effects, the activation of CRTH2 is profoundly pro-inflammatory and central to the asthmatic phenotype.[4][5] PGD2 is unstable and rapidly metabolized to various products, some of which retain or even have enhanced activity at the CRTH2 receptor.[4][6]

Among the various forms of PGD2, the stereochemistry at the C15 position is of significant interest. While the (S)-isoform is typically the primary product of enzymatic synthesis, the (R)-isoform, this compound, an isoprostane, has been identified as a potent agonist of the CRTH2 receptor.[7] This guide focuses on the role of 15(R)-PGD2 in asthma pathogenesis, consolidating the available data and providing a framework for future investigation.

Synthesis and Metabolism of Prostaglandin D2

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is then isomerized to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS). H-PGDS is the primary enzyme responsible for PGD2 production in immune cells such as mast cells, Th2 cells, and dendritic cells.[1]

PGD2 has a short half-life in vivo and is rapidly converted to a series of metabolites.[4] These include 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and the J-series prostaglandins (B1171923), such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[1][6] Notably, many of these metabolites are also potent agonists of the CRTH2 receptor.[8] The formation of 15(R)-PGD2 can occur through non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, classifying it as an isoprostane.

G cluster_synthesis PGD2 Synthesis cluster_metabolism PGD2 Metabolism Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 15(R)-PGD2 (Isoprostane) 15(R)-PGD2 (Isoprostane) Arachidonic Acid->15(R)-PGD2 (Isoprostane) Free Radical Peroxidation PGD2 PGD2 PGH2->PGD2 H-PGDS / L-PGDS PGD2_met PGD2 DK-PGD2 13,14-dihydro-15-keto-PGD2 PGD2_met->DK-PGD2 15d-PGJ2 15-deoxy-Δ12,14-PGJ2 PGD2_met->15d-PGJ2 Other Metabolites Other Metabolites PGD2_met->Other Metabolites

Biosynthesis and Metabolism of PGD2 and 15(R)-PGD2.

The CRTH2 Receptor: The Primary Target of 15(R)-PGD2

The pro-inflammatory effects of PGD2 and its metabolites in asthma are predominantly mediated by the CRTH2 receptor. CRTH2 is a G protein-coupled receptor that signals through Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium.[8] This receptor is preferentially expressed on type 2 inflammatory cells, including Th2 cells, ILC2s, eosinophils, and basophils, making it a highly relevant target in asthma.[1][2]

Binding Affinities of Ligands to the CRTH2 Receptor

Several studies have characterized the binding affinities of various ligands to the CRTH2 receptor. While data specifically for 15(R)-PGD2 is limited, a synthetic analog, 15(R)-methyl-PGD2, has been shown to be a highly potent agonist, suggesting the R-configuration at C15 is favorable for receptor binding and activation.[9][10]

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin D2 (PGD2)2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells[7]
This compound-1.7 (Chemotaxis)Human Eosinophils[7]
15(R)-methyl-PGD2-1.7Human Eosinophils[9]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[7]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[7]
Ramatroban28-Mouse CRTH2 expressing cells[7]
Signaling Pathways Downstream of CRTH2 Activation

Activation of CRTH2 by 15(R)-PGD2 on inflammatory cells initiates a cascade of signaling events that contribute to the pathogenesis of asthma. These include:

  • Chemotaxis: CRTH2 activation is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, leading to their recruitment to the airways.

  • Cellular Activation: It triggers the degranulation of eosinophils and basophils, releasing cytotoxic proteins and other inflammatory mediators.

  • Cytokine Production: CRTH2 signaling enhances the production of type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells and ILC2s, which further amplify the inflammatory response.[1]

  • Airway Smooth Muscle Effects: PGD2 can potentiate airway smooth muscle contraction, contributing to airway hyperresponsiveness.[11]

G 15(R)-PGD2 15(R)-PGD2 CRTH2 CRTH2 15(R)-PGD2->CRTH2 G_protein Gαi/o CRTH2->G_protein AC Adenylyl Cyclase G_protein->AC Ca2 ↑ Ca²⁺ G_protein->Ca2 cAMP ↓ cAMP AC->cAMP Cellular_Responses Cellular Responses cAMP->Cellular_Responses Ca2->Cellular_Responses Chemotaxis Chemotaxis Cellular_Responses->Chemotaxis Activation Activation & Degranulation Cellular_Responses->Activation Cytokine_Production Cytokine Production (IL-4, IL-5, IL-13) Cellular_Responses->Cytokine_Production

15(R)-PGD2 signaling through the CRTH2 receptor.

Role in Asthma Pathogenesis

The activation of the 15(R)-PGD2/CRTH2 axis contributes to several key features of asthma:

  • Airway Inflammation: By recruiting and activating eosinophils and other inflammatory cells, 15(R)-PGD2 plays a significant role in establishing and maintaining chronic airway inflammation.

  • Airway Hyperresponsiveness (AHR): PGD2 has been shown to potentiate the contractile responses of airway smooth muscle to other stimuli, a hallmark of asthma.[11] While direct studies with 15(R)-PGD2 are lacking, its potent agonism at CRTH2 suggests a similar or even more potent effect.

  • Airway Remodeling: Chronic inflammation driven by the PGD2/CRTH2 pathway can contribute to structural changes in the airways, including mucus gland hyperplasia and subepithelial fibrosis.

Experimental Protocols

Quantification of 15(R)-PGD2 in Biological Samples

Accurate measurement of 15(R)-PGD2 is crucial for understanding its role in asthma. Due to its isomeric nature, chiral chromatography is required for its separation from 15(S)-PGD2.

  • Sample Collection: Bronchoalveolar lavage fluid (BALF), plasma, or urine can be collected from asthmatic patients or animal models.

  • Extraction: Solid-phase extraction (SPE) is commonly used to isolate prostaglandins from the biological matrix.

  • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is essential to separate the 15(R) and 15(S) enantiomers.[12][13]

  • Detection: Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and specificity required for accurate quantification.[14]

G Sample Biological Sample (BALF, Plasma, Urine) SPE Solid-Phase Extraction Sample->SPE Chiral_HPLC Chiral HPLC Separation SPE->Chiral_HPLC MS Tandem Mass Spectrometry (LC-MS/MS) Chiral_HPLC->MS Quantification Quantification of 15(R)-PGD2 MS->Quantification

Workflow for the quantification of 15(R)-PGD2.
In Vitro Assays for CRTH2 Activity

  • Competitive Radioligand Binding Assay: This assay determines the binding affinity of 15(R)-PGD2 to the CRTH2 receptor.[7]

    • Materials: Cell membranes expressing recombinant human CRTH2, radiolabeled PGD2 (e.g., [3H]PGD2), and unlabeled 15(R)-PGD2.

    • Procedure: Incubate membranes with a fixed concentration of radioligand and varying concentrations of unlabeled 15(R)-PGD2. Separate bound and free radioligand by filtration and quantify radioactivity.

    • Analysis: Calculate the IC50 and Ki values to determine binding affinity.

  • Eosinophil Chemotaxis Assay: This assay measures the ability of 15(R)-PGD2 to induce the migration of eosinophils.

    • Materials: Isolated human eosinophils, chemoattractant (15(R)-PGD2), and a Boyden chamber or similar migration apparatus.

    • Procedure: Place eosinophils in the upper chamber and 15(R)-PGD2 in the lower chamber. After incubation, quantify the number of migrated cells.

In Vivo Models of Asthma

Animal models are invaluable for studying the in vivo effects of 15(R)-PGD2.

  • Ovalbumin (OVA)-Induced Allergic Asthma Model: Mice are sensitized and subsequently challenged with OVA to induce an asthma-like phenotype, including airway eosinophilia and AHR. 15(R)-PGD2 can be administered to assess its impact on these parameters.

  • House Dust Mite (HDM)-Induced Asthma Model: This model uses a clinically relevant allergen to induce chronic airway inflammation and remodeling.[15]

Therapeutic Implications

The central role of the PGD2/CRTH2 signaling axis in asthma has made it an attractive target for therapeutic intervention. Several CRTH2 antagonists have been developed and evaluated in clinical trials for the treatment of eosinophilic asthma.[1] While these antagonists block the effects of all CRTH2 agonists, a deeper understanding of the specific contribution of 15(R)-PGD2 could inform the development of more targeted therapies.

Conclusion and Future Directions

This compound is a potent, endogenously produced agonist of the CRTH2 receptor with significant implications for the pathogenesis of asthma. Its ability to induce the recruitment and activation of key inflammatory cells places it at the center of the type 2 inflammatory cascade. While much of our understanding is inferred from studies on PGD2 and its synthetic analogs, the available data strongly support a pro-inflammatory role for 15(R)-PGD2 in asthma.

Future research should focus on:

  • Developing robust and widely accessible methods for the specific quantification of 15(R)-PGD2 in clinical samples.

  • Conducting in vivo studies in animal models of asthma to directly assess the contribution of 15(R)-PGD2 to airway inflammation and hyperresponsiveness.

  • Investigating the potential for biased agonism at the CRTH2 receptor by different PGD2 isomers and metabolites, which could open new avenues for therapeutic intervention.

A more complete understanding of the biology of 15(R)-PGD2 will be instrumental in developing novel and more effective treatments for asthma and other allergic diseases.

References

An In-Depth Technical Guide to the Structural Characterization of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 15(R)-Prostaglandin D2 (15(R)-PGD2), a key lipid mediator in various physiological and pathological processes. This document details the spectroscopic properties, including mass spectrometry, and provides insights into its synthesis and purification. Furthermore, it elucidates the signaling pathway of 15(R)-PGD2 through its primary receptor, DP2 (CRTH2), offering a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid involved in a wide array of biological functions, including the regulation of sleep, body temperature, and inflammatory responses.[1] this compound is a stereoisomer of the more abundant 15(S)-PGD2.[2] Notably, 15(R)-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3] This interaction triggers pro-inflammatory responses, making 15(R)-PGD2 and its signaling pathway a critical area of study for inflammatory and allergic diseases.[4] A thorough understanding of its structural characteristics is paramount for the development of selective agonists and antagonists targeting the DP2 receptor.

Molecular Structure and Properties

The fundamental structural details of 15(R)-PGD2 are summarized in the table below. The key feature distinguishing it from its more common isomer is the R configuration at the C-15 position.

PropertyValueReference
Chemical Formula C20H32O5[3]
Molecular Weight 352.5 g/mol [3]
Formal Name 9α,15R-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid[3]
Stereochemistry (5Z,9α,13E,15R)[3]
CAS Number 59894-05-2[3]

Spectroscopic Characterization

The precise structural elucidation of 15(R)-PGD2 relies on a combination of spectroscopic techniques. While a complete set of publicly available spectra specifically for the 15(R) isomer is limited, data from closely related prostaglandins (B1171923) provide valuable comparative information.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification and analysis of prostaglandins due to its high sensitivity and selectivity.[2] In negative electrospray ionization (ESI-) mode, 15(R)-PGD2 typically shows a precursor ion [M-H]⁻ at m/z 351.2. Fragmentation of this ion yields characteristic product ions that are used for quantification in Multiple Reaction Monitoring (MRM) mode.

ParameterValueReference
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ 351.2 m/z
Product Ion 271.2 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis absorption data for 15(R)-PGD2 are not widely published. General prostaglandin structures exhibit characteristic IR absorptions for hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (COOH) functional groups. The UV-Vis spectrum is expected to be largely dictated by the conjugated diene system in the molecule.

Synthesis and Purification

The total synthesis of prostaglandins, including 15(R)-PGD2, is a complex process often starting from a common chiral precursor known as the Corey lactone.[5][6] This approach allows for the stereocontrolled introduction of the various functional groups and side chains.

Experimental Protocol: Synthesis via the Corey Lactone Approach (General Overview)

The synthesis of 15(R)-prostaglandins from the Corey lactone involves a series of key transformations:

  • Protection of Functional Groups: The hydroxyl groups of the Corey lactone are typically protected to prevent unwanted side reactions.

  • Introduction of the ω-Side Chain: The lower side chain is introduced via a Wittig reaction or a related olefination method. The crucial 15(R)-hydroxyl group is established through stereoselective reduction of a corresponding ketone precursor.

  • Introduction of the α-Side Chain: The upper side chain is installed, often through another Wittig reaction.

  • Deprotection and Functional Group Manipulations: The protecting groups are removed, and any necessary functional group interconversions are performed to yield the final 15(R)-PGD2 molecule.

A detailed, step-by-step protocol for the specific synthesis of 15(R)-PGD2 is highly dependent on the chosen synthetic route and protecting group strategy. Researchers should refer to specialized organic synthesis literature for specific experimental conditions.[7]

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a standard method for the purification of prostaglandins. Due to the presence of stereoisomers, chiral HPLC is often necessary to separate the 15(R) and 15(S) epimers.

  • Column Selection: A chiral stationary phase, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is essential for separating the enantiomers.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid to control pH).[2]

  • Detection: UV detection at a wavelength where the prostaglandin absorbs (e.g., around 210 nm) is commonly used.

  • Fraction Collection: Fractions are collected as the separated compounds elute from the column. The purity of the collected fractions is then confirmed by analytical HPLC or LC-MS.

Signaling Pathway of this compound

15(R)-PGD2 exerts its biological effects primarily through the DP2 (CRTH2) receptor, a G protein-coupled receptor (GPCR).[3] The DP2 receptor is coupled to an inhibitory G protein (Gαi).

DP2 Receptor Activation and Downstream Signaling

The binding of 15(R)-PGD2 to the DP2 receptor initiates a cascade of intracellular events:

  • Gαi Activation: Ligand binding induces a conformational change in the DP2 receptor, leading to the activation of the associated Gαi protein. This involves the exchange of GDP for GTP on the Gαi subunit.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Calcium Mobilization: Activation of the DP2 receptor also leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

  • Downstream Effector Activation: The changes in cAMP and Ca²⁺ levels, along with signaling from the Gβγ subunits, activate a number of downstream signaling molecules, including phosphoinositide 3-kinase (PI3K), Akt (also known as protein kinase B), and glycogen (B147801) synthase kinase 3 beta (GSK-3β). This ultimately leads to the nuclear translocation of transcription factors such as the nuclear factor of activated T-cells (NFAT).[4]

This signaling cascade culminates in various cellular responses, particularly in immune cells like T helper 2 (Th2) cells, eosinophils, and basophils, leading to chemotaxis, degranulation, and cytokine release, all of which contribute to allergic and inflammatory responses.[4]

Visualization of the DP2 Signaling Pathway

The following diagram illustrates the key steps in the 15(R)-PGD2-mediated DP2 receptor signaling pathway.

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15(R)-PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor 15(R)-PGD2->DP2 Binds to G_protein Gαiβγ DP2->G_protein Activates Ca_ion Ca²⁺ DP2->Ca_ion ↑ [Ca²⁺]i G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Activates cAMP ↓ cAMP AC->cAMP Produces Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_ion->Cellular_Response Contributes to AKT Akt PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits NFAT NFAT AKT->NFAT Leads to Translocation NFAT->Cellular_Response Induces

Caption: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor.

Experimental Workflow: Investigating DP2 Receptor Activation

A common experimental approach to study the effects of 15(R)-PGD2 on DP2 receptor activation involves measuring changes in intracellular calcium levels in cells expressing the receptor.

Experimental_Workflow cluster_workflow Workflow for Measuring Intracellular Calcium Flux start Start: Cells expressing DP2 receptor load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2) start->load_dye establish_baseline Establish a stable baseline fluorescence reading load_dye->establish_baseline add_agonist Add 15(R)-PGD2 (agonist) establish_baseline->add_agonist measure_fluorescence Continuously measure fluorescence changes add_agonist->measure_fluorescence analyze_data Analyze the data to determine the increase in intracellular Ca²⁺ measure_fluorescence->analyze_data end_point End: Quantification of receptor activation analyze_data->end_point

Caption: Experimental workflow for assessing DP2 receptor activation.

Conclusion

This compound is a structurally distinct and biologically potent lipid mediator. Its characterization through mass spectrometry and comparison with related prostaglandin structures provides a solid foundation for its identification and quantification. The synthesis, while complex, is achievable through established methods like the Corey lactone approach. Understanding the intricacies of its signaling through the DP2 receptor is crucial for elucidating its role in inflammatory diseases and for the rational design of novel therapeutics. This guide serves as a foundational resource for professionals engaged in the study of this important signaling molecule.

References

Identifying Novel Protein Targets of 15(R)-Prostaglandin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of novel protein targets for 15(R)-Prostaglandin D2 (15(R)-PGD2). While 15(R)-PGD2 is a well-characterized potent agonist of the G protein-coupled receptor CRTH2 (also known as DP2), this document explores the methodologies and rationale for discovering previously unknown molecular interactions that could unveil new therapeutic avenues.

Executive Summary

This compound is a stereoisomer of Prostaglandin D2, a critical lipid mediator in inflammatory and allergic responses. Its primary known function is the activation of the CRTH2 receptor, which plays a significant role in the recruitment of eosinophils, basophils, and Th2 lymphocytes. However, the broader interactome of 15(R)-PGD2 remains largely unexplored. Drawing parallels from the discovery of novel targets for the related metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), this guide outlines a systematic approach to identify and validate new protein binding partners for 15(R)-PGD2. This exploration could uncover new biological functions and opportunities for therapeutic intervention in a range of diseases.

The Known Target of this compound: The CRTH2 Receptor

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as the DP2 receptor, is the most well-documented target of 15(R)-PGD2.[1] Activation of this receptor is pivotal in the progression of allergic diseases like asthma.[2] 15(R)-PGD2 has been demonstrated to be a potent and selective agonist for the CRTH2 receptor, in some cases exhibiting higher potency than PGD2 itself.[3]

CRTH2 Signaling Pathway

Upon binding of 15(R)-PGD2, the CRTH2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade through a Giα protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[1]

CRTH2_Signaling_Pathway CRTH2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15R_PGD2 15(R)-PGD2 CRTH2 CRTH2 Receptor 15R_PGD2->CRTH2 Binds Gi_protein Gi/o Protein CRTH2->Gi_protein Activates G_alpha_i Gαi Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduced Conversion PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca2_release->Cellular_Response

CRTH2 Signaling Pathway initiated by 15(R)-PGD2.

The Case for Novel Targets: Lessons from 15-deoxy-Δ12,14-prostaglandin J2

While research on novel targets of 15(R)-PGD2 is still nascent, studies on the related cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have revealed a number of protein interactions beyond its known receptors. These findings provide a strong rationale for investigating the broader interactome of 15(R)-PGD2.

Using a biotinylated derivative of 15d-PGJ2 for affinity purification followed by mass spectrometry, several novel protein targets have been identified in various cell types.[4][5] These targets are involved in a range of cellular processes, including oxidative stress response, cytoskeletal organization, and metabolism.[4]

Identified Novel Targets of 15d-PGJ2
Protein Target CategoryIdentified ProteinsCellular Function
Cytoskeletal Proteins Actin, Tubulin, Vimentin, Tropomyosin, F-actin-capping protein, Internexin αCell structure, motility, and division
Glycolytic Enzymes Enolase 2, Pyruvate kinase M1 (PKM1), Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)Energy metabolism
Molecular Chaperones Heat shock protein 90, Heat shock protein 8, T-complex protein 1 subunit αProtein folding and stability
Other Nucleoside diphosphate (B83284) kinaseNucleotide metabolism

This table summarizes findings from studies on 15d-PGJ2 and serves as a template for potential target categories for 15(R)-PGD2.[4][5]

Quantitative Data: Binding Affinities to CRTH2

The following table summarizes the binding affinities and functional potencies of 15(R)-PGD2 and related ligands for the CRTH2 receptor. This data is crucial for designing competition assays and for contextualizing the binding affinities of any newly identified targets.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin D2 (PGD2) 2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells
This compound -1.7 (Chemotaxis)Human Eosinophils
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ2 3.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells

Data compiled from a comparative analysis of CRTH2 ligands.[1]

Experimental Protocols for Novel Target Identification

A multi-step approach is recommended for the identification and validation of novel protein targets of 15(R)-PGD2. This involves an initial discovery phase using affinity purification coupled with mass spectrometry, followed by validation using orthogonal methods such as surface plasmon resonance and radioligand binding assays.

Experimental Workflow for Novel Target Identification

Experimental_Workflow Workflow for Novel Target Identification Biotinylate Synthesize Biotinylated 15(R)-PGD2 Probe Incubate Incubate Probe with Cell Lysate Biotinylate->Incubate Capture Affinity Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Potential Novel Targets MS->Identify Validate Validate Hits with SPR & Binding Assays Identify->Validate

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 15(R)-Prostaglandin D2 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation. Its biological effects are mediated through two primary G-protein coupled receptors: the DP1 receptor, which is linked to adenylyl cyclase activation, and the DP2 receptor (also known as CRTH2), which triggers pro-inflammatory responses in immune cells such as eosinophils and T-helper type 2 (Th2) lymphocytes.

The stereochemistry at the C-15 position of the prostaglandin scaffold is a critical determinant of biological activity. Notably, the 15(R) stereoisomer of PGD2 and its analogs have emerged as potent and selective agonists of the DP2/CRTH2 receptor. In some instances, these 15(R)-analogs exhibit significantly higher potency than the naturally occurring 15(S)-PGD2. This enhanced and selective activity makes 15(R)-PGD2 analogs valuable tools for elucidating the role of the DP2 receptor in inflammatory and allergic diseases and presents them as promising candidates for therapeutic development.

These application notes provide detailed protocols for the enantioselective synthesis of 15(R)-Prostaglandin D2 analogs, focusing on the preparation of the key Corey lactone intermediate and the strategic introduction of the 15(R)-configured side chain via olefin cross-metathesis. Additionally, quantitative data on the biological activity of these analogs and an overview of the PGD2 signaling pathway are presented to support further research and drug development efforts.

Data Presentation

Table 1: Biological Activity of PGD2 Analogs at the Human DP2 (CRTH2) Receptor
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay System
Prostaglandin D2 (PGD2)2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells
15(R)-methyl-PGD2 -1.7 (Eosinophil Chemotaxis) Human Eosinophils
15(S)-methyl-PGD2-128 (Eosinophil Chemotaxis)Human Eosinophils
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells
Ramatroban28-Mouse CRTH2 expressing cells
CAY104719 ± 0.04-Human DP2

Data compiled from multiple sources.[1][2]

Table 2: Synthetic Yields and Enantiomeric Excess for Key Intermediates and Final Products
Step/CompoundDescriptionYield (%)Enantiomeric Excess (ee %)
Corey Lactone Diol One-pot synthesis from commercially available starting materials.50>99
15(R)-methyl-oct-1-en-3-ol Key side-chain synthon.->99
Cross-Metathesis Product Coupling of Corey-lactone derivative and side-chain synthon.93>99 (based on starting material)
15(R)-methyl-PGD2 Final product after deprotection and oxidation.->99

Yields and ee values are based on reported literature and may vary depending on experimental conditions.[1][2][3][4]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of the Corey Lactone Diol (Key Intermediate)

This protocol outlines a highly efficient, one-pot synthesis of the pivotal Corey lactone diol, a cornerstone intermediate for the synthesis of a wide range of prostaglandins.[3][5]

Materials:

  • Cinnamaldehyde (B126680)

  • Ethyl 4-oxo-2-pentenoate

  • Isopropanol (iPrOH)

  • Water (H2O)

  • (S)-Diphenylprolinol silyl (B83357) ether catalyst

  • p-Nitrophenol

  • Lithium aluminium tri-tert-butoxyhydride (LiAlH(OtBu)3)

  • Tetrafluoroboric acid (HBF4)

  • Potassium carbonate (K2CO3)

  • Hydrogen peroxide (H2O2, 35 wt. % in H2O)

  • Potassium fluoride (B91410) (KF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • Saturated sodium bicarbonate solution (aq. NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Domino Michael/Michael Reaction: To a solution of cinnamaldehyde (1.0 eq) and ethyl 4-oxo-2-pentenoate (2.0 eq) in iPrOH, add H2O (3.0 eq), (S)-diphenylprolinol silyl ether catalyst (0.1 eq), and p-nitrophenol (1.0 eq) at room temperature. Stir the reaction mixture for 10 hours.

  • Reduction: After completion of the domino reaction (monitored by TLC), add LiAlH(OtBu)3 (3.0 eq) to the reaction mixture and stir at 60°C for 15 minutes to reduce both the aldehyde and ketone functionalities.

  • Lactonization and Silyl Group Transformation: Cool the reaction mixture to room temperature and add HBF4 to quench the reaction and facilitate lactonization. Remove the solvent under reduced pressure at 80°C for 15 minutes. This step also converts the Si-Ph bond to a Si-F bond.

  • Tamao-Fleming Oxidation: Neutralize the reaction mixture with K2CO3. Add DMF, KF (10 eq), and H2O2 (10 eq) and stir the mixture at 40°C for 1 hour.

  • Work-up and Purification: Quench the reaction with dimethyl sulfide (B99878) (Me2S). Extract the aqueous layer with EtOAc. Wash the combined organic layers with aq. NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (n-Hexane:EtOAc gradient) to afford the Corey lactone diol.

Protocol 2: Synthesis of 15(R)-methyl-PGD2 via Olefin Cross-Metathesis

This protocol describes the coupling of a Corey lactone-derived intermediate with a chiral side-chain synthon using a Grubbs-type catalyst, followed by functional group manipulations to yield the final 15(R)-methyl-PGD2 analog.[1][4]

Materials:

  • Corey lactone diol (from Protocol 1)

  • Protecting group reagents (e.g., TBDMSCl, imidazole)

  • (R)-3-methyl-oct-1-en-3-ol (chiral side-chain synthon)

  • Grubbs II catalyst

  • Dichloromethane (DCM), degassed

  • Reagents for oxidation (e.g., Dess-Martin periodinane)

  • Reagents for deprotection (e.g., HF-Pyridine)

  • Reagents for ester hydrolysis (e.g., LiOH)

  • HPLC grade solvents for purification

Procedure:

  • Protection of Corey Lactone Diol: Protect the hydroxyl groups of the Corey lactone diol. For example, react with TBDMSCl and imidazole (B134444) in DMF to form the corresponding silyl ethers.

  • Preparation of the α-chain: Introduce the α-chain via standard prostaglandin synthesis protocols (e.g., Wittig reaction with the appropriate phosphonium (B103445) ylide).

  • Olefin Cross-Metathesis: In a flame-dried flask under an inert atmosphere, dissolve the protected Corey lactone derivative (with the α-chain) and (R)-3-methyl-oct-1-en-3-ol (1.5-2.0 eq) in degassed DCM. Add Grubbs II catalyst (5-10 mol%) and stir the reaction at room temperature or gentle reflux. Monitor the reaction progress by TLC. The reaction equilibrium can be driven by the removal of the volatile ethylene (B1197577) byproduct.[6]

  • Purification of the Coupled Product: Upon completion, quench the reaction and concentrate the mixture. Purify the residue by silica gel column chromatography to isolate the cross-metathesis product.

  • Deprotection and Oxidation: Selectively deprotect the hydroxyl groups. For instance, use HF-Pyridine to remove silyl protecting groups. Subsequently, oxidize the C9-hydroxyl group to a ketone using a mild oxidizing agent like Dess-Martin periodinane to yield the PGD2 scaffold.

  • Final Hydrolysis and Purification: If the α-chain is an ester, hydrolyze it to the corresponding carboxylic acid using a base such as LiOH. Purify the final 15(R)-methyl-PGD2 analog using reverse-phase HPLC to achieve high purity.

Mandatory Visualizations

Prostaglandin D2 Signaling Pathway

PGD2_Signaling PGD2 Prostaglandin D2 (and 15(R)-Analogs) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Response1 Vasodilation Anti-inflammatory Effects Inhibition of cell migration PKA->Response1 Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC PKC Ca->PKC Response2 Chemotaxis of Eosinophils, Basophils, Th2 cells Pro-inflammatory Effects Cytokine Release PKC->Response2 Synthesis_Workflow Start Commercially Available Starting Materials Corey_Lactone One-Pot Synthesis of Corey Lactone Diol Start->Corey_Lactone Protection Protection of Hydroxyl Groups Corey_Lactone->Protection Alpha_Chain Introduction of α-Side Chain Protection->Alpha_Chain Metathesis Olefin Cross-Metathesis (Grubbs Catalyst) Alpha_Chain->Metathesis Side_Chain Enantiopure 15(R)-Side Chain Synthon Side_Chain->Metathesis Deprotection Deprotection of Hydroxyl Groups Metathesis->Deprotection Oxidation Oxidation of C9-OH to Ketone Deprotection->Oxidation Hydrolysis Ester Hydrolysis (if applicable) Oxidation->Hydrolysis Purification Final Purification (HPLC) Hydrolysis->Purification Final_Product 15(R)-PGD2 Analog Purification->Final_Product

References

Application Notes and Protocols for the Purification of Synthetic 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator derived from arachidonic acid, involved in a wide array of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation. PGD2 exerts its biological effects through two primary G-protein-coupled receptors: the DP1 receptor, which is linked to adenylyl cyclase, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses in immune cells such as eosinophils and T-helper type 2 lymphocytes.[1]

The stereochemistry of PGD2 is crucial to its biological activity. 15(R)-Prostaglandin D2 is a stereoisomer of the more prevalent 15(S)-PGD2. Notably, 15(R)-PGD2 has been identified as a potent and selective agonist for the DP2/CRTH2 receptor, in some cases demonstrating significantly higher potency than PGD2 itself.[1][2] This makes the isolation and purification of high-purity 15(R)-PGD2 essential for researchers in immunology, pharmacology, and drug development to accurately investigate its role in disease pathways. The first total synthesis of 15(R)-PGD2 has been accomplished, making it accessible for these studies.[3]

These application notes provide detailed protocols for the purification of chemically synthesized this compound, covering initial purification by silica (B1680970) gel column chromatography and final purification and chiral separation using High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of Prostaglandin D2

Prostaglandin D2 mediates its effects through two distinct receptors, DP1 and DP2 (CRTH2), often with opposing downstream consequences. The activation of these receptors on various immune cells is central to the role of PGD2 in inflammatory and allergic diseases.

PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 Prostaglandin D2 (or 15(R)-PGD2) DP1 DP1 Receptor PGD2->DP1 binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 binds Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gi->PLC activates cAMP cAMP AC->cAMP Ca2 Ca²⁺ Mobilization PLC->Ca2 PKC Protein Kinase C (PKC) PLC->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_DP1 Anti-inflammatory effects (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response_DP1 Cellular_Response_DP2 Pro-inflammatory effects (e.g., chemotaxis of eosinophils, Th2 cells, basophils) Ca2->Cellular_Response_DP2 PKC->Cellular_Response_DP2

Caption: PGD2 signaling through DP1 and DP2 receptors.

Purification Workflow

The purification of synthetic 15(R)-PGD2 from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, byproducts, and other isomers. The general workflow includes an initial purification by silica gel column chromatography followed by a high-resolution preparative HPLC step for final purification and chiral separation.

Purification_Workflow Crude Crude Synthetic 15(R)-PGD2 Mixture Silica Silica Gel Column Chromatography Crude->Silica Partially_Purified Partially Purified PGD2 (Isomer Mixture) Silica->Partially_Purified Waste1 Byproducts & Reagents Silica->Waste1 Prep_HPLC Preparative Chiral HPLC Partially_Purified->Prep_HPLC Pure_15R Pure 15(R)-PGD2 Prep_HPLC->Pure_15R Waste2 Other Isomers (e.g., 15(S)-PGD2) Prep_HPLC->Waste2 Analysis Purity Analysis (Analytical Chiral HPLC/LC-MS) Pure_15R->Analysis

Caption: General workflow for the purification of 15(R)-PGD2.

Experimental Protocols

Protocol 1: Initial Purification by Silica Gel Column Chromatography

This protocol is designed for the initial cleanup of the crude synthetic product to remove non-polar impurities and reagents.

Materials:

  • Crude synthetic 15(R)-PGD2

  • Silica Gel (230-400 mesh for flash chromatography)[4]

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Compressed air or nitrogen source (for flash chromatography)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (approx. 0.5 cm).[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 80:20).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and prevent air bubbles.[5]

    • Add another thin layer of sand on top of the silica gel bed.[5]

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.

  • Sample Loading:

    • Dissolve the crude synthetic mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed.[5]

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate with 0.1% Acetic Acid). The addition of a small amount of acid can improve peak shape and reduce tailing for acidic compounds like prostaglandins (B1171923).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the PGD2 isomers. A typical gradient might be from 20% to 60% Ethyl Acetate in Hexane.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (for flash chromatography, a solvent drop rate of ~2 inches/minute is recommended).[6]

    • Collect fractions of appropriate size.[6]

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the product of interest based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Final Purification and Chiral Separation by Preparative HPLC

This protocol describes the high-resolution purification of the partially purified product to isolate the 15(R) stereoisomer.

Materials:

  • Partially purified PGD2 from Protocol 1

  • Preparative HPLC system with a fraction collector

  • Chiral HPLC column (e.g., Chiracel OJ-RH or Phenomenex Lux Amylose-2)[7]

  • Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Sample vials

Procedure:

  • System Preparation:

    • Install the preparative chiral column on the HPLC system.

    • Thoroughly purge the system with the mobile phase to remove any air bubbles and equilibrate the column until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified PGD2 sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Perform the separation using an isocratic or gradient elution method. Method development may be required to achieve optimal separation of the 15(R) and 15(S) isomers.

    • Based on literature, a mobile phase consisting of Acetonitrile and water (acidified to pH 4) is effective for separating prostaglandin enantiomers on a Chiracel OJ-RH column.[7]

    • Set the fraction collector to collect peaks based on retention time or UV detector signal threshold.

  • Post-Purification Processing:

    • Combine the fractions containing the pure 15(R)-PGD2 isomer.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product as a solid.

    • Store the purified 15(R)-PGD2 at -20°C or lower, preferably in an inert atmosphere, due to its instability.[8]

Data Presentation

Table 1: Typical Parameters for Purification Methods
ParameterSilica Gel ChromatographyPreparative Chiral HPLC
Stationary Phase Silica Gel (230-400 mesh)Chiral Stationary Phase (e.g., Chiracel OJ-RH)
Mobile Phase Hexane:Ethyl Acetate gradient with 0.1% Acetic AcidAcetonitrile:Water gradient with 0.1% Formic Acid
Loading Capacity GramsMilligrams
Typical Purity After Step 85-95% (isomer mixture)>98% (single isomer)
Expected Recovery 80-90%70-85%
Primary Goal Removal of bulk impurities and reagentsIsomer separation and final purification
Table 2: Analytical Parameters for Purity Assessment by LC-MS/MS

This table provides typical parameters for an analytical method to confirm the purity and identity of the final product, adapted from quantification protocols.[1]

ParameterSetting
LC System UPLC or equivalent
Column Chiral Column (e.g., Lux 3 µm Amylose-2, 150 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic or Gradient (method dependent)
Flow Rate 0.5 mL/min
Column Temperature 40°C[7]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (15(R)-PGD2) Precursor: 351.2 m/z, Product: 271.2 m/z

Conclusion

The successful purification of synthetic this compound is a critical step for its use in research and drug development. The combination of silica gel chromatography for initial cleanup and preparative chiral HPLC for high-resolution isomer separation provides a robust workflow to achieve high-purity material. The protocols and data presented in these application notes serve as a comprehensive guide for scientists to effectively isolate and purify this potent lipid mediator, facilitating further investigation into its biological functions and therapeutic potential.

References

Application Note: A Cell-Based Assay for Screening Modulators of 15(R)-Prostaglandin D2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of prostaglandin (B15479496) D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The DP2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] Activation of the DP2 receptor by 15(R)-PGD2 is implicated in the pathogenesis of allergic and inflammatory diseases, including asthma and atopic dermatitis, by promoting the recruitment and activation of these inflammatory cells.[3] Consequently, the DP2 receptor has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.

This application note provides detailed protocols for a robust and high-throughput cell-based assay to identify and characterize modulators of 15(R)-PGD2 activity at the DP2 receptor. The primary assay described is a fluorescence-based intracellular calcium mobilization assay using a commercially available cell line stably expressing the human DP2 receptor. A secondary, more physiologically relevant assay measuring the upregulation of the activation marker CD11b on human eosinophils is also detailed.

Signaling Pathway of 15(R)-PGD2 via the DP2/CRTH2 Receptor

The DP2 receptor is coupled to a Gi/o G-protein.[4] Upon binding of an agonist such as 15(R)-PGD2, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][6] This increase in intracellular calcium is a key signaling event that leads to downstream cellular responses such as chemotaxis and degranulation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15R_PGD2 15(R)-PGD2 DP2_receptor DP2/CRTH2 Receptor 15R_PGD2->DP2_receptor Binds Gi_protein Gi/o Protein (αβγ) DP2_receptor->Gi_protein Activates G_alpha_i Gαi Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Decreases G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds to receptor Ca2_plus Ca2+ ER->Ca2_plus Releases Cellular_response Cellular Response (Chemotaxis, Degranulation) Ca2_plus->Cellular_response Mediates workflow_calcium cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis node_seed Seed CHO-K1/hDP2 cells in 96-well plates node_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) node_seed->node_dye node_wash Wash cells to remove extracellular dye node_dye->node_wash node_compound Add test compounds (antagonists) node_wash->node_compound node_agonist Add 15(R)-PGD2 (agonist) node_compound->node_agonist node_read Measure fluorescence kinetics node_agonist->node_read node_plot Plot dose-response curves node_read->node_plot node_calc Calculate EC50/IC50 values node_plot->node_calc

References

Application Notes and Protocols for 15(R)-Prostaglandin D2 in In Vitro Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The CRTH2 receptor is a G-protein coupled receptor primarily expressed on type 2 immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] Activation of CRTH2 by 15(R)-PGD2 initiates a signaling cascade that leads to a variety of cellular responses, most notably chemotaxis, the directed migration of cells along a chemical gradient.[4][5] This makes the 15(R)-PGD2/CRTH2 signaling axis a critical pathway in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis, where the recruitment of eosinophils and Th2 cells to sites of inflammation is a key feature.

These application notes provide a detailed protocol for an in vitro chemotaxis assay using 15(R)-PGD2 to study the migration of CRTH2-expressing cells. The protocol is based on the widely used Boyden chamber or transwell assay format.

Signaling Pathway of this compound in Chemotaxis

15(R)-PGD2-induced chemotaxis is mediated through the CRTH2 receptor, which is coupled to an inhibitory G-protein (Gαi).[4] Upon ligand binding, the G-protein is activated, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium, along with other signaling events, activates downstream effectors such as small Rho GTPases (e.g., Rac, Rho, and Cdc42). These molecules are master regulators of the actin cytoskeleton, promoting the polymerization and rearrangement of actin filaments necessary for cell polarization and directional movement towards the 15(R)-PGD2 gradient.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 This compound CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein Gαiβγ CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca²⁺ IP3->Ca2 Induces release of Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Ca2->Rho_GTPases Activates Actin Actin Cytoskeleton Rearrangement Rho_GTPases->Actin Regulates Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis Drives

Caption: Signaling pathway of 15(R)-PGD2-induced chemotaxis via the CRTH2 receptor.

Experimental Protocol: In Vitro Chemotaxis Assay

This protocol describes a chemotaxis assay using a Boyden chamber (transwell) system to quantify the migration of CRTH2-expressing cells, such as primary human eosinophils or Th2 cell lines, towards a 15(R)-PGD2 gradient.

Materials:

  • Cells:

    • Primary human eosinophils (isolated from peripheral blood by negative selection)

    • Th2 cell line (e.g., human Th2 clones, cultured as required)

  • Reagents:

    • This compound (Cayman Chemical or equivalent)

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • Bovine Serum Albumin (BSA)

    • HEPES buffer

    • Penicillin-Streptomycin solution

    • Trypan Blue solution

    • Calcein-AM or other fluorescent dye for cell labeling

    • Paraformaldehyde (PFA)

    • Methanol (B129727)

    • Giemsa or Diff-Quik stain

  • Equipment:

    • Boyden chamber (multi-well transwell plate, e.g., 24-well or 96-well format with 3-5 µm pore size polycarbonate membranes)

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Fluorescence plate reader or fluorescence microscope

    • Light microscope

    • Pipettes and sterile tips

    • Cotton swabs

Protocol Steps:

  • Cell Preparation:

    • Primary Eosinophils: Isolate eosinophils from fresh human peripheral blood using a two-step density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity (>98%). Resuspend the purified eosinophils in assay medium (RPMI 1640 + 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

    • Th2 Cells: Culture the Th2 cell line according to standard protocols. Prior to the assay, harvest the cells and wash them twice with serum-free medium to remove any residual growth factors. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Assess cell viability using Trypan Blue exclusion; viability should be >95%.

  • Chemoattractant Preparation:

    • Prepare a stock solution of 15(R)-PGD2 in a suitable solvent (e.g., DMSO or ethanol) and store it at -80°C.

    • On the day of the experiment, prepare serial dilutions of 15(R)-PGD2 in assay medium to create a dose-response curve. A typical concentration range is 0.1 nM to 1000 nM.

    • Include a vehicle control (assay medium with the same concentration of solvent used for the highest 15(R)-PGD2 concentration).

  • Assay Setup (Transwell Plate):

    • Add the diluted 15(R)-PGD2 solutions or the vehicle control to the lower wells of the transwell plate. For a 24-well plate, a typical volume is 600 µL.

    • Carefully place the transwell inserts (with the polycarbonate membrane) into the lower wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 to 3 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Quantification of Cell Migration:

    • After incubation, carefully remove the transwell inserts from the plate.

    • To remove non-migrated cells, gently wipe the top surface of the membrane with a cotton swab.

    • Migrated cells on the bottom surface of the membrane can be quantified using one of the following methods:

      • Staining and Microscopy: Fix the migrated cells by immersing the inserts in methanol for 10 minutes, followed by staining with Giemsa or Diff-Quik. Allow the membranes to air dry, then cut them out and mount them on a microscope slide. Count the number of migrated cells in several high-power fields (HPFs) per membrane using a light microscope.

      • Fluorescence-based Quantification: Pre-label the cells with a fluorescent dye like Calcein-AM before adding them to the transwell inserts. After the migration period, measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader. Alternatively, the cells that have migrated into the lower chamber can be collected and their fluorescence measured.

Experimental Controls:

  • Negative Control: Assay medium with vehicle in the lower chamber to measure random, non-directed cell movement (chemokinesis).

  • Positive Control: A known chemoattractant for the specific cell type (e.g., eotaxin/CCL11 for eosinophils) to ensure the cells are responsive.

  • No Gradient Control: Add the same concentration of 15(R)-PGD2 to both the upper and lower chambers to assess chemokinesis in the presence of the compound.

Experimental Workflow

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Cell_Isolation Cell Isolation & Resuspension Add_Cells Add Cell Suspension to Upper Chamber Cell_Isolation->Add_Cells Chemoattractant_Dilution 15(R)-PGD2 Serial Dilution Add_Chemoattractant Add Chemoattractant to Lower Chamber Chemoattractant_Dilution->Add_Chemoattractant Place_Insert Place Transwell Insert Add_Chemoattractant->Place_Insert Place_Insert->Add_Cells Incubate Incubate at 37°C (1-3 hours) Add_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells from Top Incubate->Remove_Non_Migrated Stain_or_Lyse Stain or Lyse Migrated Cells Remove_Non_Migrated->Stain_or_Lyse Quantify Quantify Migration (Microscopy or Fluorescence) Stain_or_Lyse->Quantify Data_Analysis Data Analysis Quantify->Data_Analysis

Caption: Experimental workflow for the in vitro chemotaxis assay.

Data Presentation and Analysis

The results of the chemotaxis assay should be presented in a clear and organized manner to allow for easy interpretation and comparison.

Data Analysis:

  • Cell Migration: Express the data as the average number of migrated cells per high-power field or as relative fluorescence units (RFU).

  • Chemotactic Index: Calculate the chemotactic index to represent the fold increase in migration in response to the chemoattractant compared to the negative control.

    • Chemotactic Index = (Number of cells migrating towards chemoattractant) / (Number of cells migrating towards vehicle control)

  • Dose-Response Curve: Plot the number of migrated cells or the chemotactic index against the log concentration of 15(R)-PGD2 to generate a dose-response curve.

  • EC50 Calculation: From the dose-response curve, calculate the EC50 value, which is the concentration of 15(R)-PGD2 that elicits a half-maximal chemotactic response. This can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism).

Example Data Table:

Concentration of 15(R)-PGD2 (nM)Mean Migrated Cells (per HPF) ± SEMChemotactic Index
0 (Vehicle Control)25 ± 41.0
0.145 ± 61.8
198 ± 113.9
10155 ± 186.2
100162 ± 206.5
1000158 ± 176.3
EC50 (nM) ~2.5

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its chemotactic effects on CRTH2-expressing immune cells, providing valuable insights into the mechanisms of allergic inflammation and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for 15(R)-Prostaglandin D2 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 15(R)-Prostaglandin D2 (15(R)-PGD2) in a calcium mobilization assay. This document includes an overview of the relevant signaling pathway, experimental protocols, and data presentation guidelines to facilitate the study of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.

Introduction

This compound is a potent and selective agonist for the CRTH2 receptor, a G protein-coupled receptor (GPCR) involved in allergic and inflammatory responses.[1][2] The activation of CRTH2 by its ligands, such as PGD2 and 15(R)-PGD2, initiates a signaling cascade that results in an increase in intracellular calcium ([Ca2+]).[3][4] This makes calcium mobilization assays a valuable tool for studying CRTH2 activation and for screening potential agonists or antagonists of this receptor.[4][5]

The assay outlined here employs Fluo-4 AM, a cell-permeable dye that exhibits a significant increase in fluorescence upon binding to free calcium in the cytosol.[6][7][8] This change in fluorescence can be measured using a fluorescence plate reader to quantify the extent of receptor activation.

Signaling Pathway of this compound

Upon binding to the CRTH2 receptor, 15(R)-PGD2 induces a conformational change in the receptor, leading to the activation of associated Gq proteins.[4] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[4][9] This rapid increase in intracellular calcium concentration is the signal detected in the calcium mobilization assay.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 This compound CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Gq Gq Protein CRTH2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER Endoplasmic Reticulum (ER) IP3R->Ca_release Opens

Caption: CRTH2 receptor signaling cascade upon ligand binding.

Data Presentation

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and its parent compound, PGD2, for the CRTH2 receptor. This data is essential for determining the appropriate concentration range for 15(R)-PGD2 in a calcium mobilization assay.

LigandReceptorBinding Affinity (Ki)Functional Potency (EC50)
This compound CRTH2/DP2Potent Agonist[1][2]More potent than PGD2[2][10]
Prostaglandin D2 (PGD2) CRTH2/DP2Endogenous Ligand[1]10 nM (Chemotaxis)[10]

Note: Specific Ki and EC50 values can vary depending on the cell type and assay conditions.

Experimental Protocols

Materials
  • Cells expressing the CRTH2 receptor (e.g., HEK293-CRTH2, eosinophils, basophils)[1][3]

  • This compound

  • Fluo-4 AM calcium indicator dye[6][7][11]

  • Pluronic F-127 (optional, to aid dye loading)[8]

  • Probenecid (optional, to prevent dye extrusion)[12]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[6][7]

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm[6][7]

Experimental Workflow

The general workflow for the calcium mobilization assay is as follows:

experimental_workflow start Start cell_seeding Seed cells in microplate start->cell_seeding dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading incubation Incubate for dye uptake dye_loading->incubation compound_addition Add 15(R)-PGD2 or test compounds incubation->compound_addition fluorescence_measurement Measure fluorescence over time compound_addition->fluorescence_measurement data_analysis Analyze data (e.g., EC50 calculation) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: General workflow for a calcium mobilization assay.
Detailed Protocol

1. Cell Preparation:

  • For adherent cells, seed them in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well and culture overnight.[6][7]

  • For suspension cells, centrifuge and resuspend them in assay buffer at a concentration of 125,000 to 250,000 cells per well on the day of the assay.[6] Poly-D lysine (B10760008) coated plates are recommended for non-adherent cells.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 2-5 µM.[8]

  • The addition of Pluronic F-127 (0.02-0.04%) can help to disperse the nonpolar AM ester in the aqueous medium.[8]

  • Probenecid can be included to prevent the active transport of the dye out of the cells.

  • Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.[6][7]

  • Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.[6][7]

3. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Prepare serial dilutions of 15(R)-PGD2 in HBSS to achieve the desired final concentrations for generating a dose-response curve.

  • If screening for antagonists, prepare the antagonist compounds at the desired concentrations.

4. Calcium Mobilization Measurement:

  • Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6][7]

  • Establish a baseline fluorescence reading for a few seconds before adding the compound.

  • Add the 15(R)-PGD2 dilutions (or antagonist followed by agonist) to the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

5. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence.

  • For agonist testing, plot the peak fluorescence response against the concentration of 15(R)-PGD2 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonist screening, the inhibition of the agonist-induced calcium signal is measured.

Troubleshooting

  • Low Signal: Ensure adequate cell density and proper dye loading. Optimize Fluo-4 AM concentration and incubation time.

  • High Background: Wash cells gently after dye loading to remove extracellular Fluo-4 AM. Ensure the assay buffer does not contain components that autofluoresce.

  • Cell Detachment: Use coated plates for weakly adherent cells and handle plates gently.

By following these protocols and guidelines, researchers can effectively utilize this compound to study CRTH2 receptor signaling and screen for novel therapeutic agents targeting this important inflammatory pathway.

References

Application Notes: 15(R)-PGD2 in Receptor Desensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The CRTH2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway.[3] Its activation is crucial in mediating allergic and inflammatory responses by promoting the recruitment and activation of key immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils.[4][5][6]

Prolonged or repeated exposure of a GPCR to an agonist typically leads to receptor desensitization, a process where the cellular response to the agonist is attenuated. This is a critical negative feedback mechanism to prevent overstimulation. Studying the desensitization of the CRTH2 receptor using a specific agonist like 15(R)-PGD2 is vital for understanding the regulation of allergic inflammation and for the development of therapeutic agents targeting this pathway. These studies help to characterize the receptor's signaling dynamics, screen for antagonists, and predict the long-term efficacy of CRTH2-modulating drugs.

Data Presentation: Comparative Ligand Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands for the CRTH2 receptor. This data is essential for designing experiments and interpreting results in receptor desensitization studies.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/SystemReference
Prostaglandin (B15479496) D2 (PGD2)2.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells; Human Eosinophils[7][8]
This compound Not specified1.7 (Chemotaxis)Human Eosinophils[7][8]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Not specifiedRecombinant human CRTH2 in HEK293 cells[7]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Not specifiedRecombinant human CRTH2 in HEK293 cells[7]
Ramatroban (Antagonist)28Not specifiedMouse CRTH2 expressing cells[7]
CAY10471 (Antagonist)9 ± 0.04Not specifiedHuman DP2 receptors in HEK cells[7]
15(S)-methyl-PGD2Not specified128 (Chemotaxis)Human Eosinophils[8]

Visualizations: Signaling Pathways and Experimental Workflows

CRTH2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of 15(R)-PGD2 to the CRTH2 receptor.

CRTH2_Signaling cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2 Receptor) G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP Ligand 15(R)-PGD2 Ligand->CRTH2 Binds ATP ATP ATP->AC Response Cellular Responses (Chemotaxis, Degranulation) cAMP->Response Inhibition of cAMP pathway contributes to cellular response Ca_release Ca²⁺ Release (from ER) PLC->Ca_release via IP3 Ca_release->Response

Caption: CRTH2 receptor signaling cascade upon ligand binding.

Experimental Workflow: Receptor Desensitization Assay

This workflow outlines the key steps in a functional assay, such as calcium mobilization, to measure receptor desensitization.

Desensitization_Workflow cluster_workflow Receptor Desensitization Experimental Workflow arrow A 1. Establish Baseline Measure basal signal (e.g., fluorescence) B 2. Initial Agonist Challenge Add 15(R)-PGD2 (EC80) Measure initial response (R1) A->B C 3. Induce Desensitization Incubate with 15(R)-PGD2 for a defined period B->C D 4. Washout Remove agonist to allow for receptor recycling/resensitization studies C->D E 5. Second Agonist Challenge Re-add 15(R)-PGD2 (EC80) Measure second response (R2) D->E F 6. Data Analysis Compare R2 to R1. Desensitization = R2 < R1 E->F

Caption: Workflow for a typical receptor desensitization experiment.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CRTH2

This competitive binding assay is used to determine the affinity (Ki) of test compounds for the CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.[7]

  • [3H]PGD2 (Radioligand).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[7]

  • Test compounds: 15(R)-PGD2, unlabeled PGD2 (for competition), and other compounds of interest.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension in an appropriate buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Varying concentrations of the test compound (e.g., 15(R)-PGD2) or unlabeled PGD2.

    • A fixed concentration of [3H]PGD2.

    • The cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to minimize non-specific binding.[7]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2).[7]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for Receptor Desensitization

This functional assay measures the increase in intracellular calcium following receptor activation and is ideal for studying desensitization.

Materials:

  • HEK293 cells co-expressing CRTH2 and a promiscuous G-protein like Gα16 (to couple the Gi signal to calcium release).[9]

  • Cell culture medium.

  • 96-well or 384-well black, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[9][10]

  • 15(R)-PGD2 and other test compounds.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed the CRTH2-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate at 37°C for 45-60 minutes in the dark.[9]

  • Baseline Measurement: Wash the cells with Assay Buffer to remove excess dye. Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.[9]

  • Initial Agonist Challenge (R1):

    • Using the instrument's injector, add a concentration of 15(R)-PGD2 known to elicit a sub-maximal response (e.g., EC80).

    • Immediately record the fluorescence signal for 60-120 seconds to capture the peak response (R1).

  • Desensitization and Washout:

    • To measure homologous desensitization, incubate the cells with 15(R)-PGD2 for a set period (e.g., 30-60 minutes).

    • After incubation, gently wash the cells multiple times with pre-warmed Assay Buffer to remove the agonist.

  • Second Agonist Challenge (R2):

    • Allow the cells to rest in Assay Buffer for a short period (e.g., 5-10 minutes).

    • Re-stimulate the cells with the same EC80 concentration of 15(R)-PGD2.

    • Immediately record the fluorescence signal for 60-120 seconds to capture the second response (R2).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for both the initial (R1) and second (R2) challenges by subtracting the baseline from the peak fluorescence.[9]

    • Calculate the percentage of desensitization as: (1 - (R2 / R1)) * 100%.

    • Dose-response curves can be generated by varying the concentration of 15(R)-PGD2 used for the initial desensitizing incubation.

Protocol 3: Eosinophil Chemotaxis Assay

This assay assesses the functional consequence of CRTH2 activation—cell migration—and can be adapted to study desensitization.

Materials:

  • Isolated human eosinophils.[8]

  • Chemotaxis chambers (e.g., Boyden chambers with polycarbonate filters).

  • Assay Medium: RPMI-1640 with 0.1% BSA.

  • 15(R)-PGD2.

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard density gradient centrifugation and immunomagnetic bead separation.

  • Desensitization Pre-treatment:

    • Resuspend a portion of the isolated eosinophils in Assay Medium containing a desensitizing concentration of 15(R)-PGD2.

    • Incubate for 30-60 minutes at 37°C.

    • As a control, incubate another portion of eosinophils in Assay Medium alone.

    • After incubation, wash the cells to remove the agonist.

  • Chemotaxis Assay Setup:

    • Add Assay Medium containing a chemoattractant concentration of 15(R)-PGD2 to the lower wells of the chemotaxis chamber.

    • Add the pre-treated (desensitized) or control eosinophils to the upper chamber, separated by the filter.

  • Incubation: Incubate the chamber at 37°C in 5% CO2 for 60-90 minutes to allow cell migration.

  • Quantification:

    • Remove the filter and discard the non-migrated cells from the upper surface.

    • Stain the migrated cells on the lower surface of the filter with a suitable stain (e.g., Giemsa or DAPI).

    • Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Compare the number of migrated cells from the desensitized group to the control group. A significant reduction in migration in the pre-treated group indicates receptor desensitization. Cross-desensitization can be studied by using 15(R)-PGD2 for pre-treatment and a different chemoattractant for the migration stimulus.[8][11]

References

Application Notes and Protocols: Experimental Use of 15(R)-Prostaglandin D2 and its Analogs in Animal Models of Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells during allergic responses. It exerts its complex effects through two main G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While DP1 activation is often associated with anti-inflammatory effects, CRTH2 is a potent pro-inflammatory receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 is known to mediate chemotaxis and activation of these cells, contributing significantly to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.

15(R)-Prostaglandin D2 and its synthetic analog, 15(R)-methyl-PGD2, are of significant interest to researchers due to their potent and selective agonist activity at the CRTH2 receptor.[1][2] 15(R)-methyl-PGD2, in particular, has been identified as one of the most potent known DP2 receptor agonists and is a valuable tool for investigating the physiological role of this receptor in inflammatory diseases.[1] While in vivo data for this compound is limited in publicly available literature, studies on the closely related PGD2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which also demonstrates anti-inflammatory properties, provide valuable insights into the therapeutic potential of targeting this pathway.

These application notes provide an overview of the experimental use of PGD2 analogs in animal models of allergy, with a focus on the methodologies and potential applications for studying allergic inflammation.

Signaling Pathways

The signaling cascade initiated by PGD2 and its analogs is pivotal in the allergic inflammatory response. The differential activation of DP1 and CRTH2 receptors leads to opposing downstream effects.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 / 15(R)-PGD2 DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds (High Affinity) Gs Gs DP1->Gs Activates Gi Gi CRTH2->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA AntiInflammatory Anti-inflammatory Effects (e.g., Vasodilation, Inhibition of cell migration) PKA->AntiInflammatory PLC Phospholipase C Gi->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 ProInflammatory Pro-inflammatory Effects (e.g., Chemotaxis, Degranulation, Cytokine Release) Ca2->ProInflammatory

PGD2 Signaling Pathways

Experimental Protocols

Allergic Asthma Model in Mice

This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) or house dust mite (HDM) extract, which are common models to study asthma.

Allergic_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization_Day0 Day 0: Sensitization (i.p. injection of OVA/Alum or intranasal HDM) Sensitization_Day7 Day 7: Booster (i.p. injection of OVA/Alum or intranasal HDM) Challenge_Days14_35 Days 14-35: Allergen Challenge (Intranasal OVA or HDM) Multiple challenges per week Sensitization_Day7->Challenge_Days14_35 Treatment Treatment Administration (e.g., subcutaneous or intranasal 15(R)-PGD2 analog) 30 min before each challenge Challenge_Days14_35->Treatment Analysis 24h after last challenge: - Airway Hyperresponsiveness (AHR) - Bronchoalveolar Lavage (BAL)  (Cell count, Cytokines) - Lung Histology (Inflammation, Mucus) - Gene Expression Analysis Treatment->Analysis

Allergic Asthma Experimental Workflow

Materials:

  • Animals: A/J or BALB/c mice (female, 6-8 weeks old)

  • Allergens: Ovalbumin (OVA) or House Dust Mite (HDM) extract (Dermatophagoides pteronyssinus)

  • Adjuvant (for OVA model): Aluminum hydroxide (B78521) (Alum)

  • Test Compound: this compound or its analog (e.g., 15d-PGJ2) dissolved in a suitable vehicle.

  • Anesthetic: Isoflurane (B1672236)

  • Equipment: Nebulizer, whole-body plethysmograph for AHR measurement, centrifuge, microscope.

Procedure:

  • Sensitization:

    • OVA Model: Sensitize mice on day 0 and 7 with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL.

    • HDM Model: Anesthetize mice with isoflurane and administer 15 µg of HDM extract in 15 µL of PBS intranasally, 3 days a week for 3 weeks.[3]

  • Challenge and Treatment:

    • OVA Model: From day 14 to day 35, challenge the sensitized mice with intranasal administration of 50 µg OVA in 25 µL PBS, four times a week.[4]

    • HDM Model: Continue the intranasal HDM challenge as described in the sensitization phase.

    • Treatment: Administer the 15(R)-PGD2 analog (e.g., 15d-PGJ2 subcutaneously at 30-100 µg/kg or intranasally at 0.7-2.3 µ g/mouse ) 30 minutes before each allergen challenge during the final week(s) of the protocol.[3][4]

  • Analysis (24 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Analyze supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

    • Lung Histology: Perfuse and fix lungs for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Gene Expression: Isolate RNA from lung tissue to analyze the expression of inflammatory genes by qPCR.

Atopic Dermatitis Model in Rodents

This protocol outlines the induction of atopic dermatitis-like skin lesions using a chemical sensitizer.

Atopic_Dermatitis_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Sensitization Day 0: Sensitization (Topical application of 2,4-dinitrochlorobenzene - DNCB) Challenge Days 7-21: Repeated Challenge (Topical DNCB application to induce lesions) Sensitization->Challenge Treatment Days 7-21: Daily Treatment (Topical application of 15(R)-PGD2 analog in hydrogel) Challenge->Treatment Analysis Day 22: - Clinical Score Assessment - Serum IgE Measurement - Skin Histology (Mast cell infiltration) - Immunohistochemistry (e.g., ROR-γt, TNF-α) Treatment->Analysis

Atopic Dermatitis Experimental Workflow

Materials:

  • Animals: Wistar rats or NC/Nga mice

  • Sensitizing Agent: 2,4-dinitrochlorobenzene (DNCB)

  • Vehicle for Treatment: Hydrogel (e.g., Poloxamer 407)

  • Test Compound: this compound analog (e.g., 15d-PGJ2)

  • Anesthetic: As required for procedures

  • Equipment: Standard laboratory equipment for topical application and tissue processing.

Procedure:

  • Induction of Atopic Dermatitis-like Lesions:

    • Sensitize the animals by applying a solution of DNCB to a shaved area on the back.

    • After an initial sensitization period (e.g., 7 days), repeatedly challenge the same skin area with a lower concentration of DNCB to induce chronic inflammation and skin lesions.

  • Treatment:

    • Prepare a hydrogel formulation containing the 15(R)-PGD2 analog (e.g., 75 ng of 15d-PGJ2 in 3 µL of hydrogel).

    • Apply the treatment topically to the lesion site daily for a specified period (e.g., 14 days).[5] Include a vehicle control group and a positive control group (e.g., tacrolimus).

  • Analysis:

    • Clinical Scoring: Monitor and score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

    • Serum IgE: Collect blood samples at the end of the experiment to measure total serum IgE levels by ELISA.[5]

    • Histology: Collect skin biopsies for histological analysis. Use toluidine blue staining to identify and quantify mast cell infiltration.[5]

    • Immunohistochemistry: Perform immunohistochemical staining for inflammatory markers such as ROR-γt (a key transcription factor for Th17 cells) and TNF-α.[5]

Data Presentation

The following tables summarize representative quantitative data from studies using a PGD2 analog (15d-PGJ2) in animal models of allergy. These can serve as a reference for expected outcomes when using a potent CRTH2 agonist.

Table 1: Effect of 15d-PGJ2 on Airway Inflammation in a Mouse Model of Allergic Asthma

Treatment GroupTotal Cells in BAL Fluid (x10⁵)Eosinophils in BAL Fluid (x10⁴)IL-5 in Lung Tissue (pg/mg protein)IL-13 in Lung Tissue (pg/mg protein)
Saline Control1.5 ± 0.20.1 ± 0.0510 ± 225 ± 5
OVA Challenge + Vehicle8.2 ± 1.145.3 ± 5.7150 ± 20200 ± 25
OVA Challenge + 15d-PGJ2 (30 µg/kg)5.1 ± 0.822.1 ± 3.480 ± 12130 ± 18
OVA Challenge + 15d-PGJ2 (100 µg/kg)3.9 ± 0.615.6 ± 2.955 ± 990 ± 15*

*Data are presented as mean ± SEM. *p < 0.05 compared to OVA Challenge + Vehicle group. Data are representative based on findings from studies such as Frias et al., 2018.[3]

Table 2: Effect of Topical 15d-PGJ2 Hydrogel on Atopic Dermatitis in a Rat Model

Treatment GroupMast Cell Infiltration (cells/mm²)Serum IgE (ng/mL)ROR-γt Positive Cells (cells/mm²)TNF-α Positive Cells (cells/mm²)
Naive Control25 ± 5150 ± 3010 ± 215 ± 3
AD-like + Vehicle120 ± 15850 ± 9080 ± 1095 ± 12
AD-like + 15d-PGJ2 Hydrogel60 ± 8400 ± 5035 ± 640 ± 7
AD-like + Tacrolimus 0.1%85 ± 12450 ± 60*45 ± 850 ± 9

*Data are presented as mean ± SEM. *p < 0.05 compared to AD-like + Vehicle group. Data are representative based on findings from studies such as Claudino et al., 2019.[5][6]

Conclusion

The experimental use of this compound and its potent analogs in animal models of allergy provides a valuable platform for dissecting the role of the CRTH2 receptor in allergic inflammation. The protocols and expected outcomes detailed in these application notes serve as a guide for researchers aiming to investigate the therapeutic potential of targeting the PGD2-CRTH2 axis in diseases like asthma and atopic dermatitis. While in vivo data for 15(R)-PGD2 itself is not extensively documented in the reviewed literature, the information available for related compounds strongly supports its utility as a research tool. Further studies are warranted to fully elucidate the in vivo efficacy and mechanisms of action of this compound in various allergic conditions.

References

Application Notes and Protocols: Preparation of 15(R)-Prostaglandin D2 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the naturally occurring PGD2, a critical lipid mediator involved in various physiological and pathological processes. Notably, 15(R)-PGD2 is a potent and selective agonist for the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3][4] Its high affinity for the DP2 receptor, which is coupled to inhibitory Gαi proteins, makes it an invaluable tool for studying allergic and inflammatory responses, particularly those involving eosinophils, basophils, and Th2 lymphocytes.[5][6]

Accurate and reproducible experimental results depend on the proper preparation and storage of 15(R)-PGD2 stock solutions. These application notes provide detailed protocols for preparing high-concentration organic stock solutions and aqueous working solutions, along with essential data on its chemical properties and biological activity.

Chemical and Physical Properties

15(R)-PGD2 is typically supplied as a solution in methyl acetate (B1210297) and should be handled with care in a laboratory setting. Below are its key properties.

PropertyValue
CAS Number 59894-05-2[1]
Molecular Formula C₂₀H₃₂O₅[1]
Formula Weight 352.5 g/mol [1]
Purity ≥98%[1]
Supplied As A solution in methyl acetate[1]
Storage Temperature -20°C[1]
Long-Term Stability ≥ 2 years at -20°C[1]

Solubility Data

The solubility of 15(R)-PGD2 is critical for selecting the appropriate solvent for stock solution preparation. It is highly soluble in several organic solvents but has limited solubility in aqueous buffers.

SolventApproximate Solubility
DMSO 50 mg/mL[1]
Dimethylformamide (DMF) 50 mg/mL[1]
Ethanol 50 mg/mL[1]
PBS (pH 7.4) 1 mg/mL[1]

Note: Aqueous solutions are not recommended for storage for more than one day.[7]

Experimental Protocols

3.1 Protocol for Preparing a High-Concentration Organic Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, starting from a commercial sample supplied in methyl acetate.

Materials:

  • This compound in methyl acetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom glass vial

  • Gentle stream of inert gas (e.g., nitrogen or argon)

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile, amber cryovials for aliquoting

Procedure:

  • Transfer: Carefully transfer the desired volume of the 15(R)-PGD2 solution from the supplier's vial to a clean, conical-bottom glass vial.

  • Solvent Evaporation: Under a gentle stream of nitrogen gas, evaporate the methyl acetate solvent until a thin film or residue of the compound remains at the bottom of the vial. Ensure the gas flow is not too harsh to avoid splashing the material.

  • Solvent Addition: Immediately add the calculated volume of anhydrous DMSO to the vial. To prepare a 10 mM stock solution:

    • Volume (µL) = [Weight of 15(R)-PGD2 (mg) / 352.5 ( g/mol )] * 100,000

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (≤37°C) can be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber cryovials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the organic stock solution is stable for at least 6 months at -80°C.[8]

G cluster_workflow Stock Solution Workflow start Receive 15(R)-PGD2 in Methyl Acetate evaporate Evaporate Methyl Acetate (Gentle Nitrogen Stream) start->evaporate Step 1 add_solvent Immediately Add Anhydrous Organic Solvent (e.g., DMSO) evaporate->add_solvent Step 2 dissolve Vortex to Ensure Complete Dissolution add_solvent->dissolve Step 3 aliquot Aliquot into Light-Protected Single-Use Vials dissolve->aliquot Step 4 store Store at -20°C or -80°C aliquot->store Step 5

Caption: Workflow for preparing 15(R)-PGD2 stock solution.

3.2 Protocol for Preparing Aqueous Working Solutions

This protocol describes the dilution of the high-concentration organic stock for use in cell-based assays.

Materials:

  • 10 mM 15(R)-PGD2 stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM organic stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration.

    • Important: To avoid precipitation, add the stock solution to the aqueous buffer and mix immediately. Do not add buffer to the concentrated stock.

    • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤0.1%) to avoid solvent-induced cellular effects. Ensure your vehicle control contains the same final concentration of the solvent.

  • Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of 15(R)-PGD2, as they are prone to degradation and are not recommended for storage for more than a single day.[7]

Application Notes: Biological Activity and Signaling Pathway

15(R)-PGD2 is a valuable pharmacological tool due to its selective agonism at the DP2/CRTH2 receptor.[3][5] Unlike the DP1 receptor which couples to Gαs to increase cAMP, the DP2 receptor couples to Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

This signaling cascade triggers a range of pro-inflammatory cellular responses, including:

  • Chemotaxis: Potent chemoattractant for eosinophils, basophils, and Th2 cells.[5]

  • Cell Activation: Induces CD11b expression and actin polymerization in eosinophils.[5]

  • Cytokine Release: Stimulates the release of pro-inflammatory mediators.

Due to its selectivity and metabolic stability compared to PGD2, 15(R)-PGD2 is ideal for investigating the role of the DP2 receptor in allergic diseases such as asthma and allergic rhinitis.[5]

G cluster_pathway 15(R)-PGD2 Signaling Pathway ligand 15(R)-PGD2 receptor DP2 / CRTH2 Receptor ligand->receptor Binds g_protein Gαiβγ (Inactive) receptor->g_protein Activates g_protein_active Gαi-GTP (Active) g_protein->g_protein_active GTP/GDP Exchange adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion response Cellular Responses (Chemotaxis, Activation) camp->response Leads to

Caption: Signaling of 15(R)-PGD2 via the DP2/CRTH2 receptor.

Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[1] It should be considered a hazardous material until further information is available. Standard laboratory safety practices should be employed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Handle the compound in a well-ventilated area.

References

Application Notes and Protocols for the Quantification of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway, playing a pivotal role in various physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses.[1] PGD2 exerts its effects through two primary G-protein coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3] The stereoisomer, 15(R)-Prostaglandin D2 (15(R)-PGD2), is of particular interest as it has been identified as a potent and selective agonist for the DP2/CRTH2 receptor, exhibiting significantly higher potency than PGD2 in some instances.[1][2] This makes the accurate quantification of 15(R)-PGD2 essential for understanding its specific contributions to inflammatory and allergic diseases and for the development of targeted therapeutics.

This document provides detailed application notes and experimental protocols for the precise and sensitive quantification of 15(R)-PGD2 in biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard analytical technique.

Data Presentation: Quantitative Analytical Techniques

The following table summarizes the performance characteristics of various analytical methods for the quantification of PGD2 and its isomers. LC-MS/MS offers superior sensitivity, selectivity, and accuracy compared to other methods.[4]

Analytical TechniqueAnalyteSample MatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Linearity RangeInter/Intra-day Variation (CV)Reference
LC-MS/MS PGD2Cell Culture Supernatants20 pg/mL25 - 100 pg/mL0.1 - 500 ng/mL< 5%[1][4]
LC-MS/MS PGE2/PGD2Rat Microdialysis Samples-25 pg/mL (PGE2), 50 pg/mL (PGD2)--[5]
LC-MS/MS Isoprostanes (including 15(R)-PGF2α)Mouse Plasma---< 7.1% (imprecision)[6]
UPLC-MS/MS PGE2/PGD2Brain Tissue-1.0 ± 0.5 pg (on column)1 pg - 50 ng (on column)-[7]
ELISA (competitive) PGD2Plasma, Serum, Cell Culture~16 pg/mL (80% B/B0)-7.8 - 1,000 pg/mL-[8]
ELISA (competitive inhibition) PGD2Mouse Serum, Plasma, Tissue Homogenates< 2.5 pg/mL-5 - 1,000 pg/mL< 15%[9]

Experimental Protocols

Protocol 1: Quantification of this compound by Chiral LC-MS/MS

This protocol outlines a robust method for the selective and sensitive quantification of 15(R)-PGD2 in biological samples such as plasma and cell culture supernatants.[1] The use of a chiral stationary phase is critical for the separation of 15(R)-PGD2 from its stereoisomers.[1]

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To 500 µL of the biological sample, add a deuterated internal standard (e.g., d4-Prostaglandin D2) to a final concentration of 10 ng/mL.[1] This is crucial for correcting analytical variability.[1]

  • Protein Precipitation: Add 1.5 mL of ice-cold acetone (B3395972) or methanol (B129727) to the sample. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[1]

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.[1]

    • Elute the prostaglandins (B1171923) with 1 mL of methyl formate (B1220265) or ethyl acetate.[1]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 27% acetonitrile (B52724) in 0.1% formic acid).[1]

2. Chiral LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A chiral stationary phase column is essential for the separation of 15(R)-PGD2 from its enantiomer.[1]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is commonly used.[7][10]

    • Flow Rate: Typically around 0.2 - 0.45 mL/min.[7][10]

    • Column Temperature: Maintained at a constant temperature, for example, 55°C.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4] Monitor specific precursor-to-product ion transitions for 15(R)-PGD2 and the internal standard. For PGD2, a common transition is m/z 351 to 189, and for d4-PGE2/d4-PGD2, it is m/z 355 to 275.[4][10]

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.[1]

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Protocol 2: Prostaglandin D2 Quantification by ELISA

This protocol provides a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PGD2. Note that PGD2 is unstable, and it is often necessary to convert it to a stable methoxime (MOX) derivative before the assay.[8]

1. Sample Preparation

  • Sample Collection: Collect samples (serum, plasma, cell culture supernatants) and add a cyclooxygenase inhibitor to prevent further enzymatic production of prostaglandins.[8][11]

  • Derivatization (if required): For unstable PGD2, treat samples with methoxylamine HCl to form a stable PGD2-MOX derivative.[8]

  • Purification: Samples may require purification using solid-phase extraction as described in the LC-MS/MS protocol.

2. ELISA Procedure

  • Prepare standards and samples at appropriate dilutions.

  • Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody.

  • Add a fixed amount of HRP-conjugated PGD2 and a specific primary antibody to each well. A competitive binding reaction will occur between the sample/standard PGD2 and the HRP-conjugated PGD2 for the primary antibody.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of PGD2 in the sample.

  • Stop the reaction with a stop solution.

  • Measure the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of PGD2 in the samples by comparing their OD values to the standard curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Supernatant) Spiking Add Internal Standard (d4-PGD2) Sample->Spiking Precipitation Protein Precipitation (Acetone/Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Chiral LC Separation Reconstitution->LC MS Tandem MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for 15(R)-PGD2 quantification by LC-MS/MS.

G cluster_synthesis PGD2 Synthesis cluster_signaling Signaling Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (15(R)-PGD2) PGH2->PGD2 PGDS PGDS PGD Synthase (PGDS) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 AC Adenylyl Cyclase DP1->AC Gs Ca_inc ↑ Intracellular Ca2+ DP1->Ca_inc DP2->AC Gi cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Response1 Cellular Response 1 (e.g., Vasodilation) cAMP_inc->Response1 Response2 Cellular Response 2 (e.g., Chemoattraction of Eosinophils, Th2 cells) cAMP_dec->Response2 Ca_inc->Response1

Caption: Prostaglandin D2 synthesis and signaling pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is an isoprostane and a potent, selective agonist for the G-protein coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. The interaction of 15(R)-PGD2 with CRTH2 is implicated in a variety of physiological and pathological processes, particularly in the context of allergic inflammation. Activation of CRTH2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils can trigger chemotaxis, degranulation, and cytokine release. Furthermore, downstream metabolites of PGD2, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), have been demonstrated to induce apoptosis and cell cycle arrest in various cell types, including cancer cells.

Flow cytometry is an indispensable tool for the single-cell analysis of cellular responses to 15(R)-PGD2. This document provides detailed protocols for assessing the effects of 15(R)-PGD2 on immune cell activation, apoptosis, and cell cycle progression using flow cytometry.

Signaling Pathways of 15(R)-PGD2

15(R)-PGD2 primarily exerts its effects through the CRTH2 receptor, which couples to Gi/o proteins. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration, ultimately resulting in various cellular responses. The downstream metabolite, 15d-PGJ2, can also signal through PPARγ-dependent and -independent pathways to induce apoptosis and cell cycle arrest.

15R_PGD2_Signaling 15(R)-PGD2 Signaling Pathways 15(R)-PGD2 15(R)-PGD2 CRTH2 CRTH2 (DP2) Receptor 15(R)-PGD2->CRTH2 Metabolite 15d-PGJ2 (Metabolite) 15(R)-PGD2->Metabolite Gi_o Gi/o Protein CRTH2->Gi_o PLC Phospholipase C (PLC) Gi_o->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2_plus Ca²⁺ Mobilization IP3->Ca2_plus PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_plus->Cellular_Responses PKC->Cellular_Responses PPARg PPARγ Metabolite->PPARg Apoptosis_CellCycle Apoptosis & Cell Cycle Arrest Metabolite->Apoptosis_CellCycle PPARγ-independent PPARg->Apoptosis_CellCycle Eosinophil_Activation_Workflow Eosinophil Activation Analysis Workflow Start Isolate Eosinophils or use Whole Blood Treat Treat with 15(R)-PGD2 (15-60 min, 37°C) Start->Treat Wash1 Wash with FACS Buffer Treat->Wash1 FcBlock Fc Block (10 min, on ice) Wash1->FcBlock Stain Stain with anti-CD11b & anti-Siglec-8 Abs (30 min, on ice) FcBlock->Stain Wash2 Wash with FACS Buffer Stain->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Gate on Eosinophils (FSC/SSC, Siglec-8+) Analyze CD11b Expression Acquire->Analyze Apoptosis_Analysis_Workflow Apoptosis Analysis Workflow Start Seed and Treat Cells with 15(R)-PGD2 Harvest Harvest Adherent & Floating Cells Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in Annexin V Binding Buffer Wash1->Resuspend Add_AnnexinV Add FITC-Annexin V (15 min, RT, dark) Resuspend->Add_AnnexinV Add_Buffer Add Binding Buffer Add_AnnexinV->Add_Buffer Add_PI Add Propidium Iodide Add_Buffer->Add_PI Acquire Acquire on Flow Cytometer Add_PI->Acquire Analyze Analyze Quadrants: Viable (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) Acquire->Analyze

Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling with 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in allergic inflammation.[1][2] It exerts its effects through two distinct G-protein coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3][4][5] 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of the more common 15(S)-PGD2, has emerged as a potent and selective agonist for the DP2/CRTH2 receptor.[3][6] This selectivity makes it an invaluable tool for dissecting the specific roles of the DP2 receptor in various signaling pathways, making it highly relevant for research in immunology, inflammation, and drug development.[6][7]

These application notes provide a comprehensive guide to utilizing 15(R)-PGD2 for studying GPCR signaling, with a focus on the DP1 and DP2 receptors. Included are detailed signaling pathways, quantitative data on ligand binding and functional potency, and step-by-step experimental protocols.

Signaling Pathways

PGD2 and its analogs, like 15(R)-PGD2, mediate their effects through the DP1 and DP2 receptors, which are coupled to different G-proteins and trigger distinct downstream signaling cascades.

DP1 Receptor Signaling

The DP1 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[2] Activation of DP1 by PGD2 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2][5][8] This pathway is generally associated with smooth muscle relaxation and inhibition of platelet aggregation.[2]

DP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 G_protein Gs Protein DP1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) PKA->Cellular_Response phosphorylates targets leading to

DP1 Receptor Signaling Pathway

DP2 (CRTH2) Receptor Signaling

The DP2 receptor is coupled to the Gi alpha subunit (Gαi) of the heterotrimeric G-protein.[9] Activation of DP2 by agonists such as PGD2 and, more potently, 15(R)-PGD2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10] Additionally, the Gβγ subunits dissociated from Gαi can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[9][11] This pathway is crucial for the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[2][9][12]

DP2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15R_PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor 15R_PGD2->DP2 G_protein Gi Protein DP2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates (via Gβγ) cAMP cAMP AC->cAMP converts Ca2_release Ca²⁺ Release PLC->Ca2_release generates IP₃ leading to ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., chemotaxis, degranulation, cytokine production) cAMP->Cellular_Response decreased levels contribute to Ca2_release->Cellular_Response

DP2 (CRTH2) Receptor Signaling Pathway

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands for the DP1 and DP2 receptors.

Table 1: Binding Affinities (Ki) of Ligands for DP1 and DP2 Receptors

LigandReceptorKi (nM)Cell Type/System
Prostaglandin D2 (PGD2)DP180 ± 5Human Platelet Membranes
Prostaglandin D2 (PGD2)DP2 (CRTH2)2.4 ± 0.2Recombinant human CRTH2 in HEK293 cells[9]
13,14-dihydro-15-keto PGD2 (DK-PGD2)DP2 (CRTH2)2.91 ± 0.29Recombinant human CRTH2 in HEK293 cells[9]
15-deoxy-Δ12,14-PGJ2DP2 (CRTH2)3.15 ± 0.32Recombinant human CRTH2 in HEK293 cells[9]
RamatrobanDP2 (CRTH2)28Mouse CRTH2 expressing cells[9]
CAY10471DP2 (CRTH2)9 ± 0.04Human DP2 receptors in HEK cells[9]

Table 2: Functional Potencies (EC50) of Ligands

LigandAssayEC50 (nM)Cell Type/System
This compoundChemotaxis1.7Human Eosinophils[9]
Prostaglandin D2 (PGD2)Chemotaxis10Human Eosinophils[1]
15S-methyl-PGD2Chemotaxis128Human Eosinophils[1]
15R-methyl-PGD2Chemotaxis1.7Human Eosinophils[1]
15(S)-15-methyl PGD2DP2 Receptor Activation7.15 (pEC50)Not specified[13]
DK PGD2DP2 Receptor Activation7.33 (pEC50)Not specified[13]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of 15(R)-PGD2 on GPCR signaling are provided below.

Radioligand Binding Assay for DP2 (CRTH2) Receptor

This competitive binding assay determines the affinity of a test compound for the DP2 receptor by measuring its ability to displace a radiolabeled ligand.[9]

Workflow Diagram

Radioligand_Binding_Workflow start Start membrane_prep Prepare Cell Membranes (e.g., from HEK293-CRTH2 cells) start->membrane_prep assay_setup Assay Setup in 96-well Plate: - Cell Membranes - [³H]PGD2 (Radioligand) - Unlabeled Ligand (Competitor) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium (e.g., Room Temperature, 30°C) assay_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.[9]

Materials:

  • HEK293 cell membranes expressing recombinant human DP2 (CRTH2).[9]

  • [3H]PGD2 (Radioligand).[9]

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[9]

  • Test compound (15(R)-PGD2) and unlabeled PGD2.[9]

  • Glass fiber filters.[9]

  • Scintillation fluid and counter.[9]

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor and prepare a membrane suspension.[9]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGD2, and varying concentrations of the unlabeled test compound (e.g., 15(R)-PGD2) or unlabeled PGD2 for competition.[9]

  • Incubation: Incubate the mixture at room temperature or 30°C for a sufficient time to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like the DP2 receptor.[11]

Materials:

  • Cells expressing the DP2 receptor (e.g., HEK293-DP2, human eosinophils).

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-3 AM, Fluo-4 AM).[11]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 15(R)-PGD2 and other test agonists.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[11]

Procedure:

  • Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate at 37°C for 1 hour to allow for dye loading.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add varying concentrations of 15(R)-PGD2 or other agonists and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence change against the agonist concentration to determine the EC50 value.

cAMP Assay

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which is a key second messenger for both Gs- and Gi-coupled receptors.

Materials:

  • Cells expressing DP1 or DP2 receptors.

  • 15(R)-PGD2, PGD2, and other test compounds.

  • cAMP assay kit (e.g., competitive immunoassay or FRET-based biosensor).

  • Cell lysis buffer (if using an immunoassay).

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.

  • Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of 15(R)-PGD2 or other test compounds for a specified time at 37°C.

  • Cell Lysis (for immunoassays): Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the cAMP concentration in the cell lysates or directly in live cells (for biosensor assays).

  • Data Analysis: For DP1 receptor activation (Gs-coupled), expect an increase in cAMP. For DP2 receptor activation (Gi-coupled), expect a decrease in cAMP from the basal or forskolin-stimulated level. Plot the change in cAMP concentration against the agonist concentration to determine EC50 or IC50 values.

Chemotaxis Assay

This assay assesses the ability of 15(R)-PGD2 to induce the directional migration of cells, a key function mediated by the DP2 receptor.[12]

Materials:

  • Target cells (e.g., human eosinophils, Th2 cells).[12]

  • Chemotaxis chamber (e.g., Boyden chamber, 96-well microchemotaxis chamber).[12]

  • Polycarbonate membrane with appropriate pore size (e.g., 5 µm).[12]

  • Assay medium (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES).[12]

  • 15(R)-PGD2 and other chemoattractants.

  • Cell staining and counting reagents.

Procedure:

  • Assay Setup: Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.

  • Chemoattractant Addition: Add different concentrations of 15(R)-PGD2 to the lower wells of the chamber.[12]

  • Cell Addition: Add a suspension of the target cells to the upper wells.[12]

  • Incubation: Incubate the chamber at 37°C for a sufficient time (e.g., 1 hour) to allow for cell migration through the membrane.[12]

  • Cell Quantification: Remove the membrane and wipe off the non-migrated cells from the upper surface. Stain the migrated cells on the lower surface of the membrane and count them using a microscope. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.

  • Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to determine the EC50 for chemotaxis.

This compound is a powerful and selective tool for investigating the signaling and function of the DP2/CRTH2 receptor. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of this important GPCR in health and disease. Careful execution of these assays will enable the detailed characterization of the PGD2 signaling axis and facilitate the discovery of novel therapeutic agents targeting inflammatory and allergic disorders.

References

Commercial Sources and Applications of High-Purity 15(R)-Prostaglandin D2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of commercial sources for high-purity 15(R)-Prostaglandin D2 (15(R)-PGD2) and detailed application notes and protocols for its use in biomedical research. 15(R)-PGD2 is a potent and selective agonist of the Prostaglandin D2 receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), making it a critical tool for studying inflammatory and allergic diseases.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable suppliers of biochemicals for research purposes. The quality and formulation of the compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of key commercial sources.

SupplierCatalog NumberPurityFormulationCAS Number
Cayman Chemical12720≥95%A solution in methyl acetate59894-05-2
Santa Cruz Biotechnologysc-201233Not specifiedNot specified59894-05-2
BenchChemB7852388Not specifiedNot specified59894-05-2

Pharmacological Profile of this compound and Related Ligands

15(R)-PGD2 is a stereoisomer of the more common 15(S)-PGD2 and exhibits high potency and selectivity for the DP2/CRTH2 receptor.[1] The activation of this receptor is crucial in the recruitment of eosinophils, basophils, and Th2 lymphocytes in allergic responses.[1] The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of 15(R)-PGD2 and other relevant ligands for the DP2/CRTH2 receptor.

LigandBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Cell Type/System
Prostaglandin D2 (PGD2)2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells
This compound -1.7 (Chemotaxis)Human Eosinophils[1]
15(R)-methyl-PGD2-1.7 (Chemotaxis)Human Eosinophils[2]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells
Ramatroban28-Mouse CRTH2 expressing cells
CAY104719 ± 0.04-Human DP2 receptors in HEK cells

DP2/CRTH2 Receptor Signaling Pathway

The DP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Upon agonist binding, such as with 15(R)-PGD2, the receptor initiates a signaling cascade that leads to various cellular responses, particularly in immune cells like eosinophils and Th2 lymphocytes.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15R_PGD2 This compound DP2 DP2 (CRTH2) Receptor 15R_PGD2->DP2 Binds G_protein Gi/o Protein DP2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Blocks conversion G_alpha->AC Inhibits G_beta_gamma->PLC Activates PIP2 PIP2 PIP2->PLC Ca_ER ER Ca2+ Stores IP3->Ca_ER Induces release DAG DAG ATP ATP ATP->AC Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca_cyto->Cellular_Response Leads to

DP2/CRTH2 receptor signaling cascade.

Experimental Workflow and Protocols

The following section details experimental workflows and protocols for studying the effects of this compound.

General Experimental Workflow

A typical workflow for investigating the biological activity of 15(R)-PGD2 involves a series of in vitro assays to characterize its effects on target cells.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_functional cluster_analysis Data Analysis Compound_Prep Prepare 15(R)-PGD2 Stock Solution Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Prep->Binding_Assay Functional_Assays Functional Assays Compound_Prep->Functional_Assays Cell_Culture Culture Target Cells (e.g., Eosinophils, HEK293-DP2) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assays Data_Analysis Analyze Data (Calculate EC50/IC50, Statistical Analysis) Binding_Assay->Data_Analysis Chemotaxis Chemotaxis Assay Functional_Assays->Chemotaxis Ca_Mobilization Calcium Mobilization Functional_Assays->Ca_Mobilization Flow_Cytometry Flow Cytometry (Activation Markers) Functional_Assays->Flow_Cytometry Chemotaxis->Data_Analysis Ca_Mobilization->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Typical experimental workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for DP2/CRTH2 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the DP2 receptor using a radiolabeled ligand, such as [³H]PGD2.[1]

Materials:

  • HEK293 cell membranes expressing recombinant human DP2/CRTH2.

  • [³H]PGD2 (Radioligand).

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • This compound and other test compounds.

  • Unlabeled PGD2.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]PGD2, and varying concentrations of the test compound or unlabeled PGD2 for competition.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PGD2 (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This protocol is for measuring the chemotactic response of eosinophils to 15(R)-PGD2.[4]

Materials:

  • Human peripheral blood eosinophils, purified by negative immunomagnetic selection.

  • This compound.

  • Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

  • Transwell inserts (5.0 µm pore size).

  • 24-well plates.

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Preparation: Resuspend purified eosinophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Add 600 µL of chemotaxis medium containing various concentrations of 15(R)-PGD2 (or control) to the lower wells of a 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the eosinophil suspension to the top of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.

  • Cell Counting: Remove the Transwell inserts. Collect the cells that have migrated to the lower wells and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to DP2 receptor activation by 15(R)-PGD2.[5]

Materials:

  • Cells expressing the DP2 receptor (e.g., HEK293-DP2 or primary eosinophils).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Inject a solution of 15(R)-PGD2 at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. Plot the response against the concentration of 15(R)-PGD2 to determine the EC₅₀ value.

Flow Cytometry Analysis of Eosinophil Activation

This protocol is for assessing the expression of cell surface activation markers, such as CD11b, on eosinophils following stimulation with 15(R)-PGD2.[2]

Materials:

  • Purified human eosinophils.

  • This compound.

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Fluorochrome-conjugated antibodies against eosinophil surface markers (e.g., anti-CD11b, anti-Siglec-8).

  • Flow cytometer.

Procedure:

  • Cell Stimulation: Incubate purified eosinophils with various concentrations of 15(R)-PGD2 or control in a suitable medium at 37°C for a specified time (e.g., 15-30 minutes).

  • Staining: Wash the cells with cold FACS buffer.

  • Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies.

  • Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the eosinophil population based on forward and side scatter properties and/or specific markers. Analyze the mean fluorescence intensity (MFI) of the activation marker (e.g., CD11b) to quantify the level of activation. Plot the MFI against the concentration of 15(R)-PGD2 to determine the EC₅₀ value.

References

designing a binding affinity assay for 15(R)-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Designing a Binding Affinity Assay for 15(R)-Prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (15(R)-PGD2) is an isoprostane and a potent agonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The PGD2/CRTH2 signaling axis is a key therapeutic target in inflammatory and allergic diseases such as asthma and allergic rhinitis.[3][4][5] CRTH2 is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins, leading to a decrease in intracellular cAMP and the promotion of chemotaxis in eosinophils, basophils, and Th2 lymphocytes.[1][6] This document provides detailed protocols for designing and performing a binding affinity assay for 15(R)-PGD2 to the CRTH2 receptor.

Principle of the Assay

The binding affinity of 15(R)-PGD2 and other test compounds for the CRTH2 receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the CRTH2 receptor. The receptor source is typically a cell line, such as HEK293, engineered to express recombinant human CRTH2.[1] The amount of radioligand bound to the receptor is quantified in the presence of varying concentrations of the unlabeled test compound. The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to determine the inhibition constant (Ki).[1]

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PGD2, its metabolites, and other relevant ligands for the CRTH2 receptor. This data is essential for comparing the affinity of novel compounds against known ligands.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin (B15479496) D2 (PGD2)2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells[1]
This compound-1.7 (Chemotaxis)Human Eosinophils[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[1][6]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[1][6]
Ramatroban28-Mouse CRTH2 expressing cells[1]
CAY104719 ± 0.04-Human DP2 receptors in HEK cells[1]

Experimental Protocols

Radioligand Binding Assay for CRTH2

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor using [3H]PGD2 as the radioligand.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2[1]

  • [3H]PGD2 (Radioligand)[1]

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)[1]

  • Test compounds (e.g., 15(R)-PGD2, unlabeled PGD2)[1]

  • 96-well microplates

  • Glass fiber filters[1]

  • Scintillation fluid and counter[1]

  • Plate shaker

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing recombinant human CRTH2.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding Wells: Cell membranes, [3H]PGD2, and binding buffer.

      • Non-specific Binding Wells: Cell membranes, [3H]PGD2, and a high concentration of unlabeled PGD2.

      • Test Compound Wells: Cell membranes, [3H]PGD2, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[1]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.[1]

  • Washing:

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[1]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.[1]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizations

CRTH2 Signaling Pathway

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_intracellular Intracellular Effects PGD2 PGD2 / 15(R)-PGD2 CRTH2 CRTH2 (DP2 Receptor) PGD2->CRTH2 Binds G_alpha_i Gαi CRTH2->G_alpha_i Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits Chemotaxis Chemotaxis (Eosinophils, Basophils, Th2 cells) G_beta_gamma->Chemotaxis Promotes ATP ATP cAMP cAMP ATP->cAMP Converts AC Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare CRTH2-expressing cell membranes Assay_Setup 3. Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions Membrane_Prep->Assay_Setup Reagent_Prep 2. Prepare Radioligand ([3H]PGD2) and Test Compounds Reagent_Prep->Assay_Setup Incubation 4. Incubate to reach equilibrium Assay_Setup->Incubation Filtration 5. Filter to separate bound and free radioligand Incubation->Filtration Washing 6. Wash filters with ice-cold buffer Filtration->Washing Quantification 7. Quantify radioactivity using scintillation counting Washing->Quantification Data_Processing 8. Calculate specific binding and plot dose-response curve Quantification->Data_Processing Ki_Calculation 9. Determine IC50 and calculate Ki value Data_Processing->Ki_Calculation

References

Application Notes and Protocols: The Use of 15(R)-Prostaglandin D2 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the more commonly studied 15(S)-PGD2. It has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The CRTH2 receptor is a G-protein coupled receptor (GPCR) critically involved in the inflammatory cascades associated with allergic diseases such as asthma and allergic rhinitis. Its activation by agonists like 15(R)-PGD2 triggers a variety of cellular responses, including chemotaxis of eosinophils, basophils, and Th2 lymphocytes, as well as the release of pro-inflammatory mediators.[2] This makes the CRTH2 receptor an attractive therapeutic target for the development of novel anti-inflammatory drugs.

These application notes provide detailed protocols and data for the use of 15(R)-PGD2 in high-throughput screening (HTS) campaigns aimed at identifying modulators of the CRTH2 receptor. The methodologies described herein are designed to facilitate the rapid and efficient screening of large compound libraries.

Data Presentation: Ligand Affinities and Potencies at the CRTH2 Receptor

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands for the CRTH2 receptor. This data is crucial for assay development and for contextualizing screening results.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeCell Type/System
This compound Not widely reported1.7[3]ChemotaxisHuman Eosinophils
Prostaglandin D2 (PGD2)2.4 ± 0.2[2]10[3]ChemotaxisHuman Eosinophils
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29[2]-Radioligand BindingRecombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ23.15 ± 0.32[2]8[4]Eosinophil ActivationHuman Eosinophils
Ramatroban28[2]-Radioligand BindingMouse CRTH2 expressing cells
CAY104719 ± 0.04[2]-Radioligand BindingHuman DP2 receptors in HEK cells

Signaling Pathways and Experimental Workflows

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by 15(R)-PGD2 initiates a signaling cascade through a Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[2]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15R_PGD2 This compound CRTH2 CRTH2 Receptor 15R_PGD2->CRTH2 Binds G_protein Gαi/oβγ CRTH2->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase PLC Phospholipase C G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP cAMP cAMP ATP->cAMP AC PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca2_release->Cellular_Response HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation & Triage cluster_secondary_assays Secondary & Orthogonal Assays cluster_hit_to_lead Hit-to-Lead Primary_Assay Primary HTS Assay (e.g., Calcium Mobilization) Hit_Identification Initial Hits Primary_Assay->Hit_Identification Identify Actives Compound_Library Compound Library Compound_Library->Primary_Assay Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Confirmed_Hits Confirmed Hits Cytotoxicity->Confirmed_Hits Binding_Assay Radioligand Binding Assay (Determine Ki) Confirmed_Hits->Binding_Assay cAMP_Assay cAMP Assay (Confirm Gαi coupling) Confirmed_Hits->cAMP_Assay Chemotaxis_Assay Chemotaxis Assay (Functional relevance) Confirmed_Hits->Chemotaxis_Assay Validated_Hits Validated Hits Binding_Assay->Validated_Hits cAMP_Assay->Validated_Hits Chemotaxis_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Troubleshooting & Optimization

15(R)-Prostaglandin D2 solubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 15(R)-Prostaglandin D2 (15(R)-PGD2) in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of 15(R)-PGD2 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

The solubility of 15(R)-PGD2 in aqueous buffers is limited. Specifically, its solubility in PBS (pH 7.4) is approximately 1 mg/mL[1]. For comparison, the related compound 15(R)-15-methyl PGD2 has a solubility of about 5 mg/mL in PBS (pH 7.2)[2][3][4].

Q2: My 15(R)-PGD2 is supplied in an organic solvent. How do I prepare an aqueous solution?

If your 15(R)-PGD2 is supplied in a solvent like methyl acetate (B1210297), you will need to evaporate the organic solvent first. This can be done by gently streaming nitrogen over the solution. Immediately after evaporation, you can dissolve the compound in the aqueous buffer of your choice[2].

Q3: Can I store aqueous solutions of 15(R)-PGD2?

It is not recommended to store aqueous solutions of 15(R)-PGD2 for more than one day[2][5]. For longer-term storage, keep the compound at -20°C in the supplied organic solvent, which should be stable for at least two years[1][2][5].

Q4: What factors can influence the solubility of 15(R)-PGD2?

Several factors can affect the solubility of prostaglandins (B1171923), including pH, temperature, and the presence of co-solvents[6]. While specific data for 15(R)-PGD2 is limited, generally, the solubility of acidic compounds like prostaglandins can be influenced by the pH of the buffer.

Q5: What are the solubilities of 15(R)-PGD2 in common organic solvents?

15(R)-PGD2 is significantly more soluble in organic solvents than in aqueous buffers. The approximate solubilities are:

Solubility Data

The following table summarizes the solubility of this compound and related compounds in various solvents.

CompoundSolventpHSolubility
This compound PBS7.4~1 mg/mL[1]
DMSO~50 mg/mL[1]
Ethanol~50 mg/mL[1]
DMF~50 mg/mL[1]
15(R)-15-methyl PGD2 PBS7.2~5 mg/mL[2][3][4]
DMSO>50 mg/mL[3][4]
Ethanol>75 mg/mL[2][3][4]
DMF>100 mg/mL[3][4]
Prostaglandin D2 (PGD2) PBS7.2~5 mg/mL[5]
DMSO~50 mg/mL[5]
Ethanol~75 mg/mL[5]
Dimethyl formamide~100 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution from an Organic Solvent

This protocol describes how to prepare an aqueous solution of 15(R)-PGD2 from a sample supplied in an organic solvent.

Materials:

  • This compound in methyl acetate (or other volatile organic solvent)

  • A gentle stream of nitrogen gas

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Carefully evaporate the organic solvent from the 15(R)-PGD2 sample under a gentle stream of nitrogen.

  • Once the solvent is completely evaporated, immediately add the desired volume of the pre-warmed aqueous buffer.

  • Vortex the solution thoroughly to ensure the compound is fully dissolved.

  • Use the freshly prepared aqueous solution immediately and do not store for more than one day[2][5].

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol is for creating a concentrated stock solution of 15(R)-PGD2 in an organic solvent for later dilution into aqueous buffers.

Materials:

  • Crystalline this compound

  • Anhydrous ethanol or DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Vortex mixer

Procedure:

  • Allow the crystalline 15(R)-PGD2 to warm to room temperature.

  • Purge the vial with an inert gas.

  • Add the desired volume of the organic solvent (e.g., DMSO to a final concentration of 50 mg/mL).

  • Vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low, as it may have physiological effects[5].

Troubleshooting Guide

Issue: My 15(R)-PGD2 is not dissolving in the aqueous buffer.

  • Possible Cause 1: Incorrect preparation method.

    • Solution: If your compound was supplied in an organic solvent, ensure you have completely evaporated the solvent before adding the aqueous buffer[2].

  • Possible Cause 2: Exceeded solubility limit.

    • Solution: The solubility of 15(R)-PGD2 in PBS is approximately 1 mg/mL[1]. Attempting to make a more concentrated solution will result in undissolved compound. Prepare a more dilute solution.

  • Possible Cause 3: Low temperature.

    • Solution: The dissolution of most substances is an endothermic process, meaning solubility increases with temperature[6]. Try warming your buffer to 37°C before attempting to dissolve the compound.

  • Possible Cause 4: Insufficient mixing.

    • Solution: Ensure you are vortexing the solution adequately to facilitate dissolution.

Issue: I see precipitation in my aqueous solution after a short time.

  • Possible Cause: Poor stability.

    • Solution: Aqueous solutions of prostaglandins are not stable for long periods. It is strongly recommended to prepare fresh solutions for each experiment and use them on the same day[2][5].

Visual Guides

experimental_workflow cluster_prep Preparation of Aqueous Solution start 15(R)-PGD2 in Organic Solvent evaporate Evaporate Solvent (Nitrogen Stream) start->evaporate add_buffer Add Aqueous Buffer evaporate->add_buffer vortex Vortex to Dissolve add_buffer->vortex use_now Use Immediately vortex->use_now troubleshooting_guide start Issue: 15(R)-PGD2 Not Dissolving cause1 Did you evaporate the initial organic solvent? start->cause1 solution1_yes Yes cause1->solution1_yes Yes solution1_no No cause1->solution1_no No cause2 Is the concentration > 1 mg/mL? solution1_yes->cause2 action1 Evaporate solvent completely before adding buffer. solution1_no->action1 solution2_yes Yes cause2->solution2_yes Yes solution2_no No cause2->solution2_no No action2 Prepare a more dilute solution. solution2_yes->action2 cause3 Is the buffer cold? solution2_no->cause3 solution3_yes Yes cause3->solution3_yes Yes solution3_no No cause3->solution3_no No action3 Warm buffer to 37°C before dissolving. solution3_yes->action3 end Still having issues? Contact Technical Support. solution3_no->end

References

improving the stability of 15(R)-Prostaglandin D2 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-Prostaglandin D2 (15(R)-PGD2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of 15(R)-PGD2 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stereoisomer of the more common 15(S)-Prostaglandin D2 (PGD2). It is a lipid signaling molecule that exerts its effects primarily by acting as a potent and selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Activation of the DP2 receptor is involved in various physiological and pathological processes, particularly in the context of allergic inflammation.

Q2: How should I store and handle this compound to ensure its stability?

A2: this compound, like other prostaglandins (B1171923), is sensitive to degradation. For long-term storage, it should be kept as a solid at -20°C, where it can be stable for at least two years. Once reconstituted in a solvent such as DMSO or ethanol, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q3: What are the primary degradation products of PGD2 and, by extension, 15(R)-PGD2?

A3: PGD2 undergoes non-enzymatic dehydration to form the J2 series of prostaglandins, including PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). This conversion can occur in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered when working with 15(R)-PGD2 in cell culture.

Issue 1: Inconsistent or no observable effect of 15(R)-PGD2 in my cell-based assay.

  • Possible Cause 1: Degradation of 15(R)-PGD2.

    • Solution: Due to its inherent instability, prepare fresh dilutions of 15(R)-PGD2 in your cell culture medium immediately before each experiment. Avoid storing it in aqueous solutions for extended periods. Based on data for its stereoisomer PGD2, a significant loss of compound can be expected within hours at 37°C.[2]

  • Possible Cause 2: Low or absent expression of the DP2/CRTH2 receptor in your cell line.

    • Solution: Confirm the expression of the DP2/CRTH2 receptor in your cells using techniques such as RT-qPCR, Western blot, or flow cytometry. If the receptor is not present, your cells will not respond to 15(R)-PGD2.

  • Possible Cause 3: Suboptimal concentration of 15(R)-PGD2.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.

Issue 2: High background or off-target effects observed in experiments.

  • Possible Cause 1: Formation of bioactive degradation products.

    • Solution: The degradation products of PGD2, such as 15d-PGJ2, are biologically active and may have effects independent of the DP2 receptor. Minimize degradation by following the handling recommendations above. Consider using a more stable analog if off-target effects are a concern.

  • Possible Cause 2: Non-specific binding.

    • Solution: Ensure that the observed effects are specifically mediated by the DP2 receptor by using a DP2 receptor antagonist as a negative control in your experiments.

Quantitative Data Summary

The stability of prostaglandins is highly dependent on temperature and pH. The following tables provide a summary of the stability of PGD2, which is expected to be comparable to its stereoisomer, 15(R)-PGD2.

Table 1: Stability of PGD2 in Cell Culture Media

TemperatureTimePercent Degradation
Room Temperature8 hours10%
Room Temperature26 hours40%
-20°C4 weeks70%

Data adapted from a study on PGD2 stability in cell culture medium.[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureEstimated Stability
Solid/Powder-20°C≥ 2 years
Stock Solution in Organic Solvent-80°CMonths (in single-use aliquots)
Diluted in Cell Culture Media37°CHours

Experimental Protocols

Protocol 1: General Procedure for Preparing 15(R)-PGD2 for Cell Culture Experiments

  • Reconstitution: Allow the vial of solid 15(R)-PGD2 to equilibrate to room temperature before opening. Reconstitute the compound in an appropriate organic solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 10 mM) to create a stock solution.

  • Aliquoting: Immediately prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

  • Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Vortex briefly to ensure complete mixing.

  • Application: Add the final diluted 15(R)-PGD2 solution to your cell cultures immediately.

Protocol 2: Assessing the Stability of 15(R)-PGD2 in Cell Culture Media

  • Preparation: Prepare a solution of 15(R)-PGD2 in your specific cell culture medium at a known concentration.

  • Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Storage of Aliquots: Immediately freeze the collected aliquots at -80°C until analysis.

  • Quantification: Analyze the concentration of 15(R)-PGD2 in each aliquot using a validated analytical method such as LC-MS/MS or a specific ELISA kit.

  • Data Analysis: Plot the concentration of 15(R)-PGD2 as a function of time to determine its degradation rate and half-life under your experimental conditions.

Visualizations

PGD2_Signaling_and_Degradation cluster_synthesis Synthesis and Signaling cluster_degradation Degradation Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 15R_PGD2 15(R)-PGD2 PGH2->15R_PGD2 PGD Synthase DP2_Receptor DP2/CRTH2 Receptor 15R_PGD2->DP2_Receptor Agonist Binding PGJ2 PGJ2 15R_PGD2->PGJ2 Dehydration Cellular_Response Cellular Response (e.g., Chemotaxis) DP2_Receptor->Cellular_Response d12_PGJ2 Δ12-PGJ2 PGJ2->d12_PGJ2 15d_PGJ2 15d-PGJ2 d12_PGJ2->15d_PGJ2

Caption: Signaling and degradation pathway of 15(R)-PGD2.

experimental_workflow Start Start Reconstitute Reconstitute 15(R)-PGD2 Start->Reconstitute Prepare_Dilutions Prepare Serial Dilutions Reconstitute->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for cell-based assays.

troubleshooting_logic No_Effect No/Inconsistent Effect Observed Check_Degradation Is the compound degraded? No_Effect->Check_Degradation Check_Receptor Is the DP2 receptor expressed? No_Effect->Check_Receptor Check_Concentration Is the concentration optimal? No_Effect->Check_Concentration Solution_Degradation Prepare fresh dilutions immediately before use. Check_Degradation->Solution_Degradation Yes Solution_Receptor Verify receptor expression (RT-qPCR, Western Blot). Check_Receptor->Solution_Receptor No Solution_Concentration Perform a dose-response experiment. Check_Concentration->Solution_Concentration Unsure

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Optimizing 15(R)-PGD2 Concentration for Maximal Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 15(R)-PGD2 and what is its primary cellular receptor?

A1: 15(R)-PGD2 is a stereoisomer of Prostaglandin (B15479496) D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The activation of CRTH2 by 15(R)-PGD2 is associated with various physiological and pathological responses, particularly in allergy and inflammation.[3][4]

Q2: What is the typical effective concentration range for 15(R)-PGD2 in cell-based assays?

A2: The effective concentration of 15(R)-PGD2 can vary significantly depending on the cell type and the specific response being measured. However, it is a highly potent agonist, with EC50 values often in the low nanomolar range. For instance, in human eosinophils, the EC50 for chemotaxis has been reported to be approximately 1.7 nM.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How stable is 15(R)-PGD2 in cell culture media?

Q4: What signaling pathway is activated by 15(R)-PGD2?

A4: 15(R)-PGD2 activates the CRTH2 receptor, which is a G-protein coupled receptor (GPCR). The receptor is coupled to a Giα protein.[1] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[1][4]

Troubleshooting Guides

Issue 1: No or low cellular response observed after 15(R)-PGD2 stimulation.

Possible Cause Troubleshooting Step
Degraded 15(R)-PGD2 Prepare fresh dilutions of 15(R)-PGD2 from a properly stored stock solution for each experiment. Avoid using old or repeatedly thawed solutions.
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations can range from sub-nanomolar to micromolar depending on the system.
Low Receptor Expression Verify the expression of the CRTH2 (DP2) receptor on your target cells using techniques like flow cytometry, qPCR, or Western blotting.
Incorrect Assay Conditions Ensure that the assay buffer, temperature, and incubation time are optimal for the specific cellular response being measured.
Cell Health Confirm that the cells are healthy and viable before stimulation. High cell confluence or poor culture conditions can affect responsiveness.

Issue 2: High background or non-specific effects observed.

Possible Cause Troubleshooting Step
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve 15(R)-PGD2 is not causing cellular toxicity or non-specific effects. Include a vehicle control in your experiments.
Off-target Effects While 15(R)-PGD2 is a selective CRTH2 agonist, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response curve. Consider using a CRTH2 antagonist to confirm that the observed response is receptor-mediated.
Contamination Ensure all reagents and cell cultures are free from contamination (e.g., mycoplasma, endotoxin) which can trigger cellular responses.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Reagent Preparation Prepare fresh dilutions of 15(R)-PGD2 for each experiment and standardize all reagent preparation steps.
Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression and cellular responsiveness can change with prolonged culture.
Inconsistent Cell Density Plate cells at a consistent density for each experiment, as cell-to-cell contact can influence signaling pathways.
Variations in Incubation Time Precisely control the incubation time with 15(R)-PGD2 across all experiments.

Quantitative Data Summary

Table 1: Binding Affinities and Potencies of PGD2 Analogs for the CRTH2 (DP2) Receptor.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin D2 (PGD2)2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells
15(R)-PGD2 -1.7 (Chemotaxis)Human Eosinophils[5]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[9]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[9]
Ramatroban28-Mouse CRTH2 expressing cells[1]
CAY104719 ± 0.04-Human DP2[5]

Data compiled from multiple sources.[1][5][9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 15(R)-PGD2 using a Chemotaxis Assay

This protocol describes how to determine the optimal concentration of 15(R)-PGD2 for inducing chemotaxis in a responsive cell line (e.g., human eosinophils).

Materials:

  • 15(R)-PGD2 stock solution (e.g., 1 mM in DMSO)

  • Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane)

  • Responsive cells (e.g., freshly isolated human eosinophils)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Cell staining dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of 15(R)-PGD2 Dilutions: Prepare a serial dilution of 15(R)-PGD2 in assay medium. A suggested range is from 100 nM down to 0.01 nM, including a vehicle control (assay medium with the same concentration of DMSO as the highest 15(R)-PGD2 concentration).

  • Assay Setup:

    • Add 30 µL of the 15(R)-PGD2 dilutions or vehicle control to the lower wells of the chemotaxis chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the cell suspension to the top of the membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

  • Cell Migration Quantification:

    • After incubation, carefully remove the membrane.

    • Wipe off the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by manual cell counting under a microscope.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of 15(R)-PGD2. The concentration that gives the maximal response is the optimal concentration.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 15(R)-PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds G_protein Gi Protein (αβγ) CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to G_alpha->AC Inhibits G_betagamma->PLC Activates Cell_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cell_Response Modulates PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release DAG->Cell_Response Ca_release->Cell_Response

Caption: Signaling pathway of 15(R)-PGD2 via the CRTH2 (DP2) receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Suspension (e.g., Eosinophils) D Add Cells to Upper Chamber A->D B Prepare Serial Dilutions of 15(R)-PGD2 C Add 15(R)-PGD2 Dilutions to Lower Chamber B->C E Incubate at 37°C C->E D->E F Quantify Migrated Cells E->F G Plot Dose-Response Curve F->G H Determine Optimal Concentration (EC50) G->H

Caption: Workflow for determining the optimal concentration of 15(R)-PGD2.

References

troubleshooting low signal in 15(R)-Prostaglandin D2 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15(R)-Prostaglandin D2 (15(R)-PGD2) functional assays.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal

Q1: I am not seeing any signal, or the signal is very weak in my 15(R)-PGD2 functional assay. What are the common causes?

A low or absent signal is a critical issue that can point to problems with reagents, the assay protocol, or the cells being used. Here are the primary areas to investigate:

  • Reagent Integrity:

    • Inactive Ligand: Ensure the 15(R)-PGD2 has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to thaw a fresh aliquot for your experiment.

    • Degraded Standard: If you are using a standard for a competitive assay, ensure it is within its expiration date and has been reconstituted properly.[1]

    • Incorrect Reagent Concentration: Double-check all calculations and dilutions for antibodies, ligands, and other critical reagents.

  • Assay Protocol and Conditions:

    • Insufficient Incubation Time or Incorrect Temperature: Verify that the incubation times and temperatures used are optimal for the specific assay format. Some steps may benefit from longer incubation periods, such as overnight at 4°C for antibody binding.

    • Improper Reagent Addition: Review the protocol to confirm that all reagents were added in the correct sequence and volume.

    • Suboptimal Buffer Composition: Ensure the assay buffer conditions (e.g., pH, ionic strength) are appropriate for the receptor and ligand interaction.

  • Cell-Based Assay Issues:

    • Low Receptor Expression: The cell line used may not express the CRTH2/DP2 receptor at a high enough level. Confirm receptor expression using techniques like Western blotting or ELISA.

    • Poor Cell Health: Perform a cell viability test to ensure the cells are healthy. High cell passage numbers can sometimes lead to altered cellular responses.

    • Inefficient G-protein Coupling: For assays measuring downstream signaling, the receptor may not be efficiently coupling to the expected G-protein. In such cases, co-transfection with a promiscuous G-protein like Gα16 might be necessary to channel the signal to a detectable pathway, such as calcium release.

Q2: My standard curve looks poor, which is affecting the reliability of my results. How can I improve it?

An inaccurate standard curve is often due to errors in dilution or reagent handling. Here are some troubleshooting steps:

  • Pipetting and Dilution Errors:

    • Ensure pipettes are properly calibrated.

    • When preparing serial dilutions, ensure thorough mixing at each step.

  • Standard Degradation:

    • Prepare fresh standards before each experiment and avoid using them more than two hours after preparation.[2]

  • Incorrect Curve Fitting:

    • Use the appropriate curve-fitting model for your assay. For competitive immunoassays, a four-parameter logistic fit is typically recommended.

Q3: I'm observing high background noise, which is masking my signal. What can I do to reduce it?

High background can significantly reduce the assay's sensitivity. Here are some common causes and solutions:

  • Insufficient Washing: Increase the number of wash steps and the duration of each wash. Ensure complete removal of the wash buffer after each step.

  • Non-specific Binding:

    • Optimize the concentration of the blocking buffer.

    • Ensure the blocking buffer is fresh and properly prepared.

  • High Concentration of Detection Reagents: Titrate the detection antibody or other detection reagents to determine the optimal concentration that provides a good signal without high background.

Quantitative Data Summary

The following tables summarize key quantitative data for 15(R)-PGD2 and related ligands in functional assays targeting the CRTH2/DP2 receptor.

Table 1: Binding Affinities and Functional Potencies of CRTH2/DP2 Ligands

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin (B15479496) D2 (PGD2)2.4 ± 0.21.8 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cells[3][4]
This compoundNot specified1.7 (Chemotaxis)Human Eosinophils[3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Not specifiedRecombinant human CRTH2 in HEK293 cells[3]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Not specifiedRecombinant human CRTH2 in HEK293 cells[3]
Ramatroban28Not specifiedMouse CRTH2 expressing cells[3]
CAY104719 ± 0.04Not specifiedHuman DP2 receptors in HEK cells[3]
15R-methyl-PGD2Not specified1.7 (Chemotaxis)Human Eosinophils[5]

Table 2: Recommended Concentration Ranges for Assay Components

ComponentTypical Concentration RangeNotes
15(R)-PGD2 (for dose-response)0.1 nM - 10 µMOptimal range may vary based on cell type and assay format.
Primary Antibody (for ELISA)1 - 10 µg/mLTitration is recommended to determine the optimal concentration.
Secondary Antibody (for ELISA)0.1 - 1 µg/mLTitration is necessary for optimal signal-to-noise ratio.
Forskolin (B1673556) (for cAMP assays)1 - 10 µMUsed to stimulate adenylyl cyclase in Gi-coupled receptor assays.

Experimental Protocols

Detailed Methodology 1: cAMP Inhibition Assay

This protocol describes a functional assay to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled CRTH2/DP2 receptor by 15(R)-PGD2.

Materials:

  • HEK293 cells stably expressing human CRTH2/DP2 receptor

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit)

  • Cell culture medium and reagents

  • Pertussis toxin (optional, as a control for Gi-coupled signaling)

Procedure:

  • Cell Culture: Culture HEK293-hCRTH2 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • (Optional) Pertussis Toxin Treatment: To confirm Gi-coupled signaling, treat a subset of cells with pertussis toxin (100 ng/mL) for 18-24 hours prior to the assay.[4]

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Addition: Prepare serial dilutions of 15(R)-PGD2. Add the diluted compound to the respective wells.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Add the cAMP detection reagents according to the kit's instructions.

  • Signal Measurement: Measure the signal using a plate reader compatible with the assay format (e.g., time-resolved fluorescence).

  • Data Analysis: The decrease in signal in the presence of 15(R)-PGD2 is proportional to the inhibition of cAMP production. Calculate the EC50 value from the dose-response curve.

Detailed Methodology 2: Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration upon activation of the CRTH2/DP2 receptor, which can be coupled to the Gq pathway through the use of a promiscuous G-protein.

Materials:

  • HEK293 or CHO cells co-expressing the human CRTH2/DP2 receptor and a promiscuous G-protein (e.g., Gα16 or Gαqi5)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of 15(R)-PGD2 in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the plate reader's injector to add the 15(R)-PGD2 dilutions to the wells.

    • Continue recording the fluorescence signal for 60-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a positive control or the maximal response.

    • Plot the normalized response against the ligand concentration to determine the EC50 value.

Visualizations

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 15R_PGD2 This compound CRTH2 CRTH2/DP2 Receptor 15R_PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (via Gβγ or Gq) G_protein->PLC Activates (βγ subunit) AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Decreases Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_response Cellular Response (e.g., Chemotaxis) DAG->Cellular_response cAMP->Cellular_response Modulates Ca_release->Cellular_response

Caption: 15(R)-PGD2 signaling through the CRTH2/DP2 receptor.

Experimental Workflow Diagram

experimental_workflow cluster_prep Assay Preparation cluster_assay Functional Assay cluster_detection Signal Detection & Analysis cell_culture 1. Culture Cells (e.g., HEK293-hCRTH2) cell_seeding 2. Seed Cells into Microplate cell_culture->cell_seeding reagent_prep 3. Prepare Reagents (Ligand, Buffers, Dyes) cell_seeding->reagent_prep dye_loading 4. Load Cells with Fluorescent Dye (for Ca²⁺ assay) reagent_prep->dye_loading compound_addition 5. Add 15(R)-PGD2 (Dose-Response) dye_loading->compound_addition incubation 6. Incubate at Specified Temperature compound_addition->incubation read_plate 7. Measure Signal (Fluorescence/Luminescence) incubation->read_plate data_analysis 8. Analyze Data (Calculate EC50/IC50) read_plate->data_analysis troubleshooting 9. Troubleshoot Low Signal (If Necessary) data_analysis->troubleshooting

Caption: General workflow for a 15(R)-PGD2 functional assay.

References

Technical Support Center: Overcoming Poor Reproducibility in 15(R)-PGD2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor reproducibility in experiments involving 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 15(R)-PGD2 and why is it used in research?

A1: this compound (15(R)-PGD2) is a stereoisomer of the naturally occurring prostaglandin (B15479496) D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] Its selectivity makes it a valuable tool for studying the specific roles of the CRTH2 receptor in inflammatory and allergic diseases.

Q2: What are the recommended storage and handling conditions for 15(R)-PGD2?

A2: 15(R)-PGD2 is typically supplied in an organic solvent like methyl acetate (B1210297) and should be stored at -20°C for long-term stability (≥ 2 years).[1] For experimental use, it is recommended to prepare fresh aqueous solutions daily, as prostaglandins (B1171923) can be unstable in aqueous buffers.

Q3: How should I prepare aqueous solutions of 15(R)-PGD2 for my experiments?

A3: To prepare an aqueous solution, the organic solvent should be evaporated under a gentle stream of nitrogen. The residue can then be dissolved in an aqueous buffer, such as PBS (pH 7.4). The solubility in PBS is approximately 1 mg/ml.[1] It is not recommended to store aqueous solutions for more than one day.

Q4: What are the main cellular responses mediated by 15(R)-PGD2 through the CRTH2 receptor?

A4: Activation of the CRTH2 receptor by 15(R)-PGD2 on immune cells like eosinophils, basophils, and Th2 lymphocytes can induce a range of pro-inflammatory responses. These include chemotaxis (cell migration), degranulation, cytokine release, and an increase in intracellular calcium concentration.

Troubleshooting Guides

Issue 1: High Variability in Chemotaxis Assay Results

Question: My eosinophil chemotaxis assays with 15(R)-PGD2 are showing high variability between experiments. What could be the cause?

Answer: Poor reproducibility in chemotaxis assays can stem from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Suggestion
15(R)-PGD2 Degradation Prepare fresh dilutions of 15(R)-PGD2 in your assay buffer for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Health and Viability Ensure high viability of your isolated eosinophils (>95%). Use freshly isolated cells whenever possible. Perform a trypan blue exclusion test to assess viability.
Inconsistent Cell Numbers Carefully count and normalize the number of cells added to the upper chamber of your transwell plate for each condition.
Suboptimal Assay Conditions Optimize the incubation time and 15(R)-PGD2 concentration. A typical incubation time is 1-4 hours.[2] The optimal concentration can vary, but effects are often seen in the 1-100 nM range.[2]
Assay Chamber Issues Ensure proper handling of transwell inserts to avoid damaging the membrane. Check for lot-to-lot variability in the inserts.
Chemoattractant Gradient Ensure a stable and reproducible chemoattractant gradient is formed. Pre-warm the assay plates and reagents to 37°C.
Issue 2: Inconsistent or Weak Calcium Mobilization Signal

Question: I am not observing a consistent increase in intracellular calcium in my CRTH2-expressing cells after stimulation with 15(R)-PGD2. Why might this be happening?

Answer: Calcium mobilization assays can be sensitive to several experimental variables. Consider the following:

Potential Cause Troubleshooting Suggestion
Low CRTH2 Receptor Expression Verify the expression level of CRTH2 on your cell line. Expression can be low in some cell lines like Jurkat T cells.[3] Consider using primary cells known to express CRTH2 (e.g., eosinophils, basophils) or a stably transfected cell line with high receptor expression.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Ensure cells are not pre-exposed to other CRTH2 agonists. Minimize the time between cell preparation and the assay.
Issues with Calcium Dye Loading Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2, Indo-1) and the loading time and temperature for your specific cell type. Inadequate loading will result in a weak signal.
Cell Health Use cells that are in a healthy, logarithmic growth phase. Over-confluent or stressed cells may not respond optimally.
Assay Buffer Composition Ensure your assay buffer contains an adequate concentration of calcium.
15(R)-PGD2 Concentration Perform a dose-response curve to determine the optimal concentration of 15(R)-PGD2 for your cell system.

Quantitative Data Summary

The following tables summarize key quantitative data for 15(R)-PGD2 and related ligands acting on the CRTH2 receptor.

Table 1: Binding Affinities and Functional Potencies of CRTH2 Ligands

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin D2 (PGD2)2.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells / Human Eosinophils
15(R)-methyl-PGD2-1.7 (Chemotaxis)Human Eosinophils[4]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells

Table 2: Solubility of 15(R)-PGD2

SolventApproximate Solubility
DMF50 mg/ml[1]
DMSO50 mg/ml[1]
Ethanol50 mg/ml[1]
PBS (pH 7.4)1 mg/ml[1]

Experimental Protocols

Protocol 1: Eosinophil Chemotaxis Assay

This protocol describes a method for measuring the chemotactic response of human eosinophils to 15(R)-PGD2 using a transwell system.[2]

Materials:

  • Human peripheral blood eosinophils (isolated by negative immunomagnetic selection)

  • RPMI-1640 medium with 1% FBS

  • 15(R)-PGD2

  • Transwell inserts (5.0 µm pore size)

  • 24-well plate

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Isolate human eosinophils from peripheral blood. Resuspend the cells in RPMI-1640 with 1% FBS at a concentration of 5 x 10^6 cells/ml.

  • Prepare serial dilutions of 15(R)-PGD2 in RPMI-1640 with 1% FBS. Add 600 µL of the 15(R)-PGD2 solutions or control medium to the lower wells of a 24-well plate.

  • Add 100 µL of the eosinophil suspension to the upper chamber of the transwell inserts.

  • Place the inserts into the wells of the 24-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • After incubation, remove the inserts. Collect the cells that have migrated to the lower chamber.

  • Count the migrated cells using a hemocytometer or an automated cell counter.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards 15(R)-PGD2 by the number of cells that migrated towards the control medium.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to 15(R)-PGD2 stimulation.

Materials:

  • CRTH2-expressing cells (e.g., human eosinophils, Th2 cells, or a transfected cell line)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fura-2 AM or other suitable calcium-sensitive dye

  • 15(R)-PGD2

  • Pluronic F-127 (optional, to aid dye loading)

  • Fluorimeter or plate reader capable of ratiometric fluorescence measurement

Procedure:

  • Harvest and wash the CRTH2-expressing cells. Resuspend the cells in HBSS at a suitable concentration (e.g., 1 x 10^6 cells/ml).

  • Load the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C in the dark. Pluronic F-127 can be added to aid in dye solubilization.

  • After loading, wash the cells twice with HBSS to remove extracellular dye.

  • Resuspend the cells in HBSS and transfer to a cuvette or a microplate for measurement.

  • Equilibrate the cells at 37°C for a few minutes in the fluorimeter.

  • Establish a stable baseline fluorescence reading.

  • Add 15(R)-PGD2 at the desired concentration and record the change in fluorescence over time.

  • Analyze the data by calculating the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) to determine the intracellular calcium concentration.

Visualizations

G Ligand 15(R)-PGD2 Receptor CRTH2/DP2 Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha->PLC Inhibits Adenylyl Cyclase (not shown) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response Triggers

Caption: 15(R)-PGD2 signaling through the CRTH2 receptor.

G Start Start Prep_Cells Prepare CRTH2-expressing cells (e.g., Eosinophils) Start->Prep_Cells Prep_Ligand Prepare serial dilutions of 15(R)-PGD2 Start->Prep_Ligand Add_Cells Add cells to upper chamber Prep_Cells->Add_Cells Load_Plate Add ligand to lower chamber of transwell plate Prep_Ligand->Load_Plate Load_Plate->Add_Cells Incubate Incubate at 37°C (1-4 hours) Add_Cells->Incubate Collect_Cells Collect migrated cells from lower chamber Incubate->Collect_Cells Count_Cells Count cells Collect_Cells->Count_Cells Analyze Analyze data and calculate chemotactic index Count_Cells->Analyze End End Analyze->End

Caption: Experimental workflow for a chemotaxis assay.

References

selecting the appropriate solvent for 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents and handling of 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of this compound?

A1: this compound is readily soluble in several organic solvents. For creating a concentrated stock solution, it is recommended to use Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol.[1][2] These solvents offer high solubility, allowing for the preparation of a concentrated stock that can be further diluted into aqueous buffers for experiments.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of 15(R)-PGD2 can vary slightly between different batches and suppliers. However, the approximate solubilities in common solvents are summarized in the table below.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of 15(R)-PGD2 in aqueous buffers is challenging due to its limited solubility.[3] It is highly recommended to first dissolve the compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to create a stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice to the final desired concentration.[1][3]

Q4: How should I store my this compound solutions?

A4: For long-term storage, 15(R)-PGD2, especially when in an organic solvent, should be stored at -20°C or lower in a tightly sealed, light-resistant container.[1] It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4] Aqueous solutions of 15(R)-PGD2 are not stable and should be prepared fresh for each experiment and used within the same day.[1][5]

Q5: My this compound precipitated when I diluted the organic stock solution into my aqueous buffer. What should I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue with lipophilic compounds like prostaglandins. Here are some troubleshooting steps:

  • Reduce the Final Concentration: The concentration of 15(R)-PGD2 in the aqueous buffer may be too high. Try lowering the final concentration.

  • Vortex During Dilution: Vigorously vortex the aqueous buffer while slowly adding the organic stock solution. This rapid mixing can help keep the compound in solution.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3]

  • Maintain a Small Percentage of Organic Solvent: Ensure that the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility but remains below a level that could be toxic to your cells (typically <0.5% for DMSO).[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)50 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)50 mg/mL[1][2]
Ethanol50 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.4)1 mg/mL[1][2]

Note: Solubility values are approximate and may vary. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Allow the vial containing this compound to equilibrate to room temperature before opening.

  • Add a precise volume of the desired organic solvent (e.g., DMSO or ethanol) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.

  • Store the stock solution in tightly sealed, light-resistant aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Thaw a single-use aliquot of the concentrated organic stock solution of 15(R)-PGD2 and bring it to room temperature.

  • Warm the desired aqueous buffer (e.g., cell culture medium or PBS) to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing the aqueous buffer, slowly and dropwise add the required volume of the 15(R)-PGD2 organic stock solution to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent is minimal and compatible with your experimental system (typically less than 0.5%).

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of 15(R)-PGD2.[1]

Mandatory Visualizations

Solvent_Selection_Workflow cluster_start Start cluster_decision Solvent Choice cluster_organic Organic Stock Preparation cluster_aqueous Aqueous Working Solution Preparation start Need to dissolve This compound decision For stock solution or aqueous experiment? start->decision organic_solvent Use DMSO, DMF, or Ethanol (High Solubility) decision->organic_solvent Stock Solution prepare_aqueous Dilute organic stock into aqueous buffer (e.g., PBS) decision->prepare_aqueous Aqueous Experiment store Store at -20°C to -80°C in aliquots organic_solvent->store troubleshoot Precipitation? (See Troubleshooting Guide) prepare_aqueous->troubleshoot troubleshoot->prepare_aqueous Yes use_immediately Use immediately troubleshoot->use_immediately No

Caption: Workflow for selecting the appropriate solvent for this compound.

PGD2_Signaling_Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_effects Cellular Effects PGD2 This compound DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gs protein DP1->Gs Gi Gi protein CRTH2->Gi AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP DP1_effects Vasodilation Inhibition of cell migration Eosinophil apoptosis cAMP->DP1_effects Ca ↑ Intracellular Ca²⁺ Gi->Ca CRTH2_effects Chemotaxis of Th2 cells, eosinophils, basophils Pro-inflammatory cytokine release Ca->CRTH2_effects

Caption: Signaling pathways of this compound via DP1 and CRTH2 (DP2) receptors.[6][7][8][9][10][11]

References

dealing with receptor saturation in 15(R)-PGD2 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-PGD2 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during 15(R)-PGD2 binding assays, with a focus on receptor saturation.

Q1: What is receptor saturation and why does it look like my binding is plateauing too early?

A1: Receptor saturation occurs when the concentration of a ligand (in this case, a radiolabeled prostaglandin (B15479496) like [3H]PGD2) is high enough to occupy all available receptor sites on the cell membranes. At this point, increasing the ligand concentration will not result in increased specific binding, leading to a plateau in your saturation curve. If this plateau occurs at a lower-than-expected binding level or appears non-saturable, it could indicate several issues including problems with membrane preparation, ligand stability, or excessively high non-specific binding.

A key principle to avoid ligand depletion, which can distort saturation analysis, is to ensure that the total amount of radioligand bound is less than 10% of the total amount added to the assay.[1]

Q2: I am observing very high non-specific binding in my assay. What are the potential causes and solutions?

A2: High non-specific binding can mask the specific binding signal and is a common challenge. It can be caused by the radioligand sticking to components other than the receptor, such as the filter membrane, assay tubes, or lipids in the cell membrane preparation.

Troubleshooting Steps:

  • Reduce Radioligand Concentration: Using a radioligand concentration that is at or below the dissociation constant (Kd) for the receptor can help minimize non-specific interactions.[1]

  • Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) or use specialized filter plates pre-treated to reduce non-specific binding.

  • Increase Washing Steps: After filtration, increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[2]

  • Check Ligand Integrity: Ensure your radiolabeled and cold ligands have not degraded.

  • Reduce Membrane/Protein Concentration: Using an excessive amount of cell membrane protein can lead to higher non-specific binding.[3] An initial protein variation experiment can determine the optimal amount to use.[1]

Q3: My specific binding signal is too low. How can I improve it?

A3: A low specific binding signal can make it difficult to obtain reliable data. This issue often points to problems with the receptor source or assay conditions.

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm that your cell line (e.g., HEK293) is adequately expressing the CRTH2 receptor.[2][4] Cell lines like butyric acid-differentiated HL-60 and AML 14.3D10 have been shown to endogenously express CRTH2.[4]

  • Optimize Incubation Time and Temperature: Ensure the incubation is long enough to reach equilibrium.[2] While room temperature or 30°C is common, you may need to optimize this for your specific system.[2]

  • Check Buffer Composition: The presence of divalent cations like Mg2+ in the binding buffer is often essential for optimal receptor binding.[2][5]

  • Assess Ligand Activity: Verify the activity and concentration of both your radiolabeled and unlabeled ligands.

Q4: How do I design a competitive binding experiment to determine the Ki for 15(R)-PGD2?

A4: A competitive binding assay measures the ability of an unlabeled compound (the competitor, e.g., 15(R)-PGD2) to displace a radiolabeled ligand from the receptor. This allows you to determine the inhibitor constant (Ki) of your compound.

Experimental Design:

  • Choose Radioligand Concentration: Use a concentration of the radiolabeled ligand (e.g., [3H]PGD2) at or below its Kd. This provides a good signal window for competition.

  • Set Up Competitor Concentrations: Prepare a series of dilutions of your unlabeled competitor (15(R)-PGD2) spanning a wide range (e.g., from 10 pM to 10 µM).

  • Include Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-specific Binding: Radioligand + Membranes + a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled PGD2) to saturate all specific binding sites.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a sigmoidal curve. The concentration at which 50% of the radioligand is displaced is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[2]

Data Presentation: Ligand Affinities for CRTH2/DP2 Receptor

The following table summarizes the binding affinities and functional potencies of 15(R)-PGD2 and other relevant ligands for the CRTH2 (DP2) receptor. This data is crucial for designing experiments and interpreting results.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
Prostaglandin D2 (PGD2) 2.4 ± 0.2-Recombinant human CRTH2 in HEK293 cells[2][4]
15(R)-Prostaglandin D2 -1.7 (Chemotaxis)Human Eosinophils[2][6]
13,14-dihydro-15-keto PGD2 2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[2][4]
15-deoxy-Δ12,14-PGJ2 3.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[2][4]
Ramatroban 28-Mouse CRTH2 expressing cells[2]
CAY10471 9 ± 0.04-Human DP2 receptors in HEK cells[2]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for CRTH2

This protocol outlines a standard procedure for determining the affinity of test compounds for the CRTH2 receptor using [3H]PGD2.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.[2]

  • [3H]PGD2 (Radioligand).[2]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[2]

  • Test compounds (e.g., 15(R)-PGD2) and unlabeled PGD2.[2]

  • 96-well plates.

  • Glass fiber filters.[2]

  • Scintillation fluid and counter.[2]

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from HEK293 cells expressing CRTH2.[2]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGD2 (at or below Kd), and varying concentrations of the test compound or unlabeled PGD2 for competition.[2]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[2][4]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[2]

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.[2]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Calculate the specific binding at each competitor concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key pathways and workflows relevant to 15(R)-PGD2 binding assays.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gi/o Protein CRTH2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates Ligand 15(R)-PGD2 or PGD2 Ligand->CRTH2 Binds cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis) cAMP->Cellular_Response Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Cellular_Response

Caption: 15(R)-PGD2 binding to CRTH2 activates Gi/o, inhibiting cAMP and increasing Ca²⁺.

Troubleshooting_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis & Troubleshooting Prep Prepare Membranes & Reagents Assay Perform Saturation or Competitive Binding Assay Prep->Assay Analyze Analyze Data (Total & Non-specific Binding) Assay->Analyze Check Saturation Curve Looks Normal? Analyze->Check Troubleshoot Troubleshoot Saturation Check->Troubleshoot No Final Calculate Kd / Bmax / Ki Check->Final Yes Optimize Optimize Assay: - Reduce [Protein] - Reduce [Radioligand] - Check Incubation Time Troubleshoot->Optimize Optimize->Assay Re-run

Caption: Workflow for troubleshooting receptor saturation in binding assays.

References

controlling for vehicle effects in 15(R)-Prostaglandin D2 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 15(R)-Prostaglandin D₂ (15(R)-PGD₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, with a special focus on the critical aspect of controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What are the common vehicles used to dissolve 15(R)-PGD₂?

A1: 15(R)-PGD₂ is a lipid mediator with limited aqueous solubility. Therefore, organic solvents are required to prepare stock solutions. Common vehicles include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and N,N-dimethylformamide (DMF).[1] For cell-based assays, stock solutions are typically diluted in culture media to the final working concentration.

Q2: Why is a vehicle control group essential in my 15(R)-PGD₂ experiments?

A2: A vehicle control is absolutely necessary because the solvents used to dissolve 15(R)-PGD₂, such as DMSO and ethanol, can exert their own biological effects.[2][3] These effects can confound your results, making it impossible to determine if the observed outcome is due to your compound or the solvent.[2] The vehicle control group, which receives the same concentration of the solvent as the treatment group but without 15(R)-PGD₂, allows you to isolate and subtract the effects of the vehicle, ensuring that the measured response is specifically due to 15(R)-PGD₂.[4]

Q3: What are the potential biological effects of common vehicles like DMSO and ethanol?

A3: Both DMSO and ethanol can impact a wide range of cellular and physiological processes in a dose-dependent manner. These effects can include:

  • Altered Cell Viability and Growth: High concentrations of vehicles can be cytotoxic.[5] Even at lower concentrations, some vehicles like DMSO have been shown to significantly increase cell numbers in certain ovarian carcinoma cell lines.[6]

  • Changes in Gene Expression and Cell Signaling: Vehicles can influence signaling pathways and alter gene expression, potentially masking or falsely enhancing the effect of the compound being studied.

  • Behavioral Effects (In Vivo): In animal studies, vehicles can have systemic effects. For example, intraperitoneal injection of DMSO and ethanol in mice has been shown to decrease and alter locomotor activity, respectively.[7][8]

Q4: How do I select the appropriate vehicle and determine the maximum concentration to use?

A4: The ideal vehicle should dissolve your compound effectively while having the minimal possible effect on your experimental system.

  • Selection: DMSO is a widely used and powerful solvent for many lipophilic compounds.[5] However, some cell lines are particularly sensitive to it. Ethanol is another common alternative.[6]

  • Concentration: The final concentration of the vehicle in your assay should always be kept to a minimum. For in vitro studies, a final concentration of ≤ 0.1% is recommended for sensitive or primary cells, while many established cell lines can tolerate up to 0.5% . It is critical to perform a vehicle toxicity test on your specific cell line to determine the highest non-toxic concentration before beginning your main experiments.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant biological effect observed in the vehicle control group. The vehicle concentration is too high, causing off-target effects or cytotoxicity.1. Lower the Vehicle Concentration: This is the most direct solution. Re-evaluate your dilution scheme to reduce the final vehicle percentage.[9]2. Test Alternative Vehicles: Your experimental system may be particularly sensitive to the chosen solvent. Test other vehicles like ethanol or explore formulations with cyclodextrins to improve aqueous solubility.[9]3. Optimize Cell Density: In some cases, adjusting the number of cells seeded can mitigate vehicle effects.[9]
15(R)-PGD₂ appears to have no effect. The effect of 15(R)-PGD₂ is being masked by the effects of the vehicle.Re-evaluate the vehicle concentration by running a full dose-response curve for the vehicle alone. A lower, non-toxic concentration may be required to unmask the specific effects of 15(R)-PGD₂.[4]
Compound precipitates when diluted into aqueous media. The compound's solubility limit has been exceeded in the final assay medium.1. Check Stock Concentration: Ensure your stock solution is not over-saturated.2. Modify Dilution Method: When preparing working solutions, add the compound/vehicle stock to the aqueous buffer slowly while vortexing to facilitate mixing.3. Lower the Final Concentration: You may be working above the compound's solubility limit in your final assay buffer.
High variability or poor reproducibility between experiments. Inconsistent final vehicle concentration due to pipetting errors.Variability in cell health or passage number.1. Ensure Precise Pipetting: Prepare a master mix of the treatment dilutions to minimize pipetting variability.[9]2. Standardize Cell Culture: Use cells within a consistent and narrow passage number range and regularly monitor their health.[9]

Data Presentation

Table 1: Solubility of 15(R)-PGD₂ and a Common Analog

This table summarizes the solubility of 15(R)-PGD₂ and its stable analog, 15(R)-15-methyl PGD₂, in common organic solvents.

CompoundVehicleApproximate Solubility
15(R)-Prostaglandin D₂ DMF50 mg/mL[1]
DMSO50 mg/mL[1]
Ethanol50 mg/mL[1]
15(R)-15-methyl PGD₂ DMF>100 mg/mL[10]
DMSO>50 mg/mL[10]
Ethanol>75 mg/mL[10]
Table 2: Recommended Maximum Final Concentrations of DMSO

These are general guidelines. The optimal concentration must be determined empirically for each experimental system.

Experimental SystemMaximum Recommended Final DMSO ConcentrationNotes
In Vitro (Most Cell Lines)0.5%Ideally ≤ 0.1% to minimize off-target effects.
In Vitro (Primary or Sensitive Cells)≤ 0.1%These cells are often more sensitive to DMSO toxicity.
In Vivo (e.g., Intraperitoneal Injection)< 10%Lower concentrations are always preferable to reduce systemic toxicity and behavioral effects.[7]
Table 3: Illustrative Impact of Vehicle (DMSO) on Agonist Potency (EC₅₀)

This table provides a hypothetical example of how increasing vehicle concentrations can artificially decrease the apparent potency of a compound by shifting the EC₅₀ value. Actual effects are system-dependent.

Vehicle (DMSO) ConcentrationAgonist EC₅₀ (nM)Fold Shift in EC₅₀ (vs. 0.1% DMSO)Interpretation
0.1%10.21.0Optimal concentration with minimal expected interference.[9]
0.5%12.51.2A minor shift in potency may be observed.[9]
1.0%25.82.5Significant rightward shift, indicating reduced apparent potency.[9]
2.0%88.48.7Potency is substantially reduced; risk of cytotoxicity increases.[9]

Experimental Protocols & Visualizations

Protocol 1: Determining Maximum Tolerated Vehicle Concentration (In Vitro)

This protocol uses a standard MTT viability assay to determine the highest concentration of a vehicle (e.g., DMSO) that does not significantly impact cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Vehicle (e.g., cell culture grade DMSO)

  • 96-well cell culture plates

  • MTT reagent (or similar viability assay reagent)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[4]

  • Vehicle Dilutions: Prepare a serial dilution of the vehicle in complete cell culture medium. A typical range to test is from 0.01% to 5% (v/v). Crucially, include a "medium only" control (0% vehicle).[4]

  • Treatment: Replace the existing medium with the prepared vehicle dilutions.

  • Incubation: Incubate the plate for the same duration as your planned 15(R)-PGD₂ experiment (e.g., 24, 48, or 72 hours).[4]

  • Viability Assay: At the end of the incubation, perform the MTT assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the absorbance values of the vehicle-treated wells to the "medium only" control (which represents 100% viability).[4]

    • Plot the percentage of cell viability against the vehicle concentration.

    • Determine the highest concentration of the vehicle that does not cause a significant decrease in cell viability. This is your maximum working concentration for subsequent experiments.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate dilute Prepare Serial Dilutions of Vehicle in Media treat Treat Cells with Vehicle Dilutions incubate Incubate for Experiment Duration treat->incubate assay Perform MTT Viability Assay incubate->assay analyze Analyze Data & Normalize to Control assay->analyze determine Determine Max Tolerated Concentration analyze->determine

Workflow for determining max vehicle concentration.
Prostaglandin D₂ Signaling Overview

15(R)-PGD₂ is a stereoisomer of PGD₂. While PGD₂ can act on both DP1 and DP2 receptors, 15(R)-PGD₂ is noted as a potent and selective agonist for the DP2 (also known as CRTH2) receptor, which is often linked to pro-inflammatory responses in immune cells.[1][11]

G cluster_receptors PGD₂ Receptors cluster_effects Downstream Effects AA Arachidonic Acid PGH2 PGH₂ AA->PGH2 COX-1/2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D₂ (PGD₂) PGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 cAMP_inc ↑ cAMP DP1->cAMP_inc Gαs cAMP_dec ↓ cAMP, ↑ Ca²⁺ DP2->cAMP_dec Gαi R_PGD2 15(R)-PGD₂ (Selective Agonist) R_PGD2->DP2

Simplified Prostaglandin D₂ signaling pathway.
Protocol 2: General Workflow for an In Vitro 15(R)-PGD₂ Experiment

This protocol outlines the key groups to include for proper vehicle control.

Experimental Groups:

  • Untreated Control: Cells in medium only. This group establishes the baseline response of the cells.[4]

  • Vehicle Control: Cells in medium + the highest volume of vehicle used in the treatment groups. This is the critical control for subtracting solvent effects.[4]

  • 15(R)-PGD₂ Treatment Group(s): Cells in medium + vehicle + 15(R)-PGD₂ at desired concentrations. Ensure the final vehicle concentration is identical across all treatment groups and the vehicle control group.[4]

  • (Optional) Positive Control: A known agonist/antagonist for the pathway of interest to ensure the assay is working as expected.

Procedure:

  • Prepare Stock Solution: Dissolve 15(R)-PGD₂ in 100% DMSO (or other appropriate solvent) to create a high-concentration stock. Store aliquots at -80°C to avoid freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, dilute the 15(R)-PGD₂ stock solution in complete cell culture medium to achieve the final desired treatment concentrations.

  • Prepare Vehicle Control: Prepare a solution with the same final concentration of vehicle as the highest-concentration treatment group, but without 15(R)-PGD₂.

  • Cell Treatment: Add the prepared solutions to your cells.

  • Incubation and Analysis: Incubate the cells for the desired period and then perform your downstream analysis (e.g., cAMP assay, gene expression, etc.).

G cluster_workflow Experimental Workflow cluster_groups Treatment Groups start Start: Healthy Cells untreated Untreated Control (Cells + Media) start->untreated vehicle Vehicle Control (Cells + Media + Vehicle) start->vehicle treatment 15(R)-PGD₂ Treatment (Cells + Media + Vehicle + Compound) start->treatment analysis Incubation & Downstream Analysis untreated->analysis vehicle->analysis treatment->analysis

Essential experimental groups for vehicle control.

References

Technical Support Center: Stereospecific Synthesis of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereospecific synthesis of 15(R)-PGD2?

A1: The main challenges in the stereospecific synthesis of 15(R)-PGD2 revolve around the precise control of stereochemistry at multiple chiral centers within the prostaglandin (B15479496) core and its side chains. Prostaglandin synthesis is often characterized by lengthy and complex reaction sequences.[1] Key difficulties include:

  • Stereocontrol: Establishing the correct stereochemistry at C-9, C-11, and C-15 is critical. The R configuration at C-15 is unnatural and requires specific synthetic strategies to achieve.

  • Corey Lactone Synthesis and Resolution: The synthesis of the key intermediate, the Corey lactone, often yields a racemic mixture that requires efficient resolution.

  • Side Chain Introduction: The attachment of the α- and ω-side chains with the correct stereochemistry and double bond geometry can be challenging.

  • Protecting Group Strategy: The multiple hydroxyl and carboxyl groups necessitate a robust protecting group strategy to avoid unwanted side reactions.

  • Purification: The final product and intermediates are often sensitive compounds, requiring careful purification techniques to separate diastereomers and enantiomers.

Q2: Why is the stereochemistry at the C-15 position so critical for the biological activity of PGD2 analogs?

A2: The stereochemistry at C-15 is a crucial determinant of the biological activity of PGD2 analogs, particularly their selectivity for the DP1 and DP2 (also known as CRTH2) receptors. While the naturally occurring prostaglandins (B1171923) typically have an S configuration at C-15, the 15(R) epimer, 15(R)-PGD2, has been shown to be a potent and selective agonist for the DP2 receptor.[2] For instance, 15(R)-methyl-PGD2 is approximately five times more potent than PGD2 at the DP2 receptor.[3] This selectivity makes 15(R)-PGD2 and its analogs valuable tools for studying the physiological roles of the DP2 receptor in inflammatory diseases.[2][3]

Q3: What are the key intermediates I should be aware of in the synthesis of 15(R)-PGD2?

A3: A common and crucial intermediate in many prostaglandin syntheses is the Corey lactone . This bicyclic lactone contains the stereochemical information for the cyclopentane (B165970) ring of the prostaglandin. From the Corey lactone, the α- and ω-side chains are introduced in a stepwise manner. Another key intermediate is a 15-keto prostaglandin derivative, which is then stereoselectively reduced to afford the desired 15(R)-hydroxyl group.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Reduction of the C-15 Ketone
Possible Cause Suggested Solution
Non-optimal reducing agent. The choice of reducing agent is critical for achieving the desired 15(R) configuration. For the reduction of a 15-keto prostaglandin intermediate, consider using a bulky reducing agent that can provide high stereoselectivity through steric hindrance. Common reagents for achieving the R configuration include L-selectride® or other hindered borohydrides.
Incorrect reaction temperature. Reduction reactions are often temperature-sensitive. Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C) to maximize stereoselectivity. Deviation from the optimal temperature can lead to a mixture of 15(R) and 15(S) epimers.
Steric hindrance from protecting groups. The protecting groups on the C-9 and C-11 hydroxyls can influence the facial selectivity of the reduction. If poor selectivity is observed, consider using alternative protecting groups that may better direct the approach of the reducing agent.
Issue 2: Low Yield during the Introduction of the ω-Side Chain
Possible Cause Suggested Solution
Inefficient Horner-Wadsworth-Emmons reaction. The Horner-Wadsworth-Emmons reaction is commonly used to introduce the ω-side chain. Ensure the phosphonate (B1237965) reagent is pure and the base used for deprotonation (e.g., NaH, KHMDS) is fresh and moisture-free. The reaction should be carried out under strictly anhydrous conditions.
Side reactions during the Wittig reaction. If a Wittig reaction is employed, the nature of the ylide (stabilized vs. unstabilized) will affect the stereochemical outcome of the double bond. For the desired E-alkene, a stabilized ylide is typically used. Ensure the reaction conditions are optimized for the specific ylide.
Decomposition of the aldehyde intermediate. The aldehyde derived from the Corey lactone can be sensitive. It is often best to use it immediately in the next step without prolonged storage. Purification of the aldehyde should be done carefully and quickly.
Issue 3: Difficulty in Separating 15(R)-PGD2 from its 15(S) Epimer
Possible Cause Suggested Solution
Co-elution during column chromatography. The 15(R) and 15(S) epimers of PGD2 are diastereomers and can be difficult to separate by standard silica (B1680970) gel chromatography. The use of a chiral stationary phase in HPLC is often necessary for effective separation.[4]
Inadequate resolution in the analytical method. To confirm the stereochemical purity, use a validated analytical method. Chiral HPLC or derivatization with a chiral reagent followed by GC-MS or LC-MS analysis can be used to determine the enantiomeric excess.

Experimental Protocols

Key Experiment: Stereoselective Synthesis of 15(R)-PGE2 Methyl Ester (A Precursor to 15(R)-PGD2)

This protocol is adapted from the first total synthesis of 15(R)-PGD2.[2]

  • Oxidation of the C-9 Hydroxyl: The C-9 hydroxyl group of a protected 15(R)-PGF2α derivative is oxidized to a ketone. A common method is the Swern oxidation or using Dess-Martin periodinane.

  • Horner-Wadsworth-Emmons Reaction: The ω-side chain is introduced by reacting the aldehyde derived from the Corey lactone with the appropriate phosphonate ylide.

  • Stereoselective Reduction of the C-15 Ketone: The 15-keto intermediate is reduced to the 15(R)-alcohol using a stereoselective reducing agent like L-selectride® at low temperature (-78 °C).

  • Deprotection: The protecting groups on the hydroxyl and carboxyl groups are removed under appropriate conditions to yield the final 15(R)-PGE2.

  • Conversion to 15(R)-PGD2: The synthesized 15(R)-PGE2 can be converted to 15(R)-PGD2 through established methods, which may involve selective protection and oxidation steps.

Visualizations

Signaling Pathways of PGD2

PGD2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Vasodilation, Bronchodilation PKA->Relaxation PLC PLC Activation Gi->PLC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Cell_Activation Chemotaxis, Cell Activation (Eosinophils, Basophils) Ca2->Cell_Activation

Caption: PGD2 signaling through DP1 and DP2 receptors.

Experimental Workflow for 15(R)-PGD2 Synthesis

Synthesis_Workflow Start Corey Lactone Derivative Step1 Aldehyde Formation Start->Step1 Step2 ω-Side Chain Introduction (Horner-Wadsworth-Emmons) Step1->Step2 Step3 α-Side Chain Introduction (Wittig Reaction) Step2->Step3 Step4 Stereoselective Reduction of C-15 Ketone Step3->Step4 Step5 Protection Group Manipulation Step4->Step5 Step6 Oxidation of C-9 Hydroxyl Step5->Step6 Step7 Final Deprotection Step6->Step7 End 15(R)-PGD2 Step7->End

Caption: A logical workflow for the synthesis of 15(R)-PGD2.

References

interpreting unexpected results in 15(R)-Prostaglandin D2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (15(R)-PGD2) is a stereoisomer of the more common 15(S)-PGD2. It is a potent and selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] Activation of the DP2 receptor is involved in various physiological and pathological processes, including allergic reactions and inflammation.[1][4]

Q2: What are the key differences in receptor activity between 15(R)-PGD2 and 15(S)-PGD2?

A2: While both are isomers of Prostaglandin (B15479496) D2, 15(R)-PGD2 is a significantly more potent and selective agonist for the DP2/CRTH2 receptor compared to 15(S)-PGD2.[1][5] Conversely, PGD2 and its other metabolites can also activate the DP1 receptor, which often mediates anti-inflammatory effects.[6][7] The distinct receptor selectivity makes 15(R)-PGD2 a valuable tool for studying DP2-mediated pathways.

Q3: How should this compound be stored and handled?

A3: 15(R)-PGD2 is typically supplied in a solution like methyl acetate (B1210297) and should be stored at -20°C for long-term stability (≥ 2 years).[2][8] Due to its inherent chemical instability, it is recommended to process samples containing 15(R)-PGD2 promptly and keep them on ice.[1] For experiments, fresh aqueous solutions should be prepared, and it is not recommended to store aqueous solutions for more than one day.[9]

Q4: In which solvents is this compound soluble?

A4: 15(R)-PGD2 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2][9] To prepare an aqueous solution, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in the aqueous buffer of choice.[9]

Troubleshooting Guide

Unexpected Result 1: No or Low Cellular Response to 15(R)-PGD2 Treatment
Potential Cause Troubleshooting Step
Degradation of 15(R)-PGD2 Prostaglandin D2 and its analogs can be unstable in aqueous solutions. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. When possible, prepare aliquots of the stock solution.
Incorrect Receptor Expression Confirm that the cell line or tissue being used expresses the DP2/CRTH2 receptor. This can be verified by qPCR, western blot, or flow cytometry.
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration of 15(R)-PGD2 for your specific cell type and assay.
Solvent Effects Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental setup is not toxic to the cells and does not interfere with the assay. Run a vehicle control to account for any solvent effects.
Unexpected Result 2: High Background or Off-Target Effects
Potential Cause Troubleshooting Step
Contamination of 15(R)-PGD2 Ensure the purity of your 15(R)-PGD2 stock. If in doubt, obtain a new batch from a reputable supplier.
Activation of Other Receptors Although 15(R)-PGD2 is a selective DP2 agonist, at very high concentrations it might interact with other prostanoid receptors. Use the lowest effective concentration determined from your dose-response studies.
Metabolism of 15(R)-PGD2 15(R)-PGD2 can be metabolized into other active compounds.[10] Consider the timing of your assay, as the observed effects might be due to a metabolite.
Unexpected Result 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Cell Culture Ensure consistent cell passage number, confluency, and overall health. Standardize all cell culture and treatment conditions.
Inconsistent Reagent Preparation Prepare fresh dilutions of 15(R)-PGD2 for each experiment from a well-stored stock.
Assay Variability Optimize and standardize all steps of your experimental protocol, including incubation times, temperatures, and washing steps.

Experimental Protocols

Protocol 1: Quantification of 15(R)-PGD2 by LC-MS/MS

This protocol provides a general workflow for the quantification of 15(R)-PGD2 in biological samples.

1. Sample Preparation:

  • Due to the instability of PGD2, process samples quickly and on ice.[1]

  • Add an internal standard (e.g., d4-Prostaglandin D2) to the sample.[1]

  • Precipitate proteins by adding ice-cold acetone (B3395972) or methanol (B129727), vortexing, and centrifuging.[1]

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol and then water.[1]

  • Load the supernatant from the protein precipitation step.

  • Wash the cartridge to remove polar interferences.

  • Elute the prostaglandins (B1171923) with methyl formate (B1220265) or ethyl acetate.[1]

3. Drying and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

4. LC-MS/MS Analysis:

  • Use a chiral stationary phase to separate 15(R)-PGD2 from its enantiomer, 15(S)-PGD2.[1]

  • Perform quantification by constructing a calibration curve using known concentrations of 15(R)-PGD2 standards.[1]

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol outlines the steps to assess apoptosis in cells treated with 15(R)-PGD2 using Annexin V and Propidium Iodide (PI) staining.

1. Cell Treatment:

  • Treat cells with the desired concentrations of 15(R)-PGD2 and a vehicle control for the specified duration.

2. Cell Harvesting:

  • For adherent cells, collect both floating and attached cells.

  • For suspension cells, collect the entire cell suspension.

  • Centrifuge the cells and wash the pellet with cold PBS.[11]

3. Staining:

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and incubate in the dark.

  • Add PI staining solution immediately before analysis.[11]

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer.

  • Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

  • Gate on viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[11]

Data Presentation

Table 1: Receptor Binding Affinity and Potency

LigandReceptorBinding Affinity (Ki)Functional Potency (EC50)
15(R)-methyl-PGD2 DP2/CRTH2Not specified1.7 nM (Chemotaxis)[5]
PGD2 DP2/CRTH2Not specified10 nM (Chemotaxis)[5]
15(S)-methyl-PGD2 DP2/CRTH2Not specified128 nM (Chemotaxis)[5]

Table 2: Solubility of 15(R)-15-methyl PGD2

SolventSolubility
Ethanol >75 mg/ml[12]
DMSO >50 mg/ml[12]
DMF >100 mg/ml[12]
PBS (pH 7.2) >5 mg/ml[12]

Visualizations

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (or 15(R)-PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gαs DP1->Gs activates Ca_influx Ca²⁺ Influx DP1->Ca_influx Gi Gαi DP2->Gi activates PLC Phospholipase C DP2->PLC activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_DP1 Anti-inflammatory effects (e.g., vasodilation) PKA->Cellular_Response_DP1 Ca_influx->Cellular_Response_DP1 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response_DP2 Pro-inflammatory effects (e.g., chemotaxis, degranulation) Ca_release->Cellular_Response_DP2

Caption: PGD2 Signaling Pathways via DP1 and DP2 (CRTH2) Receptors.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (e.g., plasma, cell supernatant) add_is Add Internal Standard (d4-PGD2) start->add_is protein_precip Protein Precipitation (Acetone/Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load onto C18 Cartridge supernatant->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Prostaglandins spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis (Chiral Column) reconstitute->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for Quantification of 15(R)-PGD2 by LC-MS/MS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps unexpected_result Unexpected Result: No/Low Cellular Response cause1 Compound Degradation? unexpected_result->cause1 cause2 Incorrect Receptor Expression? unexpected_result->cause2 cause3 Suboptimal Concentration? unexpected_result->cause3 solution1 Prepare Fresh Aliquots cause1->solution1 solution2 Verify Receptor Expression (qPCR, Western Blot) cause2->solution2 solution3 Perform Dose-Response Curve cause3->solution3

Caption: Troubleshooting Logic for No or Low Cellular Response.

References

quality control measures for 15(R)-Prostaglandin D2 batches

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15(R)-Prostaglandin D2

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound (15(R)-PGD2) in experimental settings. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quality control data.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A: For long-term stability, 15(R)-PGD2 should be stored at -20°C.[1][2][3] The product is stable for at least two years under these conditions.[1][2] It is typically shipped on wet ice.[1][2] For experimental use, prepare stock solutions in organic solvents like ethanol, DMSO, or dimethyl formamide (B127407) (DMF) and store at -20°C or -80°C.[3][4] Aqueous solutions are not recommended for storage for more than one day due to the compound's instability in aqueous media.[3][5]

Q2: What are the best solvents for dissolving 15(R)-PGD2? A: 15(R)-PGD2 is soluble in several organic solvents. For preparing stock solutions, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are recommended, with solubilities of approximately 50 mg/mL.[1] For biological experiments, further dilutions from the organic stock solution into aqueous buffers or isotonic saline should be made immediately before use.[3] The solubility in PBS (pH 7.4) is significantly lower, at about 1 mg/mL.[1]

Q3: What is the primary mechanism of action for 15(R)-PGD2? A: this compound is a potent and selective agonist for the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][6][7] The DP2 receptor is a G-protein-coupled receptor (GPCR) that mediates pro-inflammatory responses, particularly in immune cells such as eosinophils, basophils, and T-helper type 2 (Th2) lymphocytes.[1][6][8] Its activity at the DP1 receptor is significantly weaker.[9]

Q4: Why is chiral chromatography necessary for the analysis of 15(R)-PGD2? A: 15(R)-PGD2 is a stereoisomer of the more common 15(S)-PGD2. These isomers can have different biological activities. Chiral chromatography is essential to separate 15(R)-PGD2 from its 15(S) enantiomer and other isomers, ensuring accurate quantification and specific assessment of its biological effects.[6]

Q5: What are the common degradation products or impurities I should be aware of? A: Prostaglandin D2 is chemically unstable and can degrade into various metabolites, including those of the J series (like PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2) through dehydration.[10][11] During synthesis, related stereoisomers are potential impurities.[12][13] For accurate quantification, especially in biological matrices, it is crucial to use methods that can distinguish the parent compound from its metabolites and control for degradation during sample processing.[5][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or No Biological Activity Degradation of Compound: 15(R)-PGD2 is unstable in aqueous solutions and at room temperature.[5]Prepare fresh dilutions in aqueous buffer immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Receptor Expression: The target cells may not express the DP2/CRTH2 receptor at sufficient levels.Confirm DP2/CRTH2 receptor expression in your cellular model using techniques like qPCR, Western blot, or flow cytometry.
Solubility Issues: The compound may have precipitated out of the aqueous experimental medium.Ensure the final concentration of the organic solvent from the stock solution is low enough to not affect the experiment but high enough to maintain solubility. Gentle vortexing before adding to cells can help.
Low Signal or Poor Recovery in LC-MS/MS Analysis Analyte Degradation During Sample Prep: PGD2 is known to be unstable during sample extraction and storage.[5]Minimize sample preparation time; ideally, analysis should occur within 8 hours of preparation.[5] Add an antioxidant like BHT to prevent peroxidation.[5] Use a deuterated internal standard (e.g., d4-PGD2) from the earliest step to correct for losses.[6][14]
Inefficient Extraction: Solid-phase extraction (SPE) recovery may be low.Optimize the SPE protocol. Ensure proper conditioning of the C18 cartridge and use an appropriate elution solvent like methyl formate (B1220265) or ethyl acetate.[6]
Poor Isomer Separation: Co-elution with 15(S)-PGD2 or other isomers.Use a dedicated chiral stationary phase column for complete isomeric separation.[6] Optimize the mobile phase composition and gradient if necessary.
Difficulty Dissolving the Compound Incorrect Solvent: Using aqueous buffers directly on the lyophilized solid.First, dissolve the crystalline solid in an appropriate organic solvent (e.g., ethanol, DMSO) to create a concentrated stock solution.[3]
Low Temperature: Attempting to dissolve in cold solvents.Allow the compound and solvent to reach room temperature before preparing the stock solution. Sonication can aid dissolution if precipitation occurs.[4]

Quantitative Data Summary

Table 1: Storage and Stability
ParameterRecommendationStability Period
Solid Form Store at -20°C.[1][3]≥ 2 years[1][3]
Organic Stock Solution Store at -80°C or -20°C under nitrogen.[4]Up to 6 months at -80°C[4]
Aqueous Solution Prepare fresh for each use.Not recommended for storage > 1 day[3]
Table 2: Solubility Information
SolventApproximate SolubilityReference
Dimethylformamide (DMF)50 mg/mL[1]
Dimethyl sulfoxide (DMSO)50 mg/mL[1]
Ethanol50 mg/mL[1]
PBS (pH 7.4)1 mg/mL[1]
Table 3: Representative LC-MS/MS Method Parameters
ParameterTypical Value / ConditionReference
LC Column Chiral Stationary Phase (e.g., Chiralcel OJ-RH, ChiralPak AD-H)[6]
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Formic Acid[6][15]
Detection Mode Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM)[6]
Precursor Ion (m/z) 351.2[6]
Product Ion (m/z) 271.2[6]
Internal Standard Deuterated PGD2 (d4-PGD2)[5][6]
Linearity Range 0.1 - 500 ng/mL[6]
Lower Limit of Quantification (LLOQ) 25 - 100 pg/mL[6]

Experimental Protocols

Protocol 1: Quantification of 15(R)-PGD2 in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the sensitive quantification of 15(R)-PGD2.[6]

  • Internal Standard Spiking: To 500 µL of the biological sample (e.g., plasma, cell supernatant), add a deuterated internal standard (d4-PGD2) to a final concentration of 10 ng/mL.[6]

  • Protein Precipitation: Add 1.5 mL of ice-cold acetone (B3395972) or methanol, vortex vigorously, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the prostaglandins (B1171923) with 1 mL of methyl formate or ethyl acetate.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 27% acetonitrile in 0.1% formic acid).[6]

  • Chiral LC Separation: Inject the reconstituted sample onto a chiral LC column to separate 15(R)-PGD2 from its isomers.

  • MS/MS Detection: Detect and quantify the analyte using tandem mass spectrometry in MRM mode.

  • Data Analysis: Construct a calibration curve using known concentrations of 15(R)-PGD2 standards. Determine the concentration in unknown samples by plotting the peak area ratio of the analyte to the internal standard against the calibration curve.[6]

Protocol 2: Competitive Radioligand Binding Assay for DP2/CRTH2 Receptor

This protocol describes a method to determine the binding affinity of 15(R)-PGD2 to the DP2/CRTH2 receptor.[7]

  • Materials:

    • Cell membranes expressing recombinant human DP2/CRTH2.

    • Radioligand: [3H]PGD2.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Test compound (15(R)-PGD2) and unlabeled PGD2 for competition.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]PGD2, and varying concentrations of the test compound (15(R)-PGD2).

  • Incubation: Incubate the mixture at room temperature or 30°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Visualizations

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike Internal Standard (d4-PGD2) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Dry Evaporate & Reconstitute SPE->Dry LC Chiral LC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the quality control and quantification of 15(R)-PGD2 batches.

Signaling_Pathway PGD2 This compound CRTH2 DP2 / CRTH2 Receptor (GPCR) PGD2->CRTH2 Agonist Binding G_Protein Gi/o Protein CRTH2->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC ERK ↓ cAMP ↑ p-ERK G_Protein->ERK Ca ↑ Intracellular Ca²⁺ PLC->Ca Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Ca->Response ERK->Response

Caption: Signaling pathway of 15(R)-PGD2 via the DP2/CRTH2 receptor.

References

Technical Support Center: Addressing Variability in Primary Cell Responses to 15(R)-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in primary cell responses to 15(R)-Prostaglandin D2 (15(R)-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 15(R)-PGD2 and what are its primary cellular receptors?

15(R)-PGD2 is an isoprostane and a potent agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] Prostaglandin D2 (PGD2) and its metabolites play a crucial role in recruiting eosinophils, basophils, and Th2 lymphocytes in allergic responses.[1] PGD2 itself can act through two G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 (CRTH2) receptor.[2]

Q2: What are the main signaling pathways activated by 15(R)-PGD2?

Activation of the DP2 receptor by agonists like 15(R)-PGD2 initiates a signaling cascade through a Giα protein.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The dissociated Gβγ subunit activates phospholipase C (PLC), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+.[1] These signaling events result in cellular responses like chemotaxis, degranulation, and cytokine production.[1]

In contrast, activation of the DP1 receptor typically leads to an increase in intracellular cAMP levels.

15R_PGD2_Signaling 15(R)-PGD2 Signaling Pathways Ligand 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor Ligand->DP2 Binds Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) PLC Phospholipase C Gi->PLC Activates (Gβγ) ATP ATP PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP Response Cellular Response (Chemotaxis, Degranulation) cAMP->Response Decreased levels contribute to response ATP->cAMP Conversion IP3 IP3 PIP2->IP3 Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces Ca2->Response

Caption: 15(R)-PGD2 signaling through the DP2 receptor.

Q3: Why is there so much variability in primary cell responses to 15(R)-PGD2?

Variability in primary cell responses is a significant challenge and can be attributed to several factors:

  • Donor-to-Donor Variability: Primary cells isolated from different donors can exhibit significant differences in their genetic background, receptor expression levels, and overall cellular health.

  • Passage Number: As primary cells are cultured and passaged, they can undergo changes in their phenotype and genotype. Higher passage numbers can lead to altered receptor expression and signaling responses.[3]

  • Cell Isolation and Culture Conditions: The methods used to isolate primary cells from tissues can impact cell viability and receptor integrity.[4] Furthermore, culture conditions such as media composition, serum concentration, and cell density can influence cellular responses.

  • Receptor Expression Levels: The density of DP1 and DP2 receptors on the cell surface can vary between cell types and even within the same cell population, leading to different magnitudes of response.

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Calcium Mobilization Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Low DP2 Receptor Expression 1. Verify Receptor Expression: Confirm DP2 receptor expression at the mRNA and protein level using qPCR and Western Blot or Flow Cytometry, respectively. 2. Cell Type Selection: Ensure the chosen primary cell type is known to express the DP2 receptor.
Poor Cell Health 1. Viability Check: Always perform a cell viability count before the assay. Aim for >90% viability. 2. Optimize Culture Conditions: Ensure cells are cultured in the recommended medium and are not over-confluent.
Suboptimal Assay Conditions 1. Optimize Dye Loading: Titrate the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and optimize loading time and temperature.[5] 2. Check Buffer Composition: Ensure the assay buffer contains an appropriate concentration of calcium.
15(R)-PGD2 Degradation 1. Freshly Prepare Ligand: Prepare 15(R)-PGD2 solutions fresh for each experiment. 2. Storage: Store 15(R)-PGD2 stock solutions at -80°C and avoid repeated freeze-thaw cycles.

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// Edges Start -> CheckReceptor; Start -> CheckHealth; Start -> CheckAssay; Start -> CheckLigand; CheckReceptor -> LowExpression [label="If problem persists"]; CheckHealth -> PoorViability [label="If problem persists"]; CheckAssay -> SuboptimalAssay [label="If problem persists"]; CheckLigand -> DegradedLigand [label="If problem persists"]; LowExpression -> SolutionReceptor; PoorViability -> SolutionHealth; SuboptimalAssay -> SolutionAssay; DegradedLigand -> SolutionLigand; }

Caption: Logical workflow for troubleshooting calcium assays.
Issue 2: High Variability in cAMP Assay Results

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Variable DP1/DP2 Expression Ratio 1. Quantify Receptor Expression: Use qPCR to determine the relative expression levels of DP1 and DP2 mRNA. 2. Selective Agonists/Antagonists: Use selective agonists and antagonists for DP1 and DP2 to dissect the contribution of each receptor to the overall cAMP response.
Phosphodiesterase (PDE) Activity 1. Include PDE Inhibitor: Add a broad-spectrum PDE inhibitor, such as IBMX, to the assay buffer to prevent cAMP degradation.
Inconsistent Cell Number 1. Accurate Cell Counting: Ensure accurate and consistent cell seeding in each well. 2. Normalize to Protein Content: Normalize cAMP levels to the total protein content in each well.
Low Signal-to-Noise Ratio 1. Optimize Agonist Concentration: Perform a dose-response curve to determine the optimal concentration of 15(R)-PGD2. 2. Increase Cell Number: If the signal is consistently low, try increasing the number of cells per well.

Data Presentation

Table 1: Comparative Potency of PGD2 Analogs on DP2 (CRTH2) Receptor

Ligand EC50 (nM) for Chemotaxis Cell Type Reference
15(R)-methyl-PGD21.7Human Eosinophils[6]
PGD210Human Eosinophils[6]
15S-methyl-PGD2128Human Eosinophils[6]

Table 2: Commercial ELISA Kits for Prostaglandin D2 Quantification

Kit Name Supplier Assay Type Sensitivity Sample Type
Prostaglandin D2 ELISA KitAntibodies.comCompetitive9.38 pg/mlSerum, plasma, other biological fluids
PGD2 Competitive ELISA KitInvitrogenCompetitive9.38 pg/mLSerum, plasma, other biological fluids
Prostaglandin D2 (PGD2) ELISA KitBiomatikCompetitive Inhibition4.61 pg/mlSerum, plasma, other biological fluids
PGD2 EIA KitCayman ChemicalCompetitive55 pg/mlCell culture lysates, enzymatic reactions

Experimental Protocols

Protocol 1: Quantification of DP1 and DP2 Receptor mRNA Expression by qPCR

Objective: To determine the relative mRNA expression levels of DP1 (PTGDR1) and DP2 (PTGDR2) in primary cells.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated primers for PTGDR1, PTGDR2, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from primary cell pellets according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[7]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes (PTGDR1 and PTGDR2) normalized to the reference gene using the ΔΔCt method.[7]

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to 15(R)-PGD2.

Materials:

  • Primary cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 15(R)-PGD2

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.[8]

  • Wash: Gently wash the cells with HBSS to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Ex/Em = 490/525 nm).

  • Agonist Addition: Inject a solution of 15(R)-PGD2 at the desired concentration into the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Calculate the change in fluorescence from baseline to determine the cellular response.

Calcium_Assay_Workflow Workflow for Calcium Mobilization Assay Start Start Seed Seed primary cells in 96-well plate Start->Seed Culture Culture overnight Seed->Culture Load Load cells with Fluo-4 AM Culture->Load Wash Wash to remove excess dye Load->Wash ReadBaseline Measure baseline fluorescence Wash->ReadBaseline Inject Inject 15(R)-PGD2 ReadBaseline->Inject ReadKinetic Record fluorescence kinetically Inject->ReadKinetic Analyze Analyze data (ΔF/F0) ReadKinetic->Analyze End End Analyze->End

Caption: Step-by-step workflow for a calcium mobilization assay.
Protocol 3: Chemiluminescent cAMP Assay

Objective: To measure changes in intracellular cAMP levels in response to 15(R)-PGD2.

Materials:

  • Primary cells

  • Chemiluminescent cAMP assay kit (e.g., from Cell Signaling Technology)

  • 15(R)-PGD2

  • IBMX (PDE inhibitor)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and culture overnight. Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes. Then, stimulate with 15(R)-PGD2 for the desired time.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.[9]

  • Assay Procedure: Follow the manufacturer's protocol for the competitive ELISA. This typically involves adding the cell lysate and HRP-linked cAMP to an antibody-coated plate and incubating.[9]

  • Washing: Wash the plate to remove unbound reagents.[9]

  • Substrate Addition: Add the chemiluminescent substrate to the wells.[9]

  • Signal Detection: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: Calculate the cAMP concentration based on a standard curve. The signal is inversely proportional to the amount of cAMP in the sample.[9]

References

best practices for working with 15(R)-Prostaglandin D2 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for working with 15(R)-Prostaglandin D2 (15(R)-PGD2) in the laboratory. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stereoisomer of the naturally occurring Prostaglandin D2 (PGD2). It is a potent and selective agonist for the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Activation of the DP2 receptor by 15(R)-PGD2 can induce various cellular responses in immune cells, including chemotaxis, degranulation, and cytokine release.[2]

Q2: How should I store and handle this compound?

A2: 15(R)-PGD2 is typically supplied as a solution in an organic solvent like methyl acetate (B1210297) and should be stored at -20°C for long-term stability (≥ 2 years). For preparing aqueous solutions, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can be redissolved in the desired buffer. It is important to note that aqueous solutions of prostaglandins (B1171923) are not stable and should be prepared fresh for each experiment and used the same day. We do not recommend storing aqueous solutions for more than one day.[3][4]

Q3: In which solvents is this compound soluble?

A3: 15(R)-PGD2 is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol (B145695)50 mg/mL
PBS (pH 7.4)1 mg/mL

Data sourced from Cayman Chemical product information.

Table 2: Potency of Prostaglandin D2 Analogs on DP2 Receptor (Human Eosinophils)

CompoundEC50 for Chemotaxis (nM)
15(R)-methyl-PGD21.7
Prostaglandin D2 (PGD2)10
15(S)-methyl-PGD2128

This table illustrates the high potency of the 15(R) configuration at the DP2 receptor.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent dilutions for use in cell-based assays.

Materials:

  • This compound in methyl acetate

  • Anhydrous ethanol or DMSO

  • Sterile PBS or cell culture medium

  • Nitrogen gas source

  • Microcentrifuge tubes

Procedure:

  • Evaporation of Shipping Solvent:

    • Carefully open the vial of 15(R)-PGD2.

    • Under a gentle stream of nitrogen gas, evaporate the methyl acetate until a dry film or residue is visible. Avoid over-drying.

  • Preparation of Stock Solution (e.g., 1 mM):

    • Add a calculated volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial of 15(R)-PGD2 with a molecular weight of 352.5 g/mol , add 2.837 mL of solvent for a 1 mM stock solution).

    • Vortex thoroughly to ensure the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in sterile PBS or serum-free cell culture medium to achieve the final desired concentrations for your experiment.

    • Vortex gently between each dilution.

    • Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions.

G cluster_preparation Preparation Workflow start 15(R)-PGD2 in Methyl Acetate evaporate Evaporate Solvent (Nitrogen Stream) start->evaporate Step 1 dissolve Dissolve in Organic Solvent (e.g., DMSO) evaporate->dissolve Step 2 stock 1 mM Stock Solution dissolve->stock Step 3 aliquot Aliquot for Single Use stock->aliquot Step 4 store Store at -80°C aliquot->store Step 5 dilute Serial Dilution in Aqueous Buffer store->dilute Step 6 (Day of use) working Final Working Solution dilute->working Step 7 experiment Use in Experiment (Immediately) working->experiment Step 8 G cluster_pathway 15(R)-PGD2 Signaling Pathway PGD2 This compound DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Response IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Ca->Response

References

Validation & Comparative

comparing the potency of 15(R)-PGD2 and PGD2 on DP2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 15(R)-PGD2 and PGD2 Potency on DP2 Receptors for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the potency of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its stereoisomer Prostaglandin (B15479496) D2 (PGD2) on the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The DP2 receptor is a G protein-coupled receptor that plays a significant role in inflammatory and allergic responses, making it a key therapeutic target.[1][2][3] Activation of the DP2 receptor by PGD2 is associated with the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][4][5]

Comparative Analysis of Potency

Both PGD2 and its isoprostane, 15(R)-PGD2, are agonists of the DP2 receptor.[1][4] While PGD2 is a well-established endogenous ligand, studies have shown that 15(R)-PGD2, which can be generated by oxidative stress, is also a potent and selective DP2 agonist.[6] The following table summarizes the quantitative data on the binding affinities and functional potencies of these ligands.

LigandAssay TypeParameterValue (nM)Cell Type/System
Prostaglandin D2 (PGD2) Radioligand BindingK_i2.4 ± 0.2Recombinant human DP2 in HEK293 cells
PGD2 Eosinophil ChemotaxisEC_5010Human Eosinophils
15(R)-PGD2 Eosinophil ChemotaxisEC_501.7Human Eosinophils
15R-methyl-PGD2 *Eosinophil ChemotaxisEC_501.7Human Eosinophils

*Note: 15R-methyl-PGD2, a synthetic analog with the unnatural R-configuration at carbon 15, was found to be approximately 5 times more potent than PGD2 in functional assays.[7] It is considered the most potent known DP2 receptor agonist.[7] 15(R)-PGD2 itself has a potency similar to that of PGD2 in inducing CD11b expression and migration in eosinophils.[6]

DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by agonists such as PGD2 and 15(R)-PGD2 initiates a signaling cascade through a Gαi protein.[1][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][4] The dissociated Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores.[1][8] This rise in intracellular calcium contributes to various cellular responses, including chemotaxis, degranulation, and cytokine production in immune cells like eosinophils and Th2 lymphocytes.[8]

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand PGD2 / 15(R)-PGD2 DP2R DP2 Receptor (CRTH2) Ligand->DP2R Binds G_protein Gαiβγ DP2R->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cell_Response G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates

DP2 receptor signaling cascade upon ligand binding.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

Materials:

  • HEK293 cell membranes expressing recombinant human DP2 receptor.[1]

  • [3H]PGD2 (Radioligand).[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[1]

  • Test compounds (15(R)-PGD2, unlabeled PGD2).[1]

  • Glass fiber filters.[1]

  • Scintillation fluid and counter.[1]

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor and prepare a membrane suspension.[1]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]PGD2, and varying concentrations of the unlabeled test compound.[1]

  • Incubation: Incubate the mixture at room temperature (or 30°C) to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[1]

  • Washing: Wash the filters with ice-cold binding buffer to minimize non-specific binding.[1]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare DP2-expressing cell membranes mix Mix Membranes, [³H]PGD₂, & varying concentrations of Test Compound prep_membranes->mix prep_reagents Prepare Radioligand ([³H]PGD₂) & Test Compounds prep_reagents->mix incubate Incubate to reach equilibrium mix->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (Scintillation Counting) wash->count plot Plot % Inhibition vs. [Compound] count->plot calc_ic50 Determine IC₅₀ Value plot->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki

References

Differential Activity of 15(R)-PGD2 versus 15(S)-methyl-PGD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential activities of two key prostaglandin (B15479496) D2 analogs: 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2. Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] The stereochemistry at the C15 position, as exemplified by 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2, dramatically influences their receptor selectivity and functional activity, making them valuable tools for dissecting the roles of DP1 and DP2 signaling in various biological systems.

Executive Summary of Comparative Activities

The primary difference between 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2 lies in their potency and selectivity for the DP1 and DP2 receptors. Experimental data robustly demonstrates that 15(R)-methyl-PGD2 is a potent and selective agonist for the DP2 (CRTH2) receptor , with significantly lower activity at the DP1 receptor.[2][3] Conversely, 15(S)-methyl-PGD2 exhibits weak agonism at the DP2 receptor but is more active at the DP1 receptor compared to its 15(R) counterpart.[2] This differential activity makes 15(R)-methyl-PGD2 a valuable tool for studying DP2-mediated pathways, such as eosinophil and Th2 cell chemotaxis, which are central to allergic responses.[2][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the binding affinities and functional potencies of 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2 at the DP1 and DP2 receptors.

Table 1: Comparative Activity at the DP2 (CRTH2) Receptor

CompoundAssay TypeSpeciesCell Type/SystemParameterValueReference
15(R)-methyl-PGD2 Eosinophil ChemotaxisHumanEosinophilsEC501.7 nM[2]
Eosinophil CD11b ExpressionHumanEosinophilsEC501.4 nM[3]
Eosinophil Actin PolymerizationHumanEosinophilsEC503.8 nM[3]
15(S)-methyl-PGD2 Eosinophil ChemotaxisHumanEosinophilsEC50128 nM[2]
FRET-based Conformation SensorHumanRecombinantpEC507.15[5]

Table 2: Comparative Activity at the DP1 Receptor

CompoundAssay TypeSpeciesCell Type/SystemParameterValueReference
15(R)-methyl-PGD2 cAMP AccumulationHumanPlateletsEC50>10 µM[3]
15(S)-methyl-PGD2 cAMP AccumulationHumanPlateletsActivityMost active PGD2 analog tested[2]

Note: A specific EC50 value for 15(S)-methyl-PGD2 at the DP1 receptor was not available in the cited literature, though it was identified as the most potent among the tested analogs in elevating platelet cAMP levels, a DP1-mediated response.[2]

Signaling Pathways

The differential receptor activation by 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2 triggers distinct downstream signaling cascades. The DP1 receptor is coupled to a Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, the DP2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium concentrations.[6]

G_protein_signaling cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling 15(S)-methyl-PGD2 15(S)-methyl-PGD2 DP1 DP1 Receptor 15(S)-methyl-PGD2->DP1 Binds Gs Gs protein DP1->Gs Activates AC_DP1 Adenylyl Cyclase Gs->AC_DP1 Activates cAMP_inc ↑ cAMP AC_DP1->cAMP_inc Catalyzes PKA Protein Kinase A cAMP_inc->PKA Activates Cellular_Response_DP1 Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response_DP1 Leads to 15(R)-methyl-PGD2 15(R)-methyl-PGD2 DP2 DP2 (CRTH2) Receptor 15(R)-methyl-PGD2->DP2 Binds Gi Gi protein DP2->Gi Activates AC_DP2 Adenylyl Cyclase Gi->AC_DP2 Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_dec ↓ cAMP AC_DP2->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc Leads to Cellular_Response_DP2 Cellular Response (e.g., eosinophil chemotaxis, Th2 cell activation) Ca_inc->Cellular_Response_DP2 Mediates

Caption: Signaling pathways of DP1 and DP2 receptors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2 are provided below.

Radioligand Binding Assay for DP1 and DP2 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the DP1 and DP2 receptors.

Materials:

  • Cell membranes expressing recombinant human DP1 or DP2 receptors.

  • Radioligand (e.g., [3H]-PGD2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compounds (15(R)-methyl-PGD2, 15(S)-methyl-PGD2).

  • Unlabeled PGD2 (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane suspension through centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of the test compound or unlabeled PGD2.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare_membranes Prepare Receptor-Expressing Cell Membranes start->prepare_membranes setup_assay Set up 96-well Plate: Membranes + [3H]-PGD2 + Test Compound prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End analyze->end

References

Validating 15(R)-Prostaglandin D2 as a Selective CRTH2 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its validation as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key experimental data, details relevant methodologies, and visualizes critical pathways to support further research and development in areas targeting allergic and inflammatory diseases.

Comparative Analysis of CRTH2 Ligands

15(R)-PGD2, an isoprostane, has demonstrated potent and selective agonism at the CRTH2 receptor, also known as DP2.[1] The following tables present a comparative summary of the binding affinities and functional potencies of 15(R)-PGD2 and other relevant ligands for the CRTH2 receptor, highlighting its selectivity over the DP1 receptor.

Table 1: Binding Affinity of Various Ligands for CRTH2

LigandBinding Affinity (Ki, nM)Cell Type/System
Prostaglandin D2 (PGD2)2.4 ± 0.2Recombinant human CRTH2 in HEK293 cells
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Recombinant human CRTH2 in HEK293 cells
Ramatroban28Mouse CRTH2 expressing cells
CAY104719 ± 0.04Human DP2 receptors in HEK cells

This table summarizes the inhibitory constant (Ki) of various compounds for the CRTH2 receptor, indicating their binding affinity. A lower Ki value signifies a higher binding affinity.

Table 2: Functional Potency of CRTH2 Agonists

AgonistFunctional Potency (EC50, nM)AssayCell Type
15(R)-methyl-PGD21.7ChemotaxisHuman Eosinophils[2]
Prostaglandin D2 (PGD2)10ChemotaxisHuman Eosinophils[2]
15(S)-methyl-PGD2128ChemotaxisHuman Eosinophils[2]

This table presents the half-maximal effective concentration (EC50) of various agonists, indicating their functional potency in inducing a cellular response. A lower EC50 value indicates a higher potency.

Notably, 15(R)-methyl-PGD2, a close analog of 15(R)-PGD2, is approximately 5 times more potent than PGD2 and about 75 times more potent than its stereoisomer, 15(S)-methyl-PGD2, in inducing eosinophil chemotaxis.[2] Furthermore, studies have shown that 15(R)-methyl-PGD2 has virtually no activity at the DP1 receptor, underscoring its selectivity for CRTH2.[1]

Experimental Protocols

To validate the selectivity and potency of 15(R)-PGD2 as a CRTH2 agonist, several key experiments are employed. Detailed methodologies for these assays are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2

  • [3H]PGD2 (Radioligand)

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Test compounds (e.g., 15(R)-PGD2, unlabeled PGD2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGD2, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to induce the migration of eosinophils, a key cell type in allergic inflammation, through a porous membrane.

Materials:

  • Isolated human eosinophils

  • Chemoattractant (e.g., 15(R)-PGD2, PGD2)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber with a polycarbonate filter (5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood.

  • Assay Setup: Add the chemoattractant solution to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells.

  • Cell Addition: Add the eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the filter. Fix and stain the migrated cells on the lower surface of the filter.

  • Cell Counting: Count the number of migrated cells in several high-power fields for each well using a light microscope.

  • Data Analysis: Quantify the chemotactic response by comparing the number of migrated cells in the presence of the test compound to the number of migrated cells in the control wells.

Visualizing the Mechanisms

To further elucidate the processes involved in validating 15(R)-PGD2 as a selective CRTH2 agonist, the following diagrams illustrate the key signaling pathway and experimental workflows.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2 Receptor) G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease Results in Ligand 15(R)-PGD2 Ligand->CRTH2 Binds to Chemotaxis Chemotaxis & Cell Activation Ca_mobilization->Chemotaxis

CRTH2 Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start: Prepare CRTH2 Membranes incubate Incubate with [3H]PGD2 & Test Compound start->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash to Remove Non-specific Binding filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (IC50 & Ki Determination) quantify->analyze end End: Determine Binding Affinity analyze->end

Radioligand Binding Assay Workflow

Chemotaxis_Assay_Workflow start Start: Isolate Human Eosinophils setup Set up Boyden Chamber: Chemoattractant in Lower Well start->setup add_cells Add Eosinophils to Upper Well setup->add_cells incubate Incubate to Allow Cell Migration add_cells->incubate stain Fix and Stain Migrated Cells incubate->stain count Count Migrated Cells (Microscopy) stain->count end End: Quantify Chemotactic Response count->end

Eosinophil Chemotaxis Assay Workflow

References

Unveiling the Selectivity of 15(R)-PGD2: A Comparative Guide to Prostanoid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of lipid mediators with their receptors is paramount. This guide provides an objective comparison of the cross-reactivity of 15(R)-Prostaglandin D2 (15(R)-PGD2) with a panel of prostanoid receptors. By presenting supporting experimental data and detailed methodologies, this document aims to be an essential resource for those investigating the therapeutic potential and off-target effects of this important signaling molecule.

15(R)-PGD2, an epimer of the more extensively studied Prostaglandin D2 (PGD2), has emerged as a molecule of significant interest, primarily due to its potent and selective agonist activity at the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of DP2 is a key event in the inflammatory cascade, particularly in allergic responses. However, a comprehensive understanding of its interaction with other prostanoid receptors—DP1, EP1-4, FP, IP, and TP—is crucial for a complete pharmacological characterization.

Comparative Analysis of Receptor Activation

To elucidate the selectivity profile of 15(R)-PGD2, we have compiled available data on its binding affinity and functional potency across the prostanoid receptor family. Due to the limited availability of direct binding data for 15(R)-PGD2 across the full receptor panel, data for its parent compound, PGD2, is included as a surrogate to provide a broader perspective on potential cross-reactivity.

Table 1: Binding Affinity (Ki) of Prostaglandins at Prostanoid Receptors

LigandReceptorBinding Affinity (Ki, nM)Cell/Tissue System
PGD2DP1~1-10Recombinant human DP1
PGD2DP2 (CRTH2)2.4 ± 0.2Recombinant human CRTH2 in HEK293 cells
PGD2TPModerate AffinityGuinea-pig aorta
PGD2EP1Low AffinityGuinea-pig oesophageal muscularis mucosa
PGD2EP2Low AffinityCat trachea
PGD2EP3No significant activity reportedGuinea-pig vas deferens
PGD2FPModerate AffinityCat iris sphincter
PGD2IPNo affinityHuman platelets

Note: Specific Ki values for PGD2 at TP, EP1, EP2, and FP receptors are not consistently reported in the literature; however, functional data suggests interaction.

Table 2: Functional Potency (EC50/p[A50]) of Prostaglandins at Prostanoid Receptors

LigandReceptorFunctional PotencyAssay TypeCell/Tissue System
15R-methyl-PGD2DP1>1000 nM (minimal activity)cAMP accumulationHuman platelets
15(R)-PGD2 DP2 (CRTH2) EC50: 1.7 nM Chemotaxis Human Eosinophils
PGD2DP1p[A50]: 7.02 ± 0.09Inhibition of platelet aggregationHuman platelets
PGD2DP2 (CRTH2)EC50: ~10 nMEosinophil chemoattractionHuman eosinophils
PGD2TPp[A50]: 6.24 ± 0.08ContractionGuinea-pig aorta
PGD2EP1Low PotencyContractionGuinea-pig oesophageal muscularis mucosa
PGD2EP2Low PotencyRelaxationCat trachea
PGD2EP3No agonist action-Guinea-pig vas deferens
PGD2FPp[A50]: 7.15 ± 0.19ContractionCat iris sphincter
PGD2IPNo agonist action-Human platelets

p[A50] is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The data clearly indicates that while PGD2 exhibits a broader spectrum of activity, its 15(R) epimer, particularly in its methylated form, demonstrates remarkable selectivity for the DP2 (CRTH2) receptor. The potent agonist activity of 15(R)-PGD2 at the DP2 receptor, coupled with its negligible interaction with the DP1 receptor, underscores its potential as a specific tool for studying DP2-mediated signaling pathways and as a lead compound for the development of targeted therapies.

Experimental Methodologies

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional potency of ligands at prostanoid receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing the specific prostanoid receptor.

  • Radiolabeled ligand (e.g., [³H]-PGD2).

  • Unlabeled test compound (e.g., 15(R)-PGD2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Prostanoid Receptors Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-PGD2) Radioligand->Incubation TestCompound Test Compound (e.g., 15(R)-PGD2) TestCompound->Incubation Filtration Separate Bound from Free via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the cellular response following receptor activation. For prostanoid receptors, which are G-protein coupled receptors (GPCRs), common readouts include the measurement of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine the functional potency (EC50) of a test compound by measuring its effect on intracellular cAMP levels.

Principle: Gs-coupled receptors (e.g., DP1, EP2, EP4, IP) stimulate adenylyl cyclase, leading to an increase in cAMP. Gi-coupled receptors (e.g., DP2, EP3) inhibit adenylyl cyclase, causing a decrease in cAMP levels.

Materials:

  • Cells expressing the prostanoid receptor of interest.

  • Test compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure for Gs-coupled receptors:

  • Cell Plating: Plate cells in a multi-well plate and culture overnight.

  • Stimulation: Treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Procedure for Gi-coupled receptors:

  • Cell Plating and Pre-treatment: Plate cells and pre-treat with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation, Lysis, and Detection: Follow the same steps as for Gs-coupled receptors.

  • Data Analysis: The ability of the test compound to inhibit forskolin-induced cAMP production is measured, and the IC50 value is determined.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To determine the functional potency (EC50) of a test compound by measuring changes in intracellular calcium levels.

Principle: Gq-coupled receptors (e.g., EP1, FP, TP) activate phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Materials:

  • Cells expressing the prostanoid receptor of interest.

  • Test compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Inject varying concentrations of the test compound into the wells.

  • Kinetic Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: The peak fluorescence intensity is plotted against the log of the test compound concentration to determine the EC50 value.

Prostanoid Receptor Signaling Pathways

The diverse physiological effects of prostanoids are mediated through their specific receptors, which couple to different G-proteins and initiate distinct intracellular signaling cascades.

G cluster_ligands Ligands cluster_receptors Prostanoid Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers PGD2 PGD2 / 15(R)-PGD2 DP1 DP1 PGD2->DP1 DP2 DP2 (CRTH2) PGD2->DP2 PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PGF2a PGF2α FP FP PGF2a->FP PGI2 PGI2 IP IP PGI2->IP TXA2 TXA2 TP TP TXA2->TP Gs Gαs DP1->Gs Gi Gαi DP2->Gi Gq Gαq EP1->Gq EP2->Gs EP3->Gi EP4->Gs FP->Gq IP->Gs TP->Gq AC_inc ↑ Adenylyl Cyclase ↑ cAMP Gs->AC_inc AC_dec ↓ Adenylyl Cyclase ↓ cAMP Gi->AC_dec PLC_inc ↑ Phospholipase C ↑ IP3 & DAG ↑ [Ca²⁺]i Gq->PLC_inc

Overview of prostanoid receptor signaling pathways.

This guide provides a foundational understanding of the cross-reactivity of 15(R)-PGD2 with prostanoid receptors. Further research with direct binding and functional studies of 15(R)-PGD2 across a comprehensive panel of prostanoid receptors will be invaluable in fully elucidating its pharmacological profile and therapeutic potential.

A Comparative Guide to the In Vitro and In Vivo Effects of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 15(R)-Prostaglandin D2 (15(R)-PGD2), a key lipid mediator in inflammatory and allergic responses. This document is intended to be a valuable resource for researchers and professionals working to understand the PGD2 signaling axis and develop novel therapeutics targeting this pathway.

Introduction

This compound is a stereoisomer of the more common 15(S)-PGD2. It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The activation of the DP2 receptor by PGD2 and its metabolites plays a crucial role in the recruitment and activation of key immune cells, including eosinophils, basophils, and Th2 lymphocytes, which are central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][3] This guide will objectively compare the in vitro and in vivo activities of 15(R)-PGD2, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Data Presentation: Quantitative Comparison of 15(R)-PGD2 Effects

The following tables summarize the quantitative data on the in vitro and in vivo effects of 15(R)-PGD2 and its analogs. Due to its instability, the more stable analog, 15(R)-methyl-PGD2, is often used in experimental settings and its data is included for a comprehensive comparison.

Table 1: In Vitro Potency of PGD2 Analogs on the DP2 Receptor

CompoundAssayCell Type/SystemEC50 (nM)Reference
15(R)-methyl-PGD2Eosinophil ChemotaxisHuman Eosinophils1.7[4]
PGD2Eosinophil ChemotaxisHuman Eosinophils10[4]
15(S)-methyl-PGD2Eosinophil ChemotaxisHuman Eosinophils128[4]
PGD2Eosinophil ChemotaxisHuman Eosinophils1.0 - 100[5]

Table 2: In Vitro Binding Affinity of PGD2 Ligands to the DP2/CRTH2 Receptor

LigandBinding Affinity (Ki, nM)Cell Type/SystemReference
PGD22.4 ± 0.2Recombinant human CRTH2 in HEK293 cells[2]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Recombinant human CRTH2 in HEK293 cells[6]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Recombinant human CRTH2 in HEK293 cells[6]
PGD22.5 and 109 (high and low affinity)Recombinant human CRTH2 in HEK293(EBNA)[6]

Table 3: In Vivo Eosinophil Recruitment by PGD2 and its Agonists

CompoundAnimal ModelApplication RouteEffectReference
PGD2, 15-deoxy-Δ12,14-PGJ2, 15(R)-methyl-PGD2Brown Norway ratsIntratracheal instillationRobust eosinophilic infiltration in the lungs[1]
PGD2DogsIntratracheal superfusionSignificant eosinophil accumulation in tracheal lumen[7]
PGD2 and CRTH2-specific agonistsRats (pretreated with IL-5)Intratracheal administrationMarked airway eosinophilia[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a widely used method to assess the chemotactic activity of compounds like 15(R)-PGD2 on eosinophils.[9][10][11][12]

1. Isolation of Human Eosinophils:

  • Human peripheral blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Eosinophils are isolated from whole blood using a negative selection kit (e.g., EasySep™ Human Eosinophil Isolation Kit) to obtain a highly purified and untouched eosinophil population.

  • Cell purity (>98%) and viability (>98%) are confirmed using a hemocytometer and Trypan Blue exclusion.

2. Preparation for Assay:

  • Purified eosinophils are resuspended in an appropriate assay medium (e.g., RPMI 1640 with 1% FBS) at a concentration of 2 x 10^6 cells/mL.

  • Serial dilutions of the chemoattractant (e.g., 15(R)-PGD2) are prepared in the assay medium. A typical concentration range is 0.1 to 1000 nM.

3. Boyden Chamber Setup:

  • The lower wells of a Boyden chamber are filled with the chemoattractant solutions or assay medium alone (negative control).

  • A polycarbonate filter with a suitable pore size (e.g., 5 µm) is placed over the lower wells.

  • The eosinophil suspension is added to the upper wells of the chamber.

4. Incubation:

  • The chamber is incubated for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

5. Quantification of Migration:

  • After incubation, the filter is removed, and non-migrated cells on the upper surface are wiped away.

  • The filter is fixed and stained (e.g., with Diff-Quik).

  • The number of migrated cells on the lower side of the filter is counted under a light microscope in several high-power fields. Alternatively, migrated cells can be quantified by measuring eosinophil peroxidase activity.[12]

In Vivo Pulmonary Inflammation Model (Intratracheal Instillation in Rodents)

This protocol outlines the induction of pulmonary inflammation in rodents to evaluate the in vivo effects of 15(R)-PGD2 on eosinophil infiltration.[1][13][14][15][16][17]

1. Animal Preparation:

  • Male Brown Norway rats or other suitable rodent models are used.

  • Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

2. Intratracheal Instillation Procedure:

  • The anesthetized animal is placed in a supine position on an angled stand.

  • The trachea is exposed via a small midline incision in the neck.

  • A fine-gauge needle or catheter is carefully inserted between the tracheal rings.

  • A solution of 15(R)-PGD2 (or vehicle control) is instilled directly into the lungs. The volume is typically limited to 1 mL/kg body weight.

  • The incision is closed with sutures or staples.

3. Post-instillation Monitoring and Analysis:

  • Animals are monitored for recovery from anesthesia.

  • At a predetermined time point after instillation (e.g., 12, 24, or 48 hours), the animals are euthanized.

  • Bronchoalveolar lavage (BAL) can be performed to collect airway cells for differential cell counting.

  • Lung tissue can be collected, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry to identify and quantify eosinophils (e.g., using an antibody against major basic protein).

Mandatory Visualization

Signaling Pathway of this compound

The following diagram illustrates the primary signaling pathway of 15(R)-PGD2 through the DP2 (CRTH2) receptor.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates Actin Actin Polymerization Ca2->Actin Degran Degranulation PKC->Degran Chem Chemotaxis Actin->Chem

Caption: 15(R)-PGD2 signaling through the G-protein coupled DP2 receptor.

Experimental Workflow: In Vitro Chemotaxis Assay

The diagram below outlines the key steps in a typical in vitro eosinophil chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Isolate Eosinophils (Negative Selection) Prepare_Cells Resuspend Eosinophils in Assay Medium Isolate->Prepare_Cells Load_Upper Load Upper Chamber (Eosinophils) Prepare_Cells->Load_Upper Prepare_Agent Prepare Serial Dilutions of 15(R)-PGD2 Load_Lower Load Lower Chamber (15(R)-PGD2 or Control) Prepare_Agent->Load_Lower Place_Filter Place Porous Membrane Load_Lower->Place_Filter Place_Filter->Load_Upper Incubate Incubate (1-2h, 37°C) Load_Upper->Incubate Remove_Filter Remove & Stain Filter Incubate->Remove_Filter Count_Cells Count Migrated Cells (Microscopy) Remove_Filter->Count_Cells Analyze_Data Analyze Data & Plot Dose-Response Curve Count_Cells->Analyze_Data

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

Conclusion

This compound is a potent activator of the DP2/CRTH2 receptor, demonstrating significant pro-inflammatory effects both in vitro and in vivo. The data presented in this guide highlight its ability to induce eosinophil chemotaxis and infiltration, key events in the pathogenesis of allergic inflammation. The provided experimental protocols offer a framework for researchers to further investigate the biological roles of 15(R)-PGD2 and to evaluate the efficacy of potential therapeutic inhibitors of the PGD2-DP2 signaling axis. The continued study of this pathway holds promise for the development of novel treatments for a range of allergic and inflammatory diseases.

References

A Head-to-Head Comparison of 15(R)-PGD2 and Other DP2 Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological and inflammatory research, particularly in the context of allergic diseases like asthma, the DP2 receptor (also known as CRTH2) has emerged as a critical therapeutic target. Activation of this receptor by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), and other agonists orchestrates a pro-inflammatory cascade, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1] This guide provides a detailed, data-driven comparison of 15(R)-PGD2 with other notable DP2 agonists, offering researchers and drug development professionals a comprehensive resource for selecting appropriate tool compounds for their studies.

Comparative Biological Activity of DP2 Agonists

The potency and binding affinity of various compounds at the DP2 receptor are critical parameters for researchers. The following table summarizes key quantitative data for 15(R)-PGD2 and other well-characterized DP2 agonists, including the endogenous ligand PGD2 and its metabolites.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/System
15(R)-PGD2 Not explicitly stated1.7 (Chemotaxis)Human Eosinophils
Prostaglandin D2 (PGD2)2.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells, Human Eosinophils
15R-methyl-PGD2Not explicitly stated1.7Human Eosinophils
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Not explicitly statedRecombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Not explicitly statedRecombinant human CRTH2 in HEK293 cells
Δ12-PGJ26.8Not explicitly statedNot specified
Δ12-PGD27.63Not explicitly statedNot specified
9α,11β-PGF2315.0Not explicitly statedNot specified
IndomethacinNot explicitly stated (partial agonist)Not explicitly statedRecombinant human CRTH2 in HEK293 cells

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]

Among the tested compounds, 15R-methyl-PGD2, a synthetic analog, demonstrates significantly higher potency in functional assays compared to the endogenous ligand PGD2, with an EC50 value of 1.7 nM in eosinophil chemotaxis.[3] The isoprostane 15(R)-PGD2 is also recognized as a potent DP2 agonist.[1][4]

DP2 Receptor Signaling Pathway

The DP2 receptor is a G protein-coupled receptor that primarily signals through the Gi alpha subunit. Upon agonist binding, the activated Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate downstream signaling cascades, including the mobilization of intracellular calcium, which is a key event in cellular activation, such as chemotaxis and degranulation of immune cells.[5][6]

DP2_Signaling_Pathway cluster_membrane Cell Membrane DP2_Receptor DP2 (CRTH2) Receptor G_Protein Gi/o Protein DP2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca2+ Intracellular Ca2+ Increase G_Protein->Ca2+ Promotes Agonist DP2 Agonist (e.g., 15(R)-PGD2, PGD2) Agonist->DP2_Receptor Binds cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (Chemotaxis, Degranulation) cAMP->Cellular_Response Ca2+->Cellular_Response

DP2 Receptor Signaling Pathway

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are outlines of key assays used to characterize DP2 agonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the DP2 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the DP2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human DP2 receptor.

  • [3H]PGD2 (Radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Test compounds (e.g., 15(R)-PGD2, unlabeled PGD2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]PGD2 and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium at a specified temperature (e.g., room temperature).

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 value obtained from the competition curve.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare DP2-expressing cell membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_reagents Prepare radioligand and test compounds prep_reagents->incubation filtration Filter to separate bound and free ligand incubation->filtration washing Wash filters filtration->washing scintillation Measure radioactivity washing->scintillation calculation Calculate IC50 and Ki scintillation->calculation

Competitive Radioligand Binding Assay Workflow
Eosinophil Chemotaxis Assay

This functional assay measures the ability of a DP2 agonist to induce the migration of eosinophils.

Objective: To quantify the chemotactic response of eosinophils to a DP2 agonist.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis chamber (e.g., Boyden chamber).

  • Polycarbonate membrane with appropriate pore size.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Test compounds (DP2 agonists).

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood.

  • Chamber Setup: Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.

  • Agonist Addition: Add the test compound at various concentrations to the lower wells.

  • Cell Addition: Add the eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell migration.

  • Cell Staining and Counting: Remove the membrane, fix, and stain the migrated cells on the lower side. Count the number of migrated cells under a microscope.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the EC50 value.[7]

References

Confirming the Biological Activity of Newly Synthesized 15(R)-Prostaglandin D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the biological activity of newly synthesized 15(R)-Prostaglandin D2 (15(R)-PGD2). It offers a comparative analysis with its parent compound, Prostaglandin (B15479496) D2 (PGD2), and other relevant analogs, supported by established experimental protocols and quantitative data. This document is intended to assist researchers in pharmacology, immunology, and drug discovery in validating the biological function of 15(R)-PGD2, a potent agonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.

Introduction to 15(R)-PGD2

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (camp), and the DP2 (CRTH2) receptor, which couples to Gi and signals through a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i). The 15(R) stereoisomer of PGD2, 15(R)-PGD2, has garnered significant interest due to its potent and selective agonist activity at the DP2 receptor. The DP2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, and eosinophils, key players in the pathophysiology of allergic diseases such as asthma. Activation of the DP2 receptor on these cells leads to chemotaxis, degranulation, and cytokine release, contributing to the inflammatory cascade. Therefore, confirming the biological activity of newly synthesized 15(R)-PGD2 is crucial for its use as a tool compound in research and as a potential starting point for the development of novel therapeutics.

Data Presentation: Comparative Biological Activity

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and its comparators at the DP2 receptor. This quantitative data provides a benchmark for evaluating the activity of a newly synthesized batch of 15(R)-PGD2.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeCell Type/System
15(R)-PGD2 Not widely reported~1.7[1]Eosinophil ChemotaxisHuman Eosinophils
PGD22.4[2][3]~10[1]Eosinophil ChemotaxisHuman Eosinophils
15(S)-methyl-PGD2-~128[1]Eosinophil ChemotaxisHuman Eosinophils
15-deoxy-Δ12,14-PGJ23.15[4]~10[5]Eosinophil ActivationHuman Eosinophils
Ramatroban (antagonist)28-Receptor BindingMouse CRTH2 expressing cells

Experimental Protocols

To validate the biological activity of newly synthesized 15(R)-PGD2, a series of in vitro assays should be performed. Below are detailed protocols for key experiments.

Competitive Radioligand Binding Assay for DP2 Receptor

This assay determines the binding affinity (Ki) of the synthesized 15(R)-PGD2 for the DP2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human DP2 receptor.

  • [3H]-PGD2 (radioligand).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (newly synthesized 15(R)-PGD2), unlabeled PGD2 (for positive control), and other comparators.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from HEK293 cells overexpressing the human DP2 receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer.

    • 50 µL of varying concentrations of the test compound (15(R)-PGD2) or unlabeled PGD2.

    • 50 µL of [3H]-PGD2 (at a final concentration close to its Kd).

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Activation Assays

This assay measures the ability of 15(R)-PGD2 to activate eosinophils, a key feature of DP2 receptor agonism.

Materials:

  • Isolated human eosinophils from peripheral blood.

  • RPMI 1640 medium with 10% fetal bovine serum (FBS).

  • Test compound (15(R)-PGD2), PGD2 (positive control), and vehicle control (e.g., DMSO).

  • Fluorochrome-conjugated anti-CD11b antibody.

  • Fluorochrome-conjugated anti-CD16 antibody (to distinguish eosinophils from neutrophils).

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

  • Flow cytometer.

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection method.

  • Cell Stimulation: Resuspend the isolated eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL. Add varying concentrations of the test compound, PGD2, or vehicle control and incubate for 15-30 minutes at 37°C.

  • Antibody Staining: Wash the cells with cold FACS buffer and then incubate with anti-CD11b and anti-CD16 antibodies for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Analyze the samples on a flow cytometer. Eosinophils are identified as the CD16-negative population.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b on the eosinophil population for each treatment condition. Plot the MFI against the concentration of the agonist to determine the EC50 value.

This assay provides another measure of eosinophil activation, as chemotaxis requires cytoskeletal rearrangement.

Materials:

  • Isolated human eosinophils.

  • HBSS with Ca2+ and Mg2+.

  • Test compound (15(R)-PGD2), PGD2, and vehicle control.

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • NBD-phalloidin (or other fluorescently labeled phalloidin).

  • Flow cytometer.

Procedure:

  • Cell Stimulation: Resuspend isolated eosinophils in HBSS at 2 x 10^6 cells/mL. Add varying concentrations of the test compound or controls and incubate at 37°C for a short time course (e.g., 15, 30, 60 seconds).

  • Fixation and Permeabilization: Stop the reaction by adding fixation buffer. After incubation, wash the cells and then add permeabilization buffer.

  • Staining: Wash the cells and then stain with NBD-phalloidin for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Wash the cells and analyze by flow cytometry.

  • Data Analysis: Quantify the MFI of the stained cells, which is proportional to the F-actin content. Determine the EC50 from the dose-response curve.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This functional assay directly measures the ability of 15(R)-PGD2 to induce the migration of eosinophils.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • Test compound (15(R)-PGD2), PGD2, and vehicle control.

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size).

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Assay Setup: Add varying concentrations of the test compound or controls to the lower wells of the Boyden chamber.

  • Cell Loading: Place the polycarbonate filter over the lower wells. Add a suspension of isolated eosinophils in chemotaxis medium to the upper wells.

  • Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator.

  • Cell Counting: After incubation, remove the filter. Scrape the non-migrated cells from the upper surface. Fix and stain the filter.

  • Data Analysis: Count the number of migrated cells on the lower surface of the filter using a microscope. Plot the number of migrated cells against the agonist concentration to determine the EC50.

Mandatory Visualizations

DP2 Receptor Signaling Pathway

DP2_Signaling_Pathway Ligand 15(R)-PGD2 DP2 DP2 (CRTH2) Receptor Ligand->DP2 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) DP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Cellular_Response Cellular Response (Chemotaxis, CD11b Upregulation, Actin Polymerization) DAG->Cellular_Response Activates PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response Initiates

Caption: DP2 receptor signaling cascade initiated by 15(R)-PGD2.

General Experimental Workflow

Experimental_Workflow Start Synthesized 15(R)-PGD2 Step1 Receptor Binding Assay Start->Step1 Step2 Eosinophil Activation Assays Start->Step2 Step3 Eosinophil Chemotaxis Assay Start->Step3 Result1 Determine Ki Step1->Result1 SubStep2a CD11b Upregulation Step2->SubStep2a SubStep2b Actin Polymerization Step2->SubStep2b Result3 Determine EC50 Step3->Result3 Result2 Determine EC50 SubStep2a->Result2 SubStep2b->Result2 Conclusion Confirm Biological Activity Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Workflow for confirming the biological activity of 15(R)-PGD2.

Conclusion

This guide outlines a systematic approach to confirm the biological activity of newly synthesized 15(R)-PGD2. By performing a combination of receptor binding and cell-based functional assays, researchers can quantitatively assess the potency and efficacy of their compound. The provided protocols and comparative data serve as a valuable resource for these validation studies. Successful confirmation of the biological activity of 15(R)-PGD2 will enable its confident use in investigating the role of the DP2 receptor in health and disease, and may facilitate the development of novel therapies for allergic and inflammatory conditions.

References

Validating the Specificity of 15(R)-Prostaglandin D2 Using Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its interaction with its receptors, focusing on the validation of its specificity through the use of receptor antagonists. Experimental data and detailed protocols are presented to support the findings.

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation.[1] Its effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3] 15(R)-PGD2, an isoprostane, is recognized as a potent agonist, particularly for the CRTH2/DP2 receptor.[4][5] Understanding the specificity of 15(R)-PGD2 for these receptors is crucial for the development of targeted therapeutics for allergic diseases such as asthma and rhinitis.[6][7]

Comparative Binding Affinities and Functional Potencies

The specificity of 15(R)-PGD2 can be quantitatively assessed by comparing its binding affinity (Ki) and functional potency (EC50) for the DP1 and DP2 receptors with that of other relevant ligands. The following tables summarize key data from the literature.

Table 1: Binding Affinities (Ki) of Various Ligands for DP1 and DP2/CRTH2 Receptors

LigandReceptorBinding Affinity (Ki, nM)Cell Type/System
Prostaglandin D2 (PGD2)DP2/CRTH22.4 ± 0.2Recombinant human CRTH2 in HEK293 cells
13,14-dihydro-15-keto PGD2 (DK-PGD2)DP2/CRTH22.91 ± 0.29Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ2DP2/CRTH23.15 ± 0.32Recombinant human CRTH2 in HEK293 cells
CAY10471 (DP2 Antagonist)DP2/CRTH29 ± 0.04Human DP2
Ramatroban (DP2 Antagonist)DP2/CRTH228Mouse CRTH2 expressing cells
Prostaglandin D2 (PGD2)DP180 ± 5Human platelet membranes
BW245C (DP1 Agonist)DP125 ± 3Human platelet membranes
BWA868C (DP1 Antagonist)DP123 ± 5Human platelet membranes

Data sourced from multiple studies.[4][8]

Table 2: Functional Potencies (EC50) of PGD2 Analogs

LigandFunctional AssayFunctional Potency (EC50, nM)Cell Type
15(R)-methyl-PGD2Eosinophil Chemotaxis1.7Human Eosinophils
Prostaglandin D2 (PGD2)Eosinophil Chemotaxis10Human Eosinophils
15(S)-methyl-PGD2Eosinophil Chemotaxis128Human Eosinophils
15(R)-PGD2Chemotaxis1.7Human Eosinophils

Data sourced from multiple studies.[4][9]

Signaling Pathways

The DP1 and DP2/CRTH2 receptors are coupled to different G proteins and elicit distinct downstream signaling cascades. The specificity of 15(R)-PGD2 can be validated by observing the activation of the DP2/CRTH2 pathway and its inhibition by specific antagonists.

DP1_Signaling_Pathway cluster_membrane Cell Membrane PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gαs DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response

DP1 Receptor Signaling Pathway

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane 15R_PGD2 15(R)-PGD2 CRTH2 CRTH2/DP2 Receptor 15R_PGD2->CRTH2 Gi Gαi CRTH2->Gi activates AC_inhibited Adenylyl Cyclase Gi->AC_inhibited inhibits PLC Phospholipase C Gi->PLC activates cAMP_dec ↓ cAMP AC_inhibited->cAMP_dec Ca2_inc ↑ Intracellular Ca²⁺ PLC->Ca2_inc leads to Cellular_Response_CRTH2 Cellular Response (e.g., chemotaxis of eosinophils, Th2 cells, basophils) Ca2_inc->Cellular_Response_CRTH2

CRTH2/DP2 Receptor Signaling Pathway

Experimental Protocols for Specificity Validation

To validate the specificity of 15(R)-PGD2, a combination of radioligand binding assays and functional assays using specific receptor antagonists is employed.

This assay determines the binding affinity (Ki) of 15(R)-PGD2 and its competitors for the DP1 and DP2/CRTH2 receptors.

Objective: To measure the ability of unlabeled ligands (e.g., 15(R)-PGD2, DP1/DP2 antagonists) to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Cell membranes prepared from cell lines expressing the human DP1 or DP2/CRTH2 receptor (e.g., HEK293 cells).[4]

  • Radiolabeled ligand (e.g., [3H]PGD2).[4]

  • Unlabeled test compounds: 15(R)-PGD2, selective DP1 antagonist (e.g., BWA868C), selective DP2 antagonist (e.g., CAY10471).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[4]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of DP2/CRTH2 signaling.[10]

Objective: To assess the ability of 15(R)-PGD2 to induce calcium mobilization and the ability of a DP2 antagonist to block this effect.

Materials:

  • Cells expressing the human DP2/CRTH2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • 15(R)-PGD2.

  • Selective DP2 antagonist (e.g., fevipiprant).

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Loading: Load the cells with the calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with the DP2 antagonist for a specified time.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Agonist Addition: Add 15(R)-PGD2 to the cells.

  • Fluorescence Measurement: Continuously measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence intensity to determine the extent of calcium mobilization. Compare the response in the presence and absence of the antagonist to determine its inhibitory effect.

Experimental Workflow for Validating Specificity

The following diagram illustrates a logical workflow for validating the specificity of 15(R)-PGD2.

Experimental_Workflow Start Start: Hypothesis 15(R)-PGD2 is a selective DP2/CRTH2 agonist Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Data_Analysis Data Analysis (Ki and EC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Specificity_Validation Specificity Validation: - High affinity for DP2 - Low affinity for DP1 - Functional response blocked by DP2 antagonist Data_Analysis->Specificity_Validation Conclusion Conclusion: 15(R)-PGD2 is a potent and selective DP2/CRTH2 agonist Specificity_Validation->Conclusion

Workflow for Validating Ligand Specificity

References

Structure-Activity Relationship of 15(R)-Prostaglandin D2 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15(R)-Prostaglandin D2 (15(R)-PGD2) analogs, focusing on their structure-activity relationships (SAR) as modulators of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The CRTH2 receptor is a key therapeutic target in inflammatory and allergic diseases, playing a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes.[1][2] This document summarizes quantitative data on the binding affinities and functional potencies of various analogs, provides detailed experimental protocols for their characterization, and illustrates key signaling pathways and experimental workflows.

Comparative Biological Activities of 15(R)-PGD2 Analogs

The biological activity of 15(R)-PGD2 analogs is primarily determined by their affinity and functional effect on the CRTH2 receptor. The stereochemistry at the C-15 position of the prostaglandin (B15479496) scaffold plays a critical role in determining agonist potency. Modifications at other positions, such as the 9-hydroxyl, 11-oxo, and the omega side chain, can significantly alter the activity, leading to potent and selective agonists or antagonists.

Quantitative Comparison of Analog Activity

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of key 15(R)-PGD2 analogs and related compounds for the CRTH2 receptor.

LigandBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Cell Type/SystemReference(s)
Prostaglandin D₂ (PGD₂)2.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells, Human Eosinophils[1][3][4]
15(R)-Prostaglandin D₂ -Potent AgonistHuman Eosinophils and Basophils[5]
15(R)-methyl-PGD₂ -1.7 (Chemotaxis)Human Eosinophils[3][6][7]
15(S)-methyl-PGD₂34.0128 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells, Human Eosinophils[3][4]
13,14-dihydro-15-keto PGD₂ (DK-PGD₂)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[1][4]
15-deoxy-Δ¹²,¹⁴-PGJ₂3.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[1][4]
17-phenyl-18,19,20-trinor-PGD₂-~30 (Chemotaxis)Human Eosinophils[3][6]
16,16-dimethyl-PGD₂->100 (CD11b Expression)Human Eosinophils[3][6]
11-deoxy-11-methylene PGD₂ -~2000 (IC₅₀, Antagonist)Human Eosinophils[5]
Ramatroban28-Mouse CRTH2 expressing cells[1]
CAY104719 ± 0.04-Human DP2 receptors in HEK cells[1][7]

Key Observations from the Data:

  • Stereochemistry at C-15 is Crucial: The unnatural R configuration at the 15-position, as seen in 15(R)-methyl-PGD₂, confers significantly higher potency as a CRTH2 agonist compared to the corresponding S configuration (15S-methyl-PGD₂).[3] 15(R)-methyl-PGD₂ is approximately 5 times more potent than the endogenous ligand PGD₂ and about 75 times more potent than its 15(S) epimer in inducing eosinophil chemotaxis.[3][7]

  • Modification of the Cyclopentane Ring: Replacement of the 11-oxo group with a methylene (B1212753) group in 11-deoxy-11-methylene PGD₂ converts the molecule from an agonist to a DP2 antagonist, albeit with micromolar potency.[5]

  • Omega Chain Modifications: Alterations to the omega side chain, such as in 17-phenyl-18,19,20-trinor-PGD₂, can maintain potent agonist activity.[3][6]

  • Metabolites Retain Affinity: PGD₂ metabolites like 13,14-dihydro-15-keto PGD₂ (DK-PGD₂) and 15-deoxy-Δ¹²,¹⁴-PGJ₂ retain high binding affinity for the CRTH2 receptor.[1][4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of 15(R)-PGD2 analogs. The following are protocols for key assays used to determine the binding affinity and functional potency of these compounds.

Radioligand Binding Assay for CRTH2

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor using a radiolabeled ligand, such as [³H]-PGD₂.[1][4][8][9][10]

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.[1][8]

  • [³H]-PGD₂ (Radioligand).[4]

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[1]

  • Test compounds (e.g., 15(R)-PGD₂ analogs, unlabeled PGD₂).[1]

  • Glass fiber filters (e.g., GF/C).[10]

  • Scintillation fluid and counter.[1]

  • 96-well microtiter plates.[9]

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the CRTH2 receptor and prepare a membrane suspension.[1][8]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-PGD₂ (e.g., 0.4 nM), and varying concentrations of the test compound or unlabeled PGD₂ for competition.[4] Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled PGD₂ (e.g., 10 µM).[4]

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGD₂ (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to induce the directed migration of eosinophils, a key functional response mediated by the CRTH2 receptor.[3][6][11][12][13][14]

Materials:

  • Purified human eosinophils.[14]

  • Assay buffer (e.g., RPMI 1640 with 1% FBS and 10 mM HEPES).[11][13]

  • Test compounds (e.g., 15(R)-PGD₂ analogs).

  • Modified Boyden chamber or other chemotaxis system (e.g., Transwell plates with 5.0 µm pore size polycarbonate membrane).[6][11][14]

  • Hemocytometer or automated cell counter.[6]

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using standard techniques (e.g., negative immunomagnetic bead selection). Resuspend the purified eosinophils in the assay buffer.[14]

  • Chamber Preparation: Prepare the chemotaxis chamber. Load the lower chamber with varying concentrations of the test compound diluted in assay buffer.[6]

  • Cell Loading: Add the eosinophil suspension to the upper chamber.[13][14]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 1-3 hours).[11][13][14]

  • Cell Counting: After incubation, count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.[6]

  • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and determine the EC₅₀ value, which is the concentration that elicits a half-maximal response.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 15(R)-PGD2 analog activity is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the CRTH2 signaling pathway and a typical experimental workflow.

CRTH2_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling cluster_cellular Cellular Responses PGD2 PGD2 / 15(R)-PGD2 Analog CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Gi Gαi/o CRTH2->Gi Activates Gbg Gβγ CRTH2->Gbg AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gbg->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Chemotaxis Chemotaxis Ca->Chemotaxis Degranulation Degranulation Ca->Degranulation ERK ERK Activation PKC->ERK Cytokine Cytokine Release ERK->Cytokine

Caption: CRTH2 receptor signaling cascade upon agonist binding.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare CRTH2-expressing cell membranes Incubation Incubate membranes, radioligand, and test compounds in 96-well plate Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([³H]-PGD₂) and test compounds Reagent_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Measure radioactivity using scintillation counting Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ values using Cheng-Prusoff equation Counting->Analysis end End Analysis->end start Start start->Membrane_Prep start->Reagent_Prep

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of this compound analogs is a critical area of research for the development of novel therapeutics for allergic and inflammatory diseases. The stereochemistry at C-15 is a key determinant of agonist potency at the CRTH2 receptor, with the R configuration being highly favored. Modifications to other parts of the prostaglandin scaffold can be used to fine-tune activity and selectivity, and even convert agonists into antagonists. The data and protocols presented in this guide provide a valuable resource for researchers in this field, facilitating the objective comparison of existing analogs and guiding the design of new chemical entities with improved therapeutic profiles. Further investigation into the SAR of these compounds will continue to advance our understanding of CRTH2 receptor pharmacology and its role in disease.

References

A Comparative Guide to the Signaling Profiles of 15(R)-PGD2 and Endogenous PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling profiles of the endogenous pro-inflammatory mediator Prostaglandin D2 (PGD2) and its stereoisomer, 15(R)-PGD2. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the distinct biological activities of these two important lipid signaling molecules.

Executive Summary

Endogenous Prostaglandin D2 (PGD2) is a key mediator in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its biological effects are primarily mediated through two G protein-coupled receptors (GPCRs): the DP1 receptor, which is coupled to Gs proteins and increases intracellular cyclic AMP (camp), and the DP2 receptor (also known as CRTH2), which couples to Gi proteins to decrease cAMP and increase intracellular calcium.[1][2] The isoprostane 15(R)-PGD2, while structurally similar to PGD2, exhibits a distinct signaling profile, demonstrating potent and selective agonism at the DP2 receptor with significantly less activity at the DP1 receptor.[3] This guide will delve into the comparative receptor binding affinities, downstream signaling pathways, and functional outcomes of these two prostaglandins, supplemented with detailed experimental protocols for their characterization.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the binding affinities and functional potencies of endogenous PGD2 and 15(R)-PGD2 at the DP1 and DP2 receptors.

Table 1: Receptor Binding Affinity (Ki, nM)

LigandDP1 Receptor (Ki, nM)DP2/CRTH2 Receptor (Ki, nM)Reference
Endogenous PGD280 ± 52.4 ± 0.2[4]
15(R)-PGD2Weak AffinityPotent Agonist[3]

Table 2: Functional Potency (EC50, nM)

LigandDP1 Receptor (cAMP stimulation)DP2/CRTH2 Receptor (Chemotaxis)Reference
Endogenous PGD2Potent Agonist10[3]
15(R)-PGD2Weak Agonist1.7[3]

Signaling Pathways

The distinct signaling profiles of endogenous PGD2 and 15(R)-PGD2 stem from their differential activation of the DP1 and DP2 receptors, leading to divergent downstream cellular responses.

Endogenous PGD2 Signaling

Endogenous PGD2 acts as a dual agonist for both DP1 and DP2 receptors.

  • DP1 Receptor Activation (Gs-coupled): Binding of PGD2 to the DP1 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the production of intracellular cyclic AMP (cAMP).[1][5] This pathway is generally associated with anti-inflammatory effects, vasodilation, and inhibition of platelet aggregation.[2]

  • DP2/CRTH2 Receptor Activation (Gi-coupled): Conversely, PGD2 binding to the DP2 receptor activates the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[1] This pathway also promotes an increase in intracellular calcium levels and is linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[2]

PGD2_Signaling cluster_PGD2 Endogenous PGD2 cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_responses Cellular Responses PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2/CRTH2 Receptor PGD2->DP2 Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates Ca_up ↑ Intracellular Ca²⁺ DP2->Ca_up promotes AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down AntiInflammatory Anti-inflammatory Vasodilation cAMP_up->AntiInflammatory ProInflammatory Pro-inflammatory Chemotaxis cAMP_down->ProInflammatory Ca_up->ProInflammatory

Endogenous PGD2 Signaling Pathways
15(R)-PGD2 Signaling

15(R)-PGD2 acts as a potent and selective agonist for the DP2 receptor, with minimal activity at the DP1 receptor.[3] This selectivity results in a predominantly pro-inflammatory signaling profile.

  • DP2/CRTH2 Receptor Activation (Gi-coupled): Similar to endogenous PGD2, 15(R)-PGD2 binding to the DP2 receptor leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and an increase in intracellular calcium. This signaling cascade potently induces the chemotaxis of inflammatory cells.[3]

R_PGD2_Signaling cluster_15R_PGD2 15(R)-PGD2 cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_responses Cellular Responses R_PGD2 15(R)-PGD2 DP2 DP2/CRTH2 Receptor R_PGD2->DP2 DP1_inactive DP1 Receptor (Weak/No Activation) Gi Gi DP2->Gi activates Ca_up ↑ Intracellular Ca²⁺ DP2->Ca_up promotes AC Adenylyl Cyclase Gi->AC inhibits cAMP_down ↓ cAMP AC->cAMP_down ProInflammatory Potent Pro-inflammatory Chemotaxis cAMP_down->ProInflammatory Ca_up->ProInflammatory

15(R)-PGD2 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[6][7]

Materials:

  • Cell membranes expressing the receptor of interest (DP1 or DP2).

  • Radioligand (e.g., [3H]PGD2).

  • Unlabeled ligands (endogenous PGD2, 15(R)-PGD2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands.

  • In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled ligand.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare serial dilutions of unlabeled ligands Prepare serial dilutions of unlabeled ligands Prepare reaction mix in 96-well plate: Prepare reaction mix in 96-well plate: Prepare serial dilutions of unlabeled ligands->Prepare reaction mix in 96-well plate: Prepare reaction mix in 96-well plate:\n- Cell membranes\n- Radioligand\n- Unlabeled ligand Prepare reaction mix in 96-well plate: - Cell membranes - Radioligand - Unlabeled ligand Incubate to reach equilibrium Incubate to reach equilibrium Filter through glass fiber filters Filter through glass fiber filters Incubate to reach equilibrium->Filter through glass fiber filters Wash filters Wash filters Filter through glass fiber filters->Wash filters Measure radioactivity Measure radioactivity Wash filters->Measure radioactivity Determine IC50 Determine IC50 Measure radioactivity->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki Prepare reaction mix in 96-well plate:->Incubate to reach equilibrium

Radioligand Binding Assay Workflow
cAMP Measurement Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.[8][9]

Materials:

  • Cells expressing the receptor of interest.

  • Ligands (endogenous PGD2, 15(R)-PGD2).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader.

Procedure:

  • Seed cells in a multi-well plate and culture overnight.

  • Replace the culture medium with assay buffer.

  • For Gi-coupled receptors, pre-treat cells with forskolin (B1673556) to stimulate basal cAMP production.

  • Add varying concentrations of the ligands to the wells.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells to release intracellular cAMP.

  • Follow the instructions of the specific cAMP assay kit to measure cAMP concentrations.

  • Read the plate using a plate reader.

  • Analyze the data to determine the EC50 or IC50 values for the ligands.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.[10][11]

Materials:

  • Cells expressing the receptor of interest (often co-transfected with a promiscuous G-protein like Gα16 to couple to the calcium pathway).[12]

  • Ligands (endogenous PGD2, 15(R)-PGD2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader.

Procedure:

  • Seed cells in a black-walled, clear-bottom multi-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader.

  • Add varying concentrations of the ligands to the wells and immediately measure the fluorescence intensity over time.

  • Analyze the data to determine the EC50 values for the ligands based on the peak fluorescence response.

Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed cell migration.

Materials:

  • Immune cells of interest (e.g., eosinophils, Th2 cells).

  • Ligands (endogenous PGD2, 15(R)-PGD2).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

  • Assay medium.

  • Microscope or plate reader for cell quantification.

Procedure:

  • Place a solution containing the ligand in the lower chamber of the chemotaxis device.

  • Place a suspension of the cells in the upper chamber, separated from the lower chamber by a microporous membrane.

  • Incubate the chamber to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope or quantify the migrated cells using a plate reader-based method.

  • Analyze the data to determine the chemotactic index and the EC50 for the ligands.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification cluster_analysis Data Analysis Add chemoattractant to lower chamber Add chemoattractant to lower chamber Add cell suspension to upper chamber Add cell suspension to upper chamber Add chemoattractant to lower chamber->Add cell suspension to upper chamber Incubate to allow cell migration Incubate to allow cell migration Add cell suspension to upper chamber->Incubate to allow cell migration Remove non-migrated cells Remove non-migrated cells Incubate to allow cell migration->Remove non-migrated cells Fix and stain migrated cells Fix and stain migrated cells Remove non-migrated cells->Fix and stain migrated cells Count migrated cells Count migrated cells Fix and stain migrated cells->Count migrated cells Calculate chemotactic index Calculate chemotactic index Count migrated cells->Calculate chemotactic index Determine EC50 Determine EC50 Calculate chemotactic index->Determine EC50

Chemotaxis Assay Workflow

References

Validating Animal and In Vitro Models for 15(R)-Prostaglandin D2 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established animal models and emerging in vitro systems for studying the biological effects of 15(R)-Prostaglandin D2 (15(R)-PGD2), a potent and selective agonist for the DP2 receptor (also known as CRTH2). As a key mediator in type 2 inflammatory responses, particularly in allergic diseases such as asthma, the validation of robust and relevant models is critical for advancing therapeutic strategies targeting the PGD2/DP2 signaling axis.

Comparative Overview of In Vivo Animal Models

Animal models have been instrumental in elucidating the pro-inflammatory roles of PGD2 and its analogs. The choice of model often depends on the specific research question, with each species offering distinct advantages and limitations. Below is a summary of commonly used models.

Animal ModelKey ApplicationRelevant PhenotypesNotable Findings
Mouse (e.g., BALB/c) Allergic Airway InflammationAirway hyperresponsiveness (AHR), eosinophilic inflammation, Th2 cytokine production.[1][2]PGD2 pretreatment enhances low-dose antigen-induced airway inflammation.[2][3] DP2 antagonism can ameliorate airway remodeling in chronic experimental asthma models.[4][5]
Brown Norway Rat Allergic Airway Inflammation, AsthmaPronounced eosinophilic infiltration, early and late airway constriction, high IgE production.[3][6]PGD2 and its metabolites induce robust and persistent pulmonary eosinophilia via the DP2 receptor.[7] This model is considered to closely mimic human allergic asthma.[3]
Guinea Pig Eosinophil TraffickingLocalized eosinophil infiltration in response to PGD2 and DP2 agonists.[8]Demonstrates a clear DP2-mediated pathway for PGD2-induced eosinophil migration into the esophagus.[8]
In-Depth Comparison of Animal Models

Mouse models , particularly the BALB/c strain, are widely used due to their genetic tractability and the availability of a vast array of immunological reagents. They are well-suited for studying the general mechanisms of allergic airway inflammation.[1][9] However, it is important to note that mice lack a bronchial vasculature, which can be a limitation when studying aspects of airway remodeling like bronchial edema.[6] Furthermore, some studies using CRTH2 knockout mice have yielded conflicting results regarding the severity of allergic inflammation, suggesting a complex role for the PGD2/DP2 pathway that may differ from humans.[10]

The Brown Norway rat is often considered a more predictive model for human allergic asthma.[3] This strain exhibits a strong Th2-predisposed genetic background, leading to a more pronounced allergic inflammatory response, including significant eosinophilia and high IgE levels, compared to other rat strains like the Sprague Dawley.[3] The Brown Norway rat has been effectively used to demonstrate the potent in vivo activity of 15(R)-methyl-PGD2 in inducing pulmonary eosinophil infiltration through the DP2 receptor.[7]

Guinea pig models have been particularly valuable for studying localized eosinophil trafficking. Direct injection of 15(R)-PGD2 into the esophagus of guinea pigs has been shown to mimic the eosinophil infiltration induced by PGD2, confirming the role of the DP2 receptor in this process.[8] This model provides a clear and direct way to assess the chemotactic effects of DP2 agonists in a specific tissue context.

In Vitro Alternatives to Animal Models

While animal models provide systemic insights, in vitro systems offer a more controlled environment to dissect cellular and molecular mechanisms, reduce animal use, and enable higher-throughput screening.

In Vitro ModelKey ApplicationRelevant PhenotypesNotable Findings
Primary Human Eosinophil Cultures Eosinophil activation and migrationChemotaxis, actin polymerization, CD11b expression, calcium mobilization.[11][12]15(R)-methyl-PGD2 is a highly potent chemoattractant for human eosinophils, acting specifically through the DP2 receptor.[11][13]
Primary Human Bronchial Epithelial Cell Cultures Epithelial cell responses and remodelingCell migration, differentiation, mucus production (MUC5AC expression).[14]DP2 is expressed on bronchial epithelial cells and its activation can promote migration and differentiation, suggesting a role in airway remodeling.[14]
Airway-on-a-Chip Modeling complex airway pathophysiologyRecapitulation of multicellular architecture, air-liquid interface, immune cell recruitment under flow.[15][16]Enables the study of interactions between airway epithelium, endothelium, and circulating immune cells in response to inflammatory stimuli.
In-Depth Comparison of In Vitro Models

Primary human eosinophil cultures are a fundamental tool for studying the direct effects of 15(R)-PGD2 on a key effector cell in allergic inflammation. These assays have been crucial in establishing the high potency and selectivity of 15(R)-PGD2 for the DP2 receptor and in elucidating the downstream signaling events that lead to eosinophil migration and activation.[11][12]

Primary human bronchial epithelial cell cultures , particularly when grown at an air-liquid interface, provide a more complex system to study the role of the PGD2/DP2 pathway in airway biology. These models have revealed that DP2 is not only expressed on immune cells but also on the bronchial epithelium, where its activation can contribute to airway remodeling processes.[14]

Airway-on-a-chip technology represents a significant advancement in in vitro modeling, offering the potential to recreate the complex microenvironment of the human airway.[15][16] These microfluidic devices can incorporate multiple cell types, such as epithelial and endothelial cells, and allow for the study of immune cell recruitment from a vascular compartment under physiological flow conditions. While specific studies using airway-on-a-chip models to investigate 15(R)-PGD2 are still emerging, this technology holds great promise for providing a more physiologically relevant and human-centric platform to dissect the complex interplay of cells and mediators in PGD2-driven inflammation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are key protocols for in vivo and in vitro studies of 15(R)-PGD2 effects.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice

This protocol is adapted from established models of allergic asthma.[1][2][9]

1. Sensitization:

  • On days 0 and 7, administer an intraperitoneal (i.p.) injection of 10 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (B78521) (Al(OH)3) in a total volume of 200 µL saline.[1]

2. PGD2/15(R)-PGD2 Administration (Optional Pre-treatment):

  • On day 16, expose sensitized mice to aerosolized PGD2 (e.g., 10⁻³ M) or vehicle (saline) for a defined period (e.g., 30 minutes).[2]

3. Allergen Challenge:

  • On days 14, 15, and 16 (for a standard model) or on day 17 (for a low-dose model with PGD2 pre-treatment), challenge the mice with aerosolized 1% OVA (for standard model) or 0.1% OVA (for low-dose model) in PBS for 30 minutes.[1][2]

4. Assessment of Airway Inflammation and Hyperresponsiveness (24 hours post-final challenge):

  • Bronchoalveolar Lavage (BAL):

    • Euthanize the mouse and cannulate the trachea.

    • Lavage the lungs with a fixed volume of ice-cold PBS (e.g., 3 x 0.5 mL).[2]

    • Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).[1][2]

  • Measurement of Airway Hyperresponsiveness (AHR):

    • Measure lung resistance and dynamic compliance in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using a plethysmograph.[1]

  • Histological Analysis:

    • Perfuse and fix the lungs in 10% formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.

  • Cytokine Analysis:

    • Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.[1][17]

Protocol 2: In Vitro Human Eosinophil Migration Assay

This protocol is based on standard chemotaxis assays.[12]

1. Eosinophil Isolation:

  • Isolate eosinophils from the peripheral blood of healthy, non-allergic donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

2. Chemotaxis Assay:

  • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Place a solution containing 15(R)-PGD2 at various concentrations (e.g., 0.1 nM to 100 nM) or a control vehicle in the lower wells.

  • Add a suspension of purified eosinophils to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for a specified time (e.g., 1-2 hours).

3. Quantification of Migration:

  • After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, migrated cells in the lower well can be quantified using a cell counter or a fluorescent dye-based assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 15(R)-PGD2 research is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response PGD2 PGD2 / 15(R)-PGD2 DP1 DP1 Receptor PGD2->DP1 binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 binds Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Inhibition Inhibition of Cell Migration & Activation cAMP_inc->Inhibition Activation Eosinophil Chemotaxis, Activation & Degranulation cAMP_dec->Activation Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc Ca_inc->Activation

Figure 1. PGD2 Signaling Pathway via DP1 and DP2 Receptors.

Experimental_Workflow cluster_model Model Selection cluster_analysis Endpoint Analysis Animal_Model In Vivo (e.g., Mouse, Rat, Guinea Pig) Treatment Treatment with 15(R)-PGD2 or Vehicle Control Animal_Model->Treatment In_Vitro_Model In Vitro (e.g., Eosinophil Culture, Airway-on-a-Chip) In_Vitro_Model->Treatment In_Vivo_Analysis In Vivo Analysis: - Bronchoalveolar Lavage (Cell Counts) - Airway Hyperresponsiveness - Histology (Inflammation) - Cytokine Measurement (ELISA) Treatment->In_Vivo_Analysis In_Vitro_Analysis In Vitro Analysis: - Cell Migration Assay - Gene Expression (qPCR) - Protein Expression (Western Blot) - Functional Assays (e.g., Calcium Flux) Treatment->In_Vitro_Analysis Data_Analysis Data Analysis & Interpretation In_Vivo_Analysis->Data_Analysis In_Vitro_Analysis->Data_Analysis

Figure 2. General Experimental Workflow for Studying 15(R)-PGD2 Effects.

Conclusion

The validation of appropriate models is paramount for the successful investigation of this compound's role in health and disease. While traditional animal models, particularly the Brown Norway rat, have provided invaluable insights into the systemic effects of DP2 receptor activation, there is a growing emphasis on incorporating and developing advanced in vitro systems. Primary human cell cultures and emerging organ-on-a-chip technologies offer the potential for more mechanistic, human-relevant, and higher-throughput studies. A multi-faceted approach, combining the strengths of both in vivo and in vitro models, will be crucial for comprehensively validating the therapeutic potential of targeting the 15(R)-PGD2/DP2 pathway.

References

A Comparative Guide to Assessing the Purity of 15(R)-Prostaglandin D2 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 15(R)-Prostaglandin D2 (15(R)-PGD2). The focus is on providing objective, data-driven comparisons and detailed experimental protocols to aid in the selection and implementation of appropriate analytical methods.

Prostaglandin (B15479496) D2 (PGD2) is a biologically active lipid mediator involved in various physiological and pathological processes. Its stereoisomer, 15(R)-PGD2, is of particular interest to researchers. Ensuring the purity of 15(R)-PGD2 is critical for accurate in vitro and in vivo studies. HPLC is a powerful technique for separating 15(R)-PGD2 from its potential impurities, which include its enantiomer (15(S)-PGD2), other prostaglandin isomers (e.g., PGE2), and degradation products.

Understanding Potential Impurities

The primary impurity of concern for 15(R)-PGD2 is its enantiomer, 15(S)-Prostaglandin D2. Due to their identical physical and chemical properties in an achiral environment, their separation requires a chiral stationary phase. Other potential impurities include positional isomers, such as Prostaglandin E2 (PGE2), and degradation products that can form due to the inherent instability of PGD2. Common degradation products include compounds from the PGJ2 series, such as Δ12-PGD2.

Comparison of HPLC Methods for this compound Purity Analysis

The selection of an appropriate HPLC method is crucial for the accurate determination of 15(R)-PGD2 purity. The primary challenge lies in the effective separation of the 15(R) and 15(S) enantiomers, which necessitates the use of a chiral stationary phase. The following table summarizes and compares key performance parameters of a proposed chiral HPLC method with a standard reversed-phase method.

Parameter Method A: Chiral Reversed-Phase HPLC Method B: Standard Reversed-Phase HPLC
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile/Methanol/Water (pH 4 with acetic acid) in a ratio of approximately 30:10:60 (v/v/v)Gradient: Acetonitrile and 0.1% formic acid in water
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Resolution (15(R)-PGD2 vs. 15(S)-PGD2) > 1.5No separation
Resolution (PGD2 vs. PGE2) Baseline separationBaseline separation
Typical Purity of Commercial Standard ≥98%Not applicable for enantiomeric purity
Key Advantage Enables accurate determination of enantiomeric purity.Good separation of positional isomers and some degradation products.
Key Limitation May require more specialized and expensive columns.Cannot distinguish between enantiomers.

Detailed Experimental Protocols

Method A: Chiral Reversed-Phase HPLC for Enantiomeric Purity

This method is adapted from established protocols for the chiral separation of prostaglandins (B1171923) and is optimized for the purity assessment of 15(R)-PGD2.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralcel OJ-RH column (150 x 4.6 mm, 5 µm)

  • This compound analytical standard (≥98% purity)

  • 15(S)-Prostaglandin D2 analytical standard (for method development and peak identification)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A starting composition of 30:10:60 (v/v/v) is recommended. The aqueous component should be adjusted to pH 4 with acetic acid. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Procedure:

  • Equilibrate the Chiralcel OJ-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of 15(S)-PGD2 to determine its retention time.

  • Inject the 15(R)-PGD2 sample.

  • Identify the peaks corresponding to 15(R)-PGD2 and any potential 15(S)-PGD2 impurity.

  • Calculate the purity of 15(R)-PGD2 based on the peak area percentages.

Visualizing the Analytical Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow for HPLC purity assessment and the signaling pathway of Prostaglandin D2.

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample 15(R)-PGD2 Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject separation Chiral Column Separation inject->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (%) integration->purity

Caption: Workflow for assessing 15(R)-PGD2 purity by HPLC.

pgd2_signaling PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 AC Adenylyl Cyclase DP1->AC Gs Ca ↑ Intracellular Ca2+ DP2->Ca Gi cAMP ↑ cAMP AC->cAMP Response1 Cellular Response 1 (e.g., Vasodilation) cAMP->Response1 Response2 Cellular Response 2 (e.g., Chemoattraction of Immune Cells) Ca->Response2

Caption: Simplified signaling pathway of Prostaglandin D2.

Comparative Analysis of 15(R)-PGD2: A Potent Agonist with Diverse Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological effects of 15(R)-Prostaglandin D2 (15(R)-PGD2) across various cell types. 15(R)-PGD2, a stereoisomer of prostaglandin (B15479496) D2, is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Its interactions elicit a range of cellular responses, particularly within the immune system, and emerging evidence suggests a role in cancer biology. This document is intended for researchers, scientists, and drug development professionals investigating inflammatory diseases, allergic responses, and oncology.

Data Presentation: Quantitative Effects of 15(R)-PGD2 and Analogs on Immune Cells

The following tables summarize the key quantitative data on the effects of 15(R)-PGD2 and related compounds on various immune cell types. These findings highlight the potency and selectivity of 15(R)-PGD2 for the CRTH2 receptor.

Table 1: Effects on Eosinophils

ParameterAgonistEC50 (nM)Cell Type/SystemKey FindingsReference
Chemotaxis15(R)-methyl-PGD21.7Human Eosinophils~5 times more potent than PGD2.[1][1]
PGD210Human Eosinophils[1]
15S-methyl-PGD2128Human Eosinophils[1]
CD11b Expression & Actin Polymerization15(R)-methyl-PGD2Potent AgonistHuman EosinophilsRank order of potency: 15(R)-methyl-PGD2 > PGD2.[1][1]

Table 2: Effects on Basophils

ParameterAgonist/EffectObservationCell Type/SystemKey FindingsReference
CD11b ExpressionPGD2 and DK-PGD2 (CRTH2 agonist)UpregulationHuman BasophilsEffects were antagonized by a CRTH2 antagonist (ramatroban).[2][2]
MigrationPGD2 and DK-PGD2InductionHuman BasophilsEffects were antagonized by ramatroban.[2][2]
DegranulationPGD2 and DK-PGD2EnhancementHuman BasophilsEffects were antagonized by ramatroban.[2][2]
Histamine (B1213489) ReleasePGD2 (1-100 nM)EnhancementHuman BasophilsPGD2 enhances histamine release initiated by various stimuli.[3][3]

Table 3: Effects on T helper 2 (Th2) Cells

ParameterAgonist/EffectObservationCell Type/SystemKey FindingsReference
Cytokine Production (IL-4, IL-5, IL-13)PGD2Dose-dependent increaseHuman Th2 CellsEffect mediated by CRTH2, mimicked by DK-PGD2.[4][5][4][5]
PGD2 (100 nM)mRNA levels for IL-4, IL-5, and IL-13 markedly elevated.Human Th2 CellsProtein release peaked at ~8 hours.[6][6]
PGD2EC50 for IL-4: 150 nM, IL-5: 63 nM, IL-13: 54 nM.Human Th2 Cells[6]

Table 4: Effects on Group 2 Innate Lymphoid Cells (ILC2s)

ParameterAgonist/EffectEC50 (nM)Cell Type/SystemKey FindingsReference
Cytokine Production (IL-5)PGD2 metabolites108.1 to 526.9Asthmatic Patient-derived ILC2sDP2-dependent cytokine secretion.[7][7]
Cytokine Production (IL-13)PGD2 metabolites125.2 to 788.3Asthmatic Patient-derived ILC2sDP2-dependent cytokine secretion.[7][7]
Various Cytokine ProductionPGD2IL-3: 79.8, IL-8: 65.7, IL-9: 47.4, IL-21: 43, GM-CSF: 132.5, CSF-1: 29.2Human ILC2sPGD2 induces a wide range of proinflammatory cytokines.[8][8]
MigrationPGD2Potent inductionHuman ILC2sMediated by CRTH2.[8][8]

Table 5: Effects on Platelets

ParameterAgonist/EffectObservationCell Type/SystemKey FindingsReference
cAMP Elevation15(R)-methyl-PGD2<20% of maximal response to PGD2Human PlateletsIn contrast to eosinophils, 15S-methyl-PGD2 was more active.[1][1]
Aggregation Inhibition15(R)-PGD2Inhibition of U46,619-induced aggregationHuman Platelets[9]
PGD2 Analogs9β- and 9-deoxy-PGD2 analogs are more potent than PGD2.[10]Human Platelets[10]

Effects on Cancer Cells: A Dual Role

The role of the PGD2 signaling pathway in cancer is complex and appears to be context-dependent, with both pro- and anti-tumorigenic effects reported. Much of the research has focused on PGD2 and its metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).

  • Anti-Tumorigenic Effects :

    • Lung Cancer : PGD2 and its metabolite 15d-PGJ2 have been shown to induce apoptosis in non-small cell lung carcinoma (NSCLC) A549 cells.[11][12][13] This process is associated with the production of reactive oxygen species (ROS).[13]

    • Breast Cancer : PGD2 treatment significantly inhibited the proliferation and migration of breast cancer cells.[14] 15d-PGJ2 has also been shown to have anti-proliferative and pro-apoptotic activity in breast cancer cell lines.[15]

    • Colon Cancer : PGD2 has been reported to inhibit the proliferation of human colon cancer cell lines.[16] 15d-PGJ2 can cause growth inhibition and apoptosis in colon cancer cells.[17]

  • Pro-Tumorigenic Effects :

    • Colon Cancer : High expression of the PGD2 receptor DP2 has been associated with poor prognosis in colon cancer patients and is suggested to promote colon cancer cell migration.[18] Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that degrades prostaglandins, was found to increase colon cancer metastasis.[19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay (Boyden Chamber Method)

This protocol is adapted from the widely used Boyden chamber assay to assess the chemotactic response of eosinophils to 15(R)-PGD2.[20][21]

  • Cell Preparation :

    • Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative magnetic selection).

    • Resuspend the purified eosinophils (purity >98%) in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup :

    • Use a multi-well chemotaxis chamber (e.g., 48-well microchemotaxis chamber) with a polycarbonate membrane (typically 5 µm pore size).

    • Add serial dilutions of 15(R)-PGD2 or other chemoattractants in assay medium to the lower wells of the chamber. Use assay medium alone as a negative control.

    • Place the membrane over the lower wells, ensuring no air bubbles are trapped.

    • Add 50 µL of the eosinophil suspension to the upper wells.

  • Incubation :

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • Quantification :

    • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

    • Count the migrated cells in several high-power fields for each well using a light microscope.

    • Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

CD11b Expression Assay by Flow Cytometry

This protocol outlines the measurement of CD11b (Mac-1 α-chain) upregulation on the surface of immune cells like eosinophils and basophils upon stimulation with 15(R)-PGD2.

  • Cell Stimulation :

    • Isolate the target immune cells (e.g., eosinophils, basophils) and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

    • Add varying concentrations of 15(R)-PGD2 or a vehicle control to the cell suspensions.

    • Incubate for 15-30 minutes at 37°C.

  • Staining :

    • After incubation, wash the cells with cold PBS.

    • Resuspend the cells in a staining buffer (e.g., FACS buffer).

    • Add a fluorescently labeled anti-human CD11b antibody (e.g., FITC- or PE-conjugated).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer to remove unbound antibody.

  • Flow Cytometry Analysis :

    • Resuspend the cells in a suitable sheath fluid.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the mean fluorescence intensity (MFI) of the CD11b staining. An increase in MFI indicates upregulation of CD11b expression.

Th2 and ILC2 Cytokine Secretion Assay

This protocol describes the measurement of cytokine release from Th2 cells or ILC2s following stimulation.

  • Cell Culture and Stimulation :

    • Culture purified human Th2 cells or ILC2s in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% FBS and relevant cytokines for cell maintenance).

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

    • Stimulate the cells with a range of concentrations of 15(R)-PGD2 or other agonists for a specified period (e.g., 8-24 hours) at 37°C and 5% CO2.

  • Supernatant Collection :

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

  • Cytokine Quantification :

    • Measure the concentration of secreted cytokines (e.g., IL-4, IL-5, IL-13) in the supernatants using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).

    • Follow the manufacturer's instructions for the chosen assay.

    • Generate a standard curve using recombinant cytokine standards to determine the concentration of cytokines in the samples.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of 15(R)-PGD2 and a typical experimental workflow.

G 15(R)-PGD2 Signaling via CRTH2 Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15R_PGD2 15(R)-PGD2 CRTH2 CRTH2 (DP2) Receptor 15R_PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Decreased levels contribute to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes from ER PKC Protein Kinase C DAG->PKC Activates Ca2->Cellular_Response ERK ERK PKC->ERK Activates ERK->Cellular_Response

Caption: Signaling pathway of 15(R)-PGD2 via the CRTH2 receptor.

G Experimental Workflow: Chemotaxis Assay cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis Isolate_Cells Isolate Target Cells (e.g., Eosinophils) Load_Upper Load Upper Wells with Cell Suspension Isolate_Cells->Load_Upper Prepare_Reagents Prepare 15(R)-PGD2 dilutions and Control Medium Load_Lower Load Lower Wells with 15(R)-PGD2/Control Prepare_Reagents->Load_Lower Place_Membrane Place Porous Membrane Load_Lower->Place_Membrane Place_Membrane->Load_Upper Incubate Incubate at 37°C Load_Upper->Incubate Remove_Membrane Remove and Fix Membrane Incubate->Remove_Membrane Stain_Cells Stain Migrated Cells Remove_Membrane->Stain_Cells Count_Cells Count Cells (Microscopy) Stain_Cells->Count_Cells Analyze_Data Analyze and Plot Data (e.g., EC50 calculation) Count_Cells->Analyze_Data

Caption: Workflow for a typical Boyden chamber chemotaxis assay.

References

Confirming the Stereochemistry of Synthesized 15(R)-Prostaglandin D2: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and biological evaluation of pharmacologically active molecules like 15(R)-Prostaglandin D2 (15(R)-PGD2). This guide provides a comprehensive comparison of key analytical methodologies for confirming the stereochemistry of synthesized 15(R)-PGD2, complete with experimental data and detailed protocols.

The stereochemical configuration at the C-15 position of Prostaglandin (B15479496) D2 (PGD2) significantly influences its biological activity. While 15(S)-PGD2 is the naturally occurring, potent agonist for the D-prostanoid (DP) receptor, its epimer, 15(R)-PGD2, has also been a subject of interest in inflammatory research. Therefore, robust analytical methods are essential to distinguish between these stereoisomers and ensure the purity of a synthesized batch. This guide explores the utility of Chiral High-Performance Liquid Chromatography (Chiral HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of the primary analytical techniques used for the stereochemical confirmation of 15(R)-PGD2.

Analytical Technique Principle of Stereochemical Differentiation Key Advantages Key Limitations Typical Data Output
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Direct separation of enantiomers, providing excellent resolution and enabling quantification of enantiomeric excess.Requires specialized and often expensive chiral columns; method development can be time-consuming.Chromatogram showing baseline separation of 15(R)-PGD2 and 15(S)-PGD2 peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) While MS/MS itself does not typically differentiate stereoisomers, coupling with chiral chromatography allows for mass-specific detection of separated isomers.High sensitivity and selectivity, allowing for detection and quantification in complex biological matrices.Does not directly provide stereochemical information without prior chiral separation. Fragmentation patterns of stereoisomers are often identical.Mass chromatograms corresponding to the m/z of PGD2, showing peaks at the retention times determined by the chiral LC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the chemical environment of nuclei in diastereomers or in chiral solvating agents can lead to distinct chemical shifts. Nuclear Overhauser Effect (NOE) provides through-space proton-proton correlations, which can define relative stereochemistry.Provides detailed structural information, including connectivity and spatial arrangement of atoms. Can be used for absolute configuration determination with chiral derivatizing agents.Lower sensitivity compared to MS; may require larger sample amounts. Analysis of complex spectra can be challenging.1D and 2D NMR spectra (e.g., 1H, 13C, COSY, NOESY) showing distinct signals or correlations for different stereoisomers.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers. The selection of the chiral stationary phase (CSP) is critical for achieving successful separation.

Protocol for Chiral HPLC Separation of PGD2 Stereoisomers:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: A Chiralcel® OJ-RH column is a common choice for separating prostaglandin enantiomers.[1]

  • Mobile Phase: A mixture of acetonitrile, methanol (B129727), and water (e.g., in ratios around 30:10:60 v/v/v) with the pH adjusted to 4 with a suitable acid is often effective. The exact ratio may need optimization for baseline separation.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The separation is usually performed at a controlled room temperature, for instance, 25°C.[1]

  • Detection: UV detection at a wavelength of 200-210 nm is commonly used for prostaglandins (B1171923).[1]

  • Sample Preparation: The synthesized 15(R)-PGD2 is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected onto the column, and the retention times of the peaks are compared to those of authentic standards of 15(R)-PGD2 and 15(S)-PGD2. The resolution (Rs) between the two peaks should be ≥ 1.5 for baseline separation.[1]

Expected Data:

Compound Retention Time (min) Resolution (Rs)
15(S)-PGD2(Example) 10.5\multirow{2}{*}{≥ 1.5}
15(R)-PGD2(Example) 12.2

Note: The exact retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of prostaglandins, especially when coupled with a preceding chiral separation.

Protocol for Chiral LC-MS/MS Analysis of 15(R)-PGD2:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation (from biological matrices):

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash with a low percentage of methanol in water to remove polar interferences.

    • Elute the prostaglandins with a suitable organic solvent like methyl formate (B1220265) or ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatography: The same chiral HPLC conditions as described above are used to separate the stereoisomers before they enter the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for PGD2. For example, a transition of m/z 351.2 -> 271.2 can be used for quantification.

  • Data Analysis: The peak areas of the MRM transitions corresponding to the retention times of 15(R)-PGD2 and 15(S)-PGD2 are used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used to confirm stereochemistry, particularly through the use of the Nuclear Overhauser Effect (NOE).

Protocol for NMR Analysis of 15(R)-PGD2:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: The purified synthesized 15(R)-PGD2 is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • NMR Experiments:

    • 1D NMR: Acquire 1H and 13C NMR spectra. The chemical shifts of protons and carbons attached to or near the chiral center at C-15 will be indicative of the stereochemistry.

    • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed to identify protons that are close in space. For 15(R)-PGD2, specific NOE correlations between the proton at C-15 and protons on the alkyl chain can help confirm the R configuration.

  • Data Analysis: The chemical shifts and coupling constants in the 1D spectra are analyzed and compared with literature values for related compounds. The cross-peaks in the NOESY spectrum are analyzed to determine spatial proximities, which can be correlated with the expected 3D structure of the 15(R) isomer.

Illustrative NMR Data for Prostaglandin D2 (General):

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-15~4.0-4.2~72-73
C-15-~72-73
... (other relevant protons and carbons)......

Note: Specific chemical shifts can vary slightly based on the solvent and other experimental conditions. Distinguishing between the 15(R) and 15(S) isomers would rely on subtle differences in these shifts or, more definitively, through NOE data.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stereochemical Confirmation cluster_data Data Analysis cluster_confirmation Confirmation start Synthesized 15(R)-PGD2 purification Purification (e.g., Flash Chromatography) start->purification chiral_hplc Chiral HPLC purification->chiral_hplc lc_ms Chiral LC-MS/MS purification->lc_ms nmr NMR Spectroscopy purification->nmr hplc_data Retention Time & Resolution chiral_hplc->hplc_data ms_data Mass Spectrum & Quantification lc_ms->ms_data nmr_data Chemical Shifts & NOE Correlations nmr->nmr_data confirmed Stereochemistry Confirmed hplc_data->confirmed ms_data->confirmed nmr_data->confirmed PGD2_Signaling cluster_receptors PGD2 Receptors cluster_downstream Downstream Signaling cluster_effects Cellular Effects PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gs DP1->Gs Gi Gi DP2->Gi AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation Vasodilation PKA->Relaxation PLC Phospholipase C Gi->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Inflammation Chemotaxis of Eosinophils, Basophils, and Th2 Cells Ca2->Inflammation

References

Independent Verification of Published 15(R)-Prostaglandin D2 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15(R)-Prostaglandin D2 (15(R)-PGD2) performance with relevant alternatives, supported by experimental data from peer-reviewed studies. It is intended to serve as a resource for researchers engaged in the study of inflammatory and allergic diseases where the Prostaglandin D2 (PGD2) signaling axis is a key therapeutic target.

Comparative Analysis of DP2 Receptor Agonists

15(R)-PGD2 and its synthetic analog, 15(R)-methyl-PGD2, are potent agonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The DP2 receptor plays a crucial role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes in allergic responses. The following tables summarize the in vitro potency of these compounds compared to the endogenous ligand, PGD2.

Table 1: Potency of PGD2 Analogs in Eosinophil Chemotaxis

CompoundEC50 (nM)Relative Potency vs. PGD2Reference
15(R)-methyl-PGD21.7~5.9x more potent[1]
PGD2101x[1]
15S-methyl-PGD2128~12.8x less potent[1]

Table 2: Potency of PGD2 Analogs in Eosinophil Activation Assays

CompoundAssayEC50 (nM)Reference
15(R)-methyl-PGD2CD11b Expression1.4
Actin Polymerization3.8
PGD2CD11b Expression~3-5x higher than 15(R)-methyl-PGD2
Actin Polymerization~3-5x higher than 15(R)-methyl-PGD2

Performance of DP2 Receptor Antagonists as Alternatives

Several selective DP2 receptor antagonists have been developed as potential therapeutics for allergic diseases like asthma. These compounds represent an alternative approach by blocking the signaling pathway activated by PGD2 and its analogs. The following table summarizes the clinical findings for some of these antagonists.

Table 3: Clinical Trial Outcomes of Selected DP2 Receptor Antagonists in Asthma

CompoundPhaseKey FindingsReference(s)
Fevipiprant (B1672611) Phase IIIShowed a reduction in sputum eosinophils. However, the demonstrated efficacy in improving lung function did not support further clinical development for asthma.[1][2][3][4][5]
GB001 Phase IIbDid not meet the primary endpoint of reducing asthma worsening, although some numeric reductions were observed. Showed acceptable safety profile, but risk of liver injury at the highest dose.[6][7][8]
OC000459 Phase IIShowed improvement in FEV1 in the per-protocol population and reduced sputum eosinophil counts. Also showed a reduction in nasal and ocular symptoms in allergic rhinitis.[9][10][11][12]
BI 671800 Phase IIAssociated with a small improvement in FEV1 in controller-naïve asthma patients and in patients on inhaled corticosteroids. Did not provide clinical improvement when added to fluticasone (B1203827) propionate.[13][14][15][16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the migration of eosinophils in response to a chemoattractant gradient.

Materials:

  • Purified human eosinophils

  • Boyden chamber apparatus with a polycarbonate filter (5.0 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 10% FBS)

  • Chemoattractants (e.g., 15(R)-PGD2, PGD2)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using negative selection for high purity (>98%). Resuspend the purified eosinophils in the assay medium at a concentration of 2 x 10^6 cells/mL.

  • Assay Setup: Add the chemoattractant solutions at various concentrations to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells.

  • Add the eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Counting: After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and stain the migrated cells on the lower side with a staining solution.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.[18][19][20][21]

CD11b Expression Assay (Flow Cytometry)

This assay measures the upregulation of the cell surface adhesion molecule CD11b on eosinophils upon activation.

Materials:

  • Purified human eosinophils

  • Assay buffer (e.g., PBS with 1% BSA)

  • Activating compounds (e.g., 15(R)-PGD2)

  • FITC- or PE-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Fixation solution (e.g., 1% formaldehyde (B43269) in PBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Resuspend purified eosinophils in the assay buffer. Add the activating compounds at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Staining: Add the fluorescently labeled anti-CD11b antibody or an isotype control to the cell suspension and incubate for 30 minutes on ice in the dark.

  • Washing and Fixation: Wash the cells with cold assay buffer to remove unbound antibodies. Resuspend the cells in the fixation solution.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the eosinophil population based on their forward and side scatter characteristics.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b staining for each condition. Plot the MFI against the compound concentration to calculate the EC50 value.[22][23][24][25][26][27]

Actin Polymerization Assay (Flow Cytometry)

This assay quantifies the formation of filamentous actin (F-actin) in eosinophils as a measure of cytoskeletal rearrangement upon activation.

Materials:

  • Purified human eosinophils

  • Assay buffer

  • Activating compounds

  • Fixation solution (e.g., 4% formaldehyde)

  • Permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100)

  • Fluorescently labeled phalloidin (B8060827) (e.g., FITC-phalloidin)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Resuspend purified eosinophils in the assay buffer and stimulate with the activating compounds at various concentrations for a short period (e.g., 20-60 seconds) at 37°C.

  • Fixation and Permeabilization: Stop the reaction by adding the fixation solution. After incubation, wash the cells and add the permeabilization buffer.

  • Staining: Add fluorescently labeled phalloidin to the permeabilized cells and incubate in the dark to stain the F-actin.

  • Washing: Wash the cells to remove excess phalloidin.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity of phalloidin staining. Plot the MFI against the compound concentration to determine the EC50 value.[22][28][29][30][31][32]

Visualizations

PGD2/DP2 Signaling Pathway

PGD2_DP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DP2 DP2 Receptor (CRTH2) G_protein Gi/o DP2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin Adhesion Increased Adhesion (CD11b) PKC->Adhesion Chemotaxis Chemotaxis Actin->Chemotaxis PGD2 15(R)-PGD2 or PGD2 PGD2->DP2 Binds

Caption: PGD2/DP2 receptor signaling cascade upon ligand binding.

Experimental Workflow for Eosinophil Chemotaxis Assay

Chemotaxis_Workflow start Start: Isolate Eosinophils prepare_cells Prepare Eosinophil Suspension start->prepare_cells setup_chamber Set up Boyden Chamber: - Add Chemoattractant to lower well - Place filter - Add cells to upper well prepare_cells->setup_chamber incubate Incubate (1-2 hours at 37°C) setup_chamber->incubate stain Remove Filter and Stain Migrated Cells incubate->stain count Count Migrated Cells (Microscopy) stain->count analyze Data Analysis: Calculate EC50 count->analyze end End analyze->end

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 15(R)-Prostaglandin D2, a potent and selective DP2 receptor agonist, requires careful management as a hazardous chemical waste. Adherence to the following procedural guidelines is critical.

Immediate Safety and Hazard Information

This compound and its related compounds are classified as hazardous. The parent compound, Prostaglandin D2, is considered harmful if swallowed and may damage fertility or the unborn child.[1][2] Due to these potential health effects, all materials contaminated with this compound must be treated as hazardous waste. It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

  • Waste Segregation : Isolate all waste contaminated with this compound. This includes:

    • Unused neat compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, vials, gloves, and bench paper.[3]

    • Rinsate from cleaning contaminated glassware.[3][6]

  • Waste Containerization :

    • Liquid Waste : Collect all liquid waste in a designated, leak-proof, and chemically compatible container with a secure screw-on cap.[3][7] The container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.[3]

    • Solid Waste : Place contaminated solid materials into a designated, clearly labeled, and sealed hazardous waste container or double-bagged in clear plastic bags for inspection.[3][7]

    • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[3]

    • Do not fill any waste container beyond 90% capacity to allow for expansion.[3]

  • Storage of Hazardous Waste :

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]

    • The SAA should be a secure area with secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[4][7]

    • Store the waste away from incompatible materials. For example, keep acids and bases separate.[8]

  • Disposal Request :

    • Once the waste container is full or reaches the designated accumulation time limit (often 90 days), arrange for its disposal through your institution's EHS office.[3]

    • Complete all required paperwork, including a hazardous waste tag with a detailed description of the contents.[3]

  • Empty Container Disposal :

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[3][6]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[3][6]

    • After triple-rinsing, the empty container can typically be disposed of as non-hazardous waste, though institutional policies may vary.[3][6]

Quantitative Data Summary

The following table summarizes key technical information for this compound.

PropertyValue
Formal Name 9α,15R-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid
CAS Number 59894-05-2
Molecular Formula C₂₀H₃₂O₅
Formula Weight 352.5
Formulation A solution in methyl acetate
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.4): 1 mg/ml
Purity ≥98%
Source: Cayman Chemical[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_0 start Generate Waste Containing This compound is_sharp Is the waste a sharp? start->is_sharp waste_type Determine Waste Type (Solid or Liquid) is_sharp->waste_type No sharps_container Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' + Contents solid_waste->label_container liquid_waste->label_container sharps_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Handling Protocols for 15(R)-Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical operational and safety guidance for researchers, scientists, and drug development professionals handling 15(R)-Prostaglandin D2. Adherence to these protocols is mandatory to ensure personal safety, prevent contamination, and comply with standard laboratory safety practices. Prostaglandins are potent biologically active lipids, and compounds like Prostaglandin (B15479496) D2 are classified as harmful if swallowed and may pose risks to reproductive health[1][2]. Therefore, rigorous safety measures are essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy must be implemented at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles providing a complete seal around the eyes. A face shield may be worn over goggles for added protection[3][4].Protects against splashes and aerosols that can cause serious eye irritation[3].
Hand Protection Chemical-Resistant GlovesImpervious gloves such as nitrile or neoprene. Double gloving is recommended for handling potent compounds[3][4].Prevents skin contact and absorption[3].
Body Protection Laboratory Coat or Disposable CoverallsAn impervious lab coat or gown. For operations with a higher risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended[3][4].Protects personal clothing and skin from contamination[3].
Respiratory Protection NIOSH-Approved RespiratorRequired when ventilation is inadequate or during spill cleanup. Options range from N95 disposable respirators for low-risk activities to Powered Air-Purifying Respirators (PAPRs) for high-risk operations[3][4].Prevents inhalation of harmful dust, mists, or vapors[3].
Foot Protection Closed-Toe Shoes and Shoe CoversChemical-resistant, closed-toe shoes are mandatory. Disposable shoe covers should be used in designated handling areas[4].Protects feet from spills and prevents the spread of contamination.

Operational and Disposal Plans

Safe handling and disposal are critical to prevent accidental exposure and environmental contamination. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area Work Area Preparation - Ensure well-ventilated area (fume hood recommended) - Verify accessible eyewash station and safety shower don_ppe Don Required PPE - Double gloves, lab coat, safety goggles prep_area->don_ppe Step 1 handle_compound Compound Handling - Avoid direct contact with skin, eyes, and clothing - Do not inhale dust, vapor, or mist don_ppe->handle_compound Step 2 no_ingestion Prohibit Eating, Drinking, Smoking handle_compound->no_ingestion wash_hands Thoroughly Wash Hands and Exposed Skin handle_compound->wash_hands Step 3 waste_segregation Waste Segregation - Isolate all contaminated materials (solid and liquid) wash_hands->waste_segregation Step 4 waste_container Waste Containerization - Use designated, leak-proof, labeled hazardous waste containers waste_segregation->waste_container Step 5 waste_disposal Arrange for Disposal - Contact Environmental Health & Safety (EHS) for pickup waste_container->waste_disposal Step 6

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Procedural Guidance

Preparation and Handling:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3]. Ensure that an eyewash station and safety shower are readily accessible[3].

  • Solvent Evaporation : If the compound is supplied in a solvent such as methyl acetate, it can be evaporated under a gentle stream of nitrogen to change the solvent. Immediately add the new solvent of choice, such as ethanol, DMSO, or dimethyl formamide[5].

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area[3]. After handling, wash hands and any exposed skin thoroughly[3].

Spill and Emergency Procedures:

  • In Case of a Spill : Evacuate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite). Collect the absorbed material into a sealed container for disposal[3]. Decontaminate the spill area.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if present. Seek immediate medical attention[1].

  • Skin Contact : Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing[1].

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[1][3].

Disposal Plan:

  • Waste Identification : All materials contaminated with this compound, including unused compound, solutions, gloves, pipette tips, and bench paper, must be treated as hazardous pharmaceutical waste[6][7].

  • Segregation : Do not mix prostaglandin waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[6].

  • Containerization :

    • Solid Waste : Collect in a designated, clearly labeled, and sealed hazardous waste container[4].

    • Liquid Waste : Collect in a separate, sealed, and appropriately labeled hazardous waste container[4].

    • Sharps : Any contaminated sharps must be placed in a designated sharps container[4].

  • Empty Containers : Original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6][7]. After rinsing, the container can be disposed of as non-hazardous waste.

  • Storage and Disposal : Store sealed waste containers in a designated, secure area with secondary containment[6]. Contact your institution's EHS department to schedule a pickup for the hazardous waste[6][7]. Do not attempt to transport the waste yourself[6].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.